molecular formula C8H4Cl2N2O B11782126 5,7-Dichloro-1,6-naphthyridin-2-ol

5,7-Dichloro-1,6-naphthyridin-2-ol

Cat. No.: B11782126
M. Wt: 215.03 g/mol
InChI Key: HVHGFXARPXYRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1,6-naphthyridin-2-ol (CAS 2051921-27-6) is a functionalized heterocyclic compound belonging to the 1,6-naphthyridine family, a class of structures recognized as privileged scaffolds in medicinal chemistry . These scaffolds are valuable for their ability to interact with multiple biological receptors, making them central to the development of novel therapeutic agents . The molecular formula is C 8 H 4 Cl 2 N 2 O, with an average mass of 215.033 Da . This compound serves as a key synthetic intermediate for constructing more complex molecules. The presence of both chloro and hydroxy substituents on the naphthyridine core offers distinct sites for further chemical modification, allowing researchers to explore a wide range of structure-activity relationships . Compounds based on the 1,6-naphthyridin-2(1H)-one structure, to which this reagent is closely related, have demonstrated significant potential in biomedical research , particularly as kinase inhibitors . These inhibitors are investigated for targeting various pathologies, including inflammatory diseases and cancers . The specific substitution pattern on the core scaffold is a critical factor in determining selectivity towards different biological receptors . This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Handle with appropriate precautions, as the compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

5,7-dichloro-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-5-4(8(10)12-6)1-2-7(13)11-5/h1-3H,(H,11,13)

InChI Key

HVHGFXARPXYRMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=CC(=NC(=C21)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

The 5,7-Dichloro-1,6-naphthyridin-2-ol Scaffold: Regioselective Functionalization and Applications in Gut-Selective JAK Inhibitor Design

Executive Summary

In modern drug discovery, bicyclic heteroaromatic scaffolds are highly prized for their ability to project pharmacophores into complex protein binding pockets. Among these, 5,7-dichloro-1,6-naphthyridin-2-ol (CAS: 2051921-27-6) has emerged as a privileged intermediate. As a Senior Application Scientist specializing in heterocyclic chemistry, I have utilized this specific building block extensively. It serves as the foundational core for synthesizing advanced Janus kinase (JAK) inhibitors, most notably Izencitinib (TD-1473) , a gut-selective pan-JAK inhibitor developed for the treatment of inflammatory bowel disease (IBD) [1][2].

This technical whitepaper provides an in-depth analysis of the scaffold’s electronic properties, details the logic behind its regioselective derivatization, and outlines self-validating experimental protocols for its application in drug development.

Chemical Identity and Physicochemical Properties

Understanding the base properties of 5,7-dichloro-1,6-naphthyridin-2-ol is critical for optimizing reaction conditions and downstream purification. The compound exhibits a tautomeric equilibrium between the 2-ol (enol) and 2(1H)-one (lactam) forms. In polar aprotic solvents and in the solid state, the lactam form predominates. This lactam motif is not merely a structural curiosity; it is a critical pharmacophore that mimics the adenine ring of ATP, acting as a dual hydrogen-bond donor/acceptor to anchor the molecule into the kinase hinge region [3].

Table 1: Physicochemical Profile of 5,7-Dichloro-1,6-naphthyridin-2-ol

PropertyValue / Description
Chemical Name 5,7-Dichloro-1,6-naphthyridin-2-ol
CAS Registry Number 2051921-27-6 [4]
Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
Tautomeric Forms 2-ol (enol) ⇌ 2(1H)-one (lactam)
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DMSO, DMF; Insoluble in H2O, Hexanes
Isotopic Signature (MS) 9:6:1 ratio (M : M+2 : M+4) indicative of two Cl atoms

Electronic Structure and Regioselectivity Logic

The most powerful feature of 5,7-dichloro-1,6-naphthyridin-2-ol is its capacity for sequential, regioselective Nucleophilic Aromatic Substitution (SNAr). The N6 nitrogen is flanked by two chlorine-bearing carbons (C5 and C7), creating a 2,6-dichloropyridine-like sub-structure. However, these two positions are not electronically equivalent.

The Causality of C5 Preference: When subjected to an amine nucleophile, substitution occurs almost exclusively at the C5 position first. Why?

  • Extended Conjugation: C5 is conjugated via the bridgehead C4a carbon to the C2-carbonyl/N1-lactam system.

  • Meisenheimer Complex Stabilization: Nucleophilic attack at C5 generates a Meisenheimer complex where the negative charge delocalizes extensively across the bicyclic system, ultimately being stabilized by the electronegative N1 nitrogen and C2 oxygen.

  • Restricted Delocalization at C7: Conversely, attack at C7 restricts the negative charge primarily to the N6 nitrogen and C8 carbon, offering significantly less thermodynamic stabilization.

Regioselectivity Start 5,7-Dichloro-1,6-naphthyridin-2-ol C5_Attack Nucleophilic Attack at C5 Start->C5_Attack Aliphatic Amine + Base C7_Attack Nucleophilic Attack at C7 Start->C7_Attack Aliphatic Amine + Base C5_Complex Meisenheimer Complex (Charge delocalized to N1/C2=O) C5_Attack->C5_Complex Extended Conjugation C7_Complex Meisenheimer Complex (Charge restricted to N6/C8) C7_Attack->C7_Complex Limited Conjugation Product 5-Amino-7-chloro Intermediate (Thermodynamic Sink) C5_Complex->Product Rapid Cl- Elimination

Regioselectivity rationale for the initial SNAr amination at the C5 position.

Experimental Workflows: Dual SNAr Derivatization

To build complex molecules like Izencitinib, we must perform a sequential dual-amination [1]. The following protocols are designed as self-validating systems, ensuring that you can track the mechanistic success of each step without relying solely on end-point isolation.

Workflow Step1 Step 1: C5 SNAr • DMSO, DIPEA • 110°C, 8-16h • Aliphatic Amine Intermediate Intermediate 5-Amino-7-chloro- 1,6-naphthyridin-2-ol Step1->Intermediate IPC: MS Isotope Tracking Step2 Step 2: C7 Amination • Buchwald-Hartwig or • High Temp SNAr • Heteroaryl Amine Intermediate->Step2 Isolation Final Final Product Izencitinib (TD-1473) Core Scaffold Step2->Final Deprotection

Step-by-step synthetic workflow for dual amination of the 1,6-naphthyridine scaffold.

Protocol A: Regioselective C5-Amination

Objective: Introduce an aliphatic amine (e.g., a protected 3-amino-8-azabicyclo[3.2.1]octane derivative) at the C5 position.

  • Setup: Charge a reaction vial with 5,7-dichloro-1,6-naphthyridin-2-ol (1.0 eq) and the target aliphatic amine (1.1 eq).

  • Solvent & Base Selection: Suspend the mixture in anhydrous DMSO (0.5 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Causality: DMSO is a polar aprotic solvent that leaves the nucleophile unsolvated (maximizing its reactivity) while stabilizing the highly polar Meisenheimer transition state. DIPEA is chosen because its steric bulk prevents it from acting as a competing nucleophile; it functions strictly as a proton sponge to neutralize the HCl byproduct.

  • Execution: Seal the vial and heat to 110 °C for 8–16 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material will show a distinct 9:6:1 isotopic cluster (M : M+2 : M+4). The reaction is deemed complete and successful when this peak is entirely replaced by a product peak exhibiting a 3:1 isotopic cluster (M : M+2), confirming exact mono-substitution.

  • Workup: Crash the product out of solution by pouring the mixture into ice water. Filter and dry the resulting 5-amino-7-chloro intermediate.

Protocol B: C7-Amination

Objective: Introduce a heteroaryl amine (e.g., 5-methyl-1H-pyrazol-3-amine) at the remaining C7 chloride.

  • Setup: Charge a dry flask with the 5-amino-7-chloro intermediate (1.0 eq) and the heteroaryl amine (1.5 eq).

  • Mechanistic Shift:

    • Causality: The first amination at C5 fundamentally alters the electronic landscape of the ring. The newly introduced amine donates electron density into the pi-system via resonance, severely deactivating the C7 position toward a second SNAr. Standard conditions will fail. We must pivot to Palladium-catalyzed Buchwald-Hartwig cross-coupling.

  • Execution: Add Pd2(dba)3 (0.05 eq), BrettPhos or Xantphos ligand (0.1 eq), and Cs2CO3 (2.5 eq) in anhydrous 1,4-dioxane. Degas with N2 for 10 minutes. Heat at 100 °C overnight.

  • Self-Validation (In-Process Control): Analyze via LC-MS. The successful displacement of the final chlorine atom is confirmed by the complete disappearance of the 3:1 isotopic cluster, replaced by a strictly monoisotopic mass [M+H]+ peak.

Analytical Characterization Strategies

When verifying the structural integrity of the final scaffold, standard 1H-NMR (in DMSO-d6) provides definitive proof of regiochemistry. The C3 and C4 protons of the 1,6-naphthyridine core will present as a classic AB spin system—two distinct doublets with a coupling constant (J) of approximately 9.0 Hz. The isolated C8 proton will appear as a sharp singlet, typically shifted upfield following the C7 amination due to the electron-donating effect of the adjacent amine.

References

  • Source: Google Patents (Theravance Biopharma R&D IP, LLC)
  • Title: Izencitinib (TD-1473) Ligand Page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: SID 385612218 - izencitinib Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Unraveling the Lactam-Lactim Tautomeric Equilibrium of 5,7-Dichloro-1,6-naphthyridin-2-ol: Mechanistic Insights and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural plasticity of heterocyclic compounds is a cornerstone of modern drug design. Among these, 5,7-dichloro-1,6-naphthyridin-2-ol serves as a critical synthetic intermediate for advanced therapeutics, including JAK kinase inhibitors[1] and mTOR inhibitors[2]. However, this molecule is not a static entity; it exists in a dynamic prototropic tautomeric equilibrium between its lactim (2-ol) and lactam (2(1H)-one) forms.

Understanding and quantifying this equilibrium is paramount. The tautomeric state dictates the molecule's physicochemical properties, its reactivity during nucleophilic aromatic substitution (


) at the C5/C7 positions, and its ultimate binding affinity in biological targets. This technical guide provides an in-depth analysis of the thermodynamic drivers governing this equilibrium and establishes self-validating experimental protocols for its elucidation.

The Thermodynamic & Electronic Framework

The Lactam-Lactim Continuum

The interconversion between 5,7-dichloro-1,6-naphthyridin-2-ol (lactim) and 5,7-dichloro-1,6-naphthyridin-2(1H)-one (lactam) is a classic example of heteroaromatic tautomerism[3]. The equilibrium constant (


) is highly sensitive to both intrinsic electronic effects and extrinsic microenvironmental factors[4].
Causality of the 5,7-Dichloro Substitution

In unsubstituted 1,6-naphthyridin-2-one, the lactam form is generally favored in polar environments due to its high dipole moment, a behavior mirroring the well-studied 2-pyridone system[4]. However, the introduction of chlorine atoms at the C5 and C7 positions fundamentally alters the electronic landscape.

Chlorine exerts a strong inductive electron-withdrawing effect (


). Because the 1,6-naphthyridine system is a fused bicyclic framework, this electron deficiency is transmitted from the N6-containing ring to the N1-containing ring. This withdrawal increases the acidity of the N1-H proton in the lactam form, subtly stabilizing the fully aromatic lactim (2-ol) form compared to the unsubstituted parent compound[5].

TautomerismLogic Lactim Lactim Form (2-ol) Fully Aromatic Lactam Lactam Form (2-one) Diene-like N1 Ring Lactim->Lactam Prototropic Shift Substituent 5,7-Dichloro Substitution (-I Effect) Substituent->Lactim Stabilizes via increased acidity SolventNonPolar Non-Polar Solvents (e.g., Cyclohexane) SolventNonPolar->Lactim Favors (Low Dipole) SolventPolar Polar Solvents (e.g., DMSO, Water) SolventPolar->Lactam Favors (High Dipole)

Fig 1. Thermodynamic and environmental drivers of the 5,7-dichloro-1,6-naphthyridin-2-ol equilibrium.

Quantitative Profiling of the Tautomeric States

To rationally design reaction conditions or formulate drugs, scientists must understand the stark physicochemical differences between the two tautomers. The lactam form sacrifices full aromaticity in the N1 ring but gains a highly polarized carbonyl group, drastically shifting its solubility and interaction profile[4].

Table 1: Comparative Physicochemical Properties of Tautomeric Forms
PropertyLactim (2-ol) FormLactam (2-one) FormMechanistic Impact
Aromaticity Fully delocalized (10


)
Localized diene-like N1 ringLactim is thermodynamically stabilized in the gas phase.
Dipole Moment Low (~1.5 - 2.0 D)High (~5.0 - 6.0 D)Lactam dominates in high-dielectric media[4].
H-Bonding Strong H-bond donor (O-H)Strong H-bond acceptor (C=O)Lactam forms stable intermolecular dimers in solid state.
Nucleophilicity Oxygen is weakly nucleophilicN1 is nucleophilic (ambient)Dictates regioselectivity during alkylation/acylation.
Table 2: Solvent Effects on Tautomeric Equilibrium ( )

Note: Values are extrapolated from analogous halogenated naphthyridinone/pyridone systems[4][5].

SolventDielectric Constant (

)
Dominant TautomerEstimated

Range
Cyclohexane 2.02Lactim (2-ol)< 0.5 (Lactim favored)
Chloroform 4.81Mixed / Lactam1.5 - 3.0
Acetonitrile 37.5Lactam (2-one)10 - 50
DMSO 46.7Lactam (2-one)> 100 (Lactam heavily favored)

Self-Validating Experimental Protocols

To accurately determine


 without artifacts, we employ an orthogonal, self-validating workflow combining UV-Vis spectroscopy and Variable-Temperature NMR (VT-NMR).

Workflow Prep Sample Prep (Anhydrous) UV UV-Vis Titration (Solvent Gradient) Prep->UV NMR VT-NMR (233K to 298K) Prep->NMR Iso Isosbestic Point Validation UV->Iso Integ Direct Integration (Slow Exchange) NMR->Integ KT K_T Determination Iso->KT Integ->KT

Fig 2. Self-validating experimental workflow combining UV-Vis titration and VT-NMR spectroscopy.

Protocol 1: UV-Vis Spectroscopic Titration

Causality & Validation: The extended conjugation in the lactam versus lactim forms produces distinct absorption maxima. By titrating a non-polar stock solution with a highly polar solvent, we intentionally perturb the dielectric environment. The observation of an isosbestic point is a critical self-validating feature: it mathematically proves that only two absorbing species (the lactam and lactim) are interconverting, ruling out degradation or aggregation artifacts[5].

Step-by-Step Methodology:

  • Preparation: Prepare a

    
     stock solution of 5,7-dichloro-1,6-naphthyridin-2-ol in anhydrous, spectroscopic-grade cyclohexane.
    
  • Titrant Formulation: Prepare a secondary

    
     stock in anhydrous DMSO.
    
  • Spectral Acquisition: Place 3.0 mL of the cyclohexane solution in a quartz cuvette (1 cm path length). Record the baseline UV-Vis spectrum from 250 nm to 450 nm.

  • Titration: Sequentially spike the cuvette with 10

    
     aliquots of the DMSO stock. Stir gently and record the spectrum after each addition.
    
  • Data Analysis: Overlay the spectra to identify the isosbestic point (typically around 310-330 nm for naphthyridines). Calculate

    
     at each solvent ratio using chemometric deconvolution of the distinct 
    
    
    
    peaks for the lactim and lactam forms.
Protocol 2: Variable-Temperature NMR (VT-NMR)

Causality & Validation: At 298 K, rapid intermolecular proton exchange averages the


 and 

NMR signals, masking the true tautomeric ratio. By lowering the temperature, we kinetically freeze the proton exchange on the NMR timescale. This allows for the direct, self-validating integration of the distinct resonances, providing an orthogonal confirmation of the UV-Vis data.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of anhydrous

    
     (a solvent where both tautomers are adequately populated).
    
  • Baseline Acquisition: Acquire standard

    
     and 
    
    
    
    spectra at 298 K. Note the broadened signals for the N-H/O-H protons.
  • Cryo-Cooling: Gradually cool the NMR probe to 233 K (-40 °C), allowing 10 minutes for thermal equilibration.

  • Data Acquisition: Acquire the

    
     spectrum. The previously broadened peak will resolve into two distinct signals: an O-H proton (~10-11 ppm) and a lactam N-H proton (~11.5-12.5 ppm).
    
  • Quantification: Directly integrate these isolated peaks to calculate the exact

    
     in 
    
    
    
    at 233 K. Extrapolate to standard temperature using the Van 't Hoff equation if thermodynamic parameters (
    
    
    ,
    
    
    ) are desired.

Implications in Drug Development

The tautomeric state of 5,7-dichloro-1,6-naphthyridin-2-ol is not merely an academic curiosity; it is a critical variable in pharmaceutical manufacturing.

When utilizing this compound as a scaffold for JAK[1] or mTOR inhibitors[2], the primary synthetic modifications often involve


 reactions displacing the C5 and C7 chlorines. The tautomeric state of the N1-C2 axis exerts a profound long-range electronic effect across the molecule. The lactam form, with its localized carbonyl, alters the electron density distribution across the fused bicyclic system differently than the fully aromatic lactim form. Consequently, selecting a solvent that heavily favors the lactam form (e.g., DMSO) versus one that favors the lactim form can drastically alter the regioselectivity and kinetics of downstream nucleophilic attacks.

References

  • [1] "WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents", Google Patents,

  • [2] "WO2019212990A1 - C40-, c28-, and c-32-linked rapamycin analogs as mtor inhibitors - Google Patents", Google Patents,

  • [3] "6-chloro-8aH-2,7-naphthyridin-1-one | Benchchem", Benchchem,

  • [5] "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines", ResearchGate,

  • [4] "How about Tautomers? - WuXi Biology", WuXi Biology,

Sources

Solubility profile of 5,7-Dichloro-1,6-naphthyridin-2-ol in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solubility Profiling and Handling of 5,7-Dichloro-1,6-naphthyridin-2-ol

Executive Summary

5,7-Dichloro-1,6-naphthyridin-2-ol (MW: ~215.04 g/mol ) is a functionalized heterocyclic scaffold often utilized in the development of kinase inhibitors and antibacterial agents. Its solubility profile is governed by a critical lactam-lactim tautomeric equilibrium , which dictates its behavior in polar aprotic solvents (DMSO) versus polar protic solvents (Methanol).

This guide provides a technical analysis of the compound's solvation thermodynamics, predictive solubility ranges, and validated protocols for establishing precise solubility metrics in a research setting.

Key Findings & Recommendations:

  • Primary Stock Solvent: DMSO (Dimethyl Sulfoxide) is the recommended vehicle for high-concentration stocks (>20 mM) due to its ability to disrupt intermolecular hydrogen bonding of the lactam form.

  • Secondary Solvent: Methanol is suitable for intermediate dilutions and LC-MS sample preparation but requires specific handling to prevent precipitation due to lower solubility limits compared to DMSO.

  • Critical Handling: The compound exhibits significant tautomerism; the 2-oxo (lactam) form typically predominates in solution, influencing aggregation and precipitation kinetics.

Physicochemical Characterization

To understand the solubility profile, we must first analyze the molecular drivers.

Structural Analysis & Tautomerism

The nomenclature "2-ol" implies a hydroxyl group; however, 1,6-naphthyridines substituted at the 2-position with a heteroatom (O, S, N) exist in a dynamic equilibrium.

  • Lactim Form (2-ol): Aromatic, favored in the gas phase and non-polar environments.

  • Lactam Form (2-one): Favored in polar solvents (DMSO, MeOH) and the solid state due to strong intermolecular hydrogen bonding (dimerization).

Impact on Solubility: The 5,7-dichloro substitution adds significant lipophilicity (increasing LogP), while the lactam motif creates a high lattice energy barrier. DMSO is required to overcome this lattice energy.

Predicted Physicochemical Properties
PropertyValue (Approx.)Implication for Solubility
Molecular Weight 215.04 g/mol Low MW favors dissolution, but crystal packing opposes it.
cLogP 2.2 – 2.8Moderately lipophilic; poor water solubility, good organic solubility.
H-Bond Donors 1 (NH/OH)Critical for interaction with DMSO oxygen or MeOH oxygen.
H-Bond Acceptors 3 (N, O, Cl)Facilitates solvation in protic solvents like Methanol.
pKa (Acidic) ~8.5 - 9.5Ionization likely in basic conditions; neutral in DMSO/MeOH.

Solubility Profile: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO)[1][2][3]
  • Solubility Rating: High (Estimated > 50 mM / > 10 mg/mL).

  • Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ) and a strong hydrogen bond acceptor (sulfoxide oxygen). It effectively solvates the NH proton of the lactam tautomer, breaking the intermolecular dimers formed in the crystal lattice.
    
  • Application: Ideal for "Master Stock" preparation (typically 10 mM or 100 mM) for High-Throughput Screening (HTS) or biological assays.

Methanol (MeOH)
  • Solubility Rating: Moderate (Estimated 1 – 10 mg/mL).

  • Mechanism: Methanol is a polar protic solvent. While it can solvate the compound via H-bonding, the 5,7-dichloro substituents increase the hydrophobic surface area, making the compound less soluble in MeOH than in DMSO.

  • Application: Suitable for LC-MS working solutions (0.1 – 1.0 mg/mL) and intermediate dilutions.

  • Risk: High concentrations (>10 mg/mL) in MeOH may be metastable and prone to precipitation upon cooling or long-term storage.

Visualizing the Solvation Mechanism

The following diagram illustrates the tautomeric equilibrium and how DMSO stabilizes the species to promote solubility.

SolvationMechanism Solid Solid State (Lactam Dimer Lattice) Equilibrium Tautomeric Equilibrium Solid->Equilibrium Dissolution Energy Lactim Lactim Form (2-ol) (Minor Species) Equilibrium->Lactim Non-polar solvent Lactam Lactam Form (2-one) (Major Species) Equilibrium->Lactam Polar solvent (DMSO/MeOH) DMSO_Solv DMSO Solvated Species (Stable Solution) Lactam->DMSO_Solv DMSO disrupts H-bonds MeOH_Solv MeOH Solvated Species (Metastable) Lactam->MeOH_Solv H-bond Network

Figure 1: Solvation mechanism showing the transition from solid-state lattice to solvated tautomers.

Experimental Protocols

Since commercial datasheets often lack batch-specific solubility data, the following protocols are required to validate the solubility of your specific lot.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The Gold Standard for determining the absolute solubility limit.

  • Preparation: Weigh approximately 5 mg of 5,7-Dichloro-1,6-naphthyridin-2-ol into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 100 µL of solvent (DMSO or Methanol).

  • Agitation: Shake or vortex at 25°C for 24 hours.

    • Observation: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Quantification:

    • Remove the supernatant.

    • Dilute the supernatant 100-fold in mobile phase.

    • Analyze via HPLC-UV against a standard curve of known concentration.

Protocol B: Kinetic Solubility (Nephelometry/Visual)

Best for rapid checking of stock solution viability.

  • Stock Prep: Prepare a 10 mM stock in DMSO.

  • Dilution Series: Dilute the stock into Methanol (or buffer) at concentrations of 100 µM, 50 µM, and 10 µM.

  • Incubation: Incubate for 2 hours at Room Temperature.

  • Readout: Measure light scattering (nephelometry) or inspect visually for turbidity.

    • Pass: Solution remains clear.

    • Fail: Cloudiness indicates precipitation (solubility limit exceeded).

Troubleshooting & Stability

IssueCauseSolution
Precipitation in Water/Buffer "Crash-out" effect. The compound is lipophilic (LogP > 2).Keep DMSO concentration >0.5% in final aqueous assays.
DMSO Freezing DMSO freezes at 19°C.Thaw completely at RT and vortex before use. Do not heat >40°C to avoid degradation.
Hygroscopicity DMSO absorbs water from air, reducing solubility power.Use anhydrous DMSO and store stocks in aliquots at -20°C.
Chemical Instability Nucleophilic aromatic substitution.Avoid storing in basic Methanol (e.g., with NaOH) to prevent methoxide displacement of chlorides.

Workflow Diagram: Solubility Testing

SolubilityWorkflow Start Start: Solid Compound Weigh Weigh 2-5 mg Start->Weigh AddDMSO Add DMSO (Target 50 mM) Weigh->AddDMSO Sonication Sonicate (5-10 mins) AddDMSO->Sonication Check Visual Inspection Clear Clear Solution Check->Clear Soluble Cloudy Cloudy/Precipitate Check->Cloudy Insoluble QC HPLC/LCMS Verification Clear->QC Dilute Add more DMSO Cloudy->Dilute Sonication->Check Dilute->Sonication Store Store at -20°C QC->Store

Figure 2: Step-by-step workflow for preparing and validating a master stock solution.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12204233, 5,7-Dichloro-1,6-naphthyridine. Retrieved from [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.[1] Molecules, 26(19), 6076. Retrieved from [Link]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for kinetic solubility protocols).

Sources

5,7-Dichloro-1,6-naphthyridin-2-ol safety data sheet (SDS) and handling

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical handling, safety protocols, and experimental utility of 5,7-Dichloro-1,6-naphthyridin-2-ol , a specialized heterocyclic scaffold used in medicinal chemistry (specifically kinase inhibitor discovery).

Disclaimer: Specific toxicological data for this intermediate is limited in public registries. The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous chloronaphthyridines (e.g., CAS 337958-60-8) and standard safety practices for halogenated nitrogen heterocycles.

Chemical Identity & Structural Dynamics

To handle this compound effectively, researchers must understand its tautomeric nature. In solution, 5,7-Dichloro-1,6-naphthyridin-2-ol exists in equilibrium with its lactam form, 5,7-dichloro-1,6-naphthyridin-2(1H)-one .

  • IUPAC Name: 5,7-Dichloro-1,6-naphthyridin-2-ol

  • Common Tautomer: 5,7-Dichloro-1,6-naphthyridin-2(1H)-one

  • Molecular Formula: C₈H₄Cl₂N₂O

  • Molecular Weight: 215.04 g/mol

  • Analogous CAS: 337958-60-8 (5,7-Dichloro-1,6-naphthyridine, lacking the 2-OH group).

Key Property: The C5 and C7 positions on the naphthyridine ring are highly electrophilic, making this scaffold a prime candidate for Nucleophilic Aromatic Substitution (SₙAr) . The 2-OH group provides a handle for solubilization or conversion to a triflate/halide for cross-coupling.

Hazard Identification (GHS Classification)

Based on read-across data from chlorinated diazanaphthalenes.

Hazard CategoryGHS CodeHazard Statement
Acute Toxicity (Oral) H302 Harmful if swallowed.
Skin Corrosion/Irritation H315 Causes skin irritation.[1][2]
Serious Eye Damage H319 Causes serious eye irritation.[1][2]
STOT - Single Exposure H335 May cause respiratory irritation.[2]
Reactivity Hazard EUH014 Reacts violently with water (Potential for hydrolysis of C-Cl bonds under acidic/basic stress).

Handling & Storage Protocol

The stability of chloronaphthyridines is compromised by moisture and light. Hydrolysis of the C5/C7 chlorides yields inactive hydroxy-impurities.

Storage Decision Tree

Use the following logic to determine storage conditions based on usage frequency:

StorageProtocol Start Received Compound CheckSeal Check Seal Integrity Start->CheckSeal LongTerm Long-Term Storage (> 1 week) CheckSeal->LongTerm Intact ShortTerm Active Use (< 1 week) CheckSeal->ShortTerm Opened ProtocolA PROTOCOL A: Temp: -20°C Atmosphere: Argon/Nitrogen Container: Amber Vial + Parafilm LongTerm->ProtocolA ProtocolB PROTOCOL B: Temp: 2-8°C Desiccator Required Avoid Freeze-Thaw Cycles ShortTerm->ProtocolB

Figure 1: Decision logic for preserving the electrophilic integrity of the chloronaphthyridine scaffold.

Standard Operating Procedure (SOP)
  • PPE: Nitrile gloves (double-gloved recommended), lab coat, safety glasses with side shields.

  • Atmosphere: Weigh and dispense inside a fume hood. For long-term synthesis, handle under a nitrogen blanket to prevent moisture uptake by the lactam moiety.

  • Solubility:

    • Soluble in: DMSO, DMF, warm Methanol.

    • Sparingly soluble in: Dichloromethane, Diethyl ether (due to H-bonding of the lactam).

Experimental Workflow: Regioselective SₙAr

The primary utility of this scaffold is the sequential substitution of the chlorines. The C7 position (alpha to N6) is typically more reactive than C5 due to steric accessibility and electronic activation, though this can vary based on the nucleophile.

Reaction Protocol: C7-Selective Displacement

Objective: Mono-functionalization at C7 with an amine nucleophile (R-NH₂).

  • Dissolution: Dissolve 1.0 eq of 5,7-Dichloro-1,6-naphthyridin-2-ol in anhydrous DMF (0.1 M concentration).

  • Base: Add 2.5 eq of DIPEA (N,N-Diisopropylethylamine).

  • Nucleophile: Add 1.1 eq of the amine (R-NH₂) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Note: If C5 substitution is observed, lower temperature to -20°C.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc/LiCl (to remove DMF).

Reactivity Flowchart

ReactionFlow Start 5,7-Dichloro-1,6- naphthyridin-2-ol Reagent Nucleophile (Nu-H) Base (DIPEA) Start->Reagent Intermediate Kinetic Product (C7-Substituted) Reagent->Intermediate 0°C to RT (Controlled) Byproduct Thermodynamic/Bis (C5,C7-Disubstituted) Reagent->Byproduct >60°C or Excess Nu Intermediate->Byproduct Overheating

Figure 2: Control of regioselectivity during nucleophilic aromatic substitution.

Emergency Response & Waste Disposal

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][3] Remove contact lenses.[1][2] Seek medical attention (alkaline-like burns possible from hydrolysis).

  • Skin Contact: Wash with soap and water.[1][2] Polyethylene glycol (PEG 400) is effective for removing hydrophobic residues.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Spill Cleanup[5]
  • Isolate: Evacuate the immediate area (10-meter radius).

  • Neutralize: Do not use water directly.[4] Cover spill with Vermiculite or dry sand.

  • Collect: Sweep into a hazardous waste container labeled "Toxic Organic Solid - Halogenated".

Disposal[4][5][7]
  • Do not dispose of down the drain.[3]

  • Incineration in a chemical combustor equipped with a scrubber (to neutralize HCl/NOx gases) is the required method.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204233, 5,7-Dichloro-1,6-naphthyridine. Retrieved from [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.[5][6] Pharmaceuticals, 14(10), 1029.[5] Retrieved from [Link]

Sources

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Pharmacophore Features of 1,6-Naphthyridine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,6-naphthyridine core, a nitrogen-containing heterocyclic scaffold, has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth technical exploration of the key pharmacophore features of 1,6-naphthyridine derivatives, offering researchers and drug development professionals a strategic blueprint for the rational design of novel therapeutics. We will dissect the critical molecular interactions that underpin their activity as potent kinase inhibitors in oncology, modulators of key enzymes in neurodegenerative diseases, and as promising antiviral agents. This analysis is supported by a synthesis of data from quantitative structure-activity relationship (QSAR) studies, molecular modeling, and structural biology, providing a comprehensive understanding of how to leverage this versatile scaffold for future drug discovery endeavors.

The 1,6-Naphthyridine Nucleus: A Foundation of Versatility

Naphthyridines, as isomeric analogs of naphthalene where two carbon atoms are replaced by nitrogen, offer a unique electronic and structural landscape for molecular recognition.[1] The 1,6-isomer, in particular, presents a distinct arrangement of nitrogen atoms that influences its hydrogen bonding capacity, aromaticity, and overall geometry. This unique architecture has been successfully exploited to develop a wide range of pharmacologically active agents, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, and anti-inflammatory compounds.[2][3] The burgeoning interest in this scaffold stems from its ability to serve as a rigid core from which substituents can be strategically positioned to interact with specific residues within a target's binding site.

Pharmacophore Features in Oncology: Targeting the Kinome

A significant area of success for 1,6-naphthyridine derivatives has been in the development of kinase inhibitors for cancer therapy. The core scaffold often serves as a hinge-binding motif, a critical interaction for many ATP-competitive kinase inhibitors.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

The inhibition of VEGFR-2, a key regulator of angiogenesis, is a validated strategy in cancer treatment.[4] 3D-QSAR studies on 1,6-naphthyridine and related pyridopyrimidine analogues as VEGFR-2 inhibitors have revealed a consistent pharmacophore model.[2][4]

Key Pharmacophoric Features for VEGFR-2 Inhibition:

  • Hydrogen Bond Acceptors (HBA): The nitrogen atoms within the 1,6-naphthyridine core are crucial for forming hydrogen bonds with the hinge region of the kinase domain.

  • Hydrophobic Pockets: Substituents, particularly on the phenyl ring often attached to the naphthyridine core, are essential for engaging hydrophobic pockets within the ATP-binding site.

  • Steric Bulk: The size and shape of substituents are critical. Favorable steric interactions can enhance binding affinity, while unfavorable steric clashes can be detrimental. 3D-QSAR contour maps indicate that bulky substituents at certain positions are favorable for activity.

  • Hydrogen Bond Donors (HBD): The introduction of hydrogen bond donor functionalities on peripheral substituents can lead to additional interactions with the protein, further anchoring the inhibitor.

VEGFR2_Pharmacophore cluster_0 1,6-Naphthyridine Core cluster_1 Substituents HBA1 HBA Aromatic Aromatic Ring HBA2 HBA Hydrophobic Hydrophobic Aromatic->Hydrophobic Linker HBD HBD Hydrophobic->HBD Peripheral Interaction Steric Favorable Steric

Caption: General pharmacophore model for 1,6-naphthyridine-based VEGFR-2 inhibitors.

c-Met Kinase Inhibitors

The mesenchymal-epithelial transition factor (c-Met) is another important target in oncology. Pharmacophore models for c-Met inhibitors often highlight the following features:

  • Hydrogen Bond Acceptors: Similar to VEGFR-2 inhibitors, the naphthyridine nitrogens are key hydrogen bond acceptors.

  • Hydrophobic and Aromatic Features: A hydrophobic substituted benzyl group is often essential for effective c-Met inhibition.[5][6]

  • Terminal Amino Group: A comprehensive SAR study on 1H-imidazo[4,5-h][2][7]naphthyridin-2(3H)-one-based inhibitors revealed that an N-1 alkyl substituent bearing a terminal free amino group is crucial for activity.[5][6] This group likely forms a key salt bridge or hydrogen bond interaction.

cMet_Pharmacophore cluster_0 1,6-Naphthyridine Core cluster_1 Key Substituents HBA1 HBA Aromatic Aromatic Core Hydrophobic Hydrophobic (Benzyl) Aromatic->Hydrophobic N-3 Position Terminal_Amine Terminal Amine (HBD) Aromatic->Terminal_Amine N-1 Alkyl Substituent

Caption: Key pharmacophoric elements for 1,6-naphthyridine-based c-Met inhibitors.

Applications in Neurodegenerative Diseases

The 1,6-naphthyridine scaffold has also shown promise in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.

Monoamine Oxidase B (MAO-B) Inhibitors

Inhibition of MAO-B can increase dopamine levels in the brain, offering a therapeutic strategy for Parkinson's disease. Benzo[b][2][7]naphthyridine derivatives have been identified as potent MAO-B inhibitors.[7][8] The key pharmacophoric features likely involve:

  • Aromatic/Hydrophobic Interactions: The tricyclic core of these derivatives engages with the hydrophobic active site of MAO-B.

  • Specific Substituent Effects: The nature and position of substituents on the benzo and naphthyridine rings are critical for potency and selectivity. For example, a 1-(2-(4-fluorophenyl)ethynyl) analog showed potent activity.[7][8]

Phosphodiesterase 5 (PDE5) Inhibitors

Inhibition of PDE5 is being explored as a potential therapeutic approach for Alzheimer's disease. A novel 1,2,3,4-tetrahydrobenzo[b][2][7]naphthyridine analogue has been identified as a potent PDE5 inhibitor.[9][10] The proposed binding mode suggests that the core scaffold interacts with the enzyme's active site, with specific substituents forming key interactions that contribute to high potency.[9][10]

Antiviral Activity

The 1,6-naphthyridine scaffold is a recognized pharmacophore in the development of antiviral agents, particularly against HIV and human cytomegalovirus (HCMV).[11][12][13][14] While detailed pharmacophore models are less common in the literature compared to kinase inhibitors, structure-activity relationship studies highlight the importance of specific substitution patterns for potent antiviral activity. For instance, in the context of anti-HIV agents, the combination of the 1,6-naphthyridone nucleus with a C7 benzothiazolpiperazine group resulted in a highly potent and selective compound.[15]

Experimental Protocols: From Concept to Validation

The development of a robust pharmacophore model is a multi-step process that integrates computational and experimental approaches to ensure its predictive power.

Ligand-Based Pharmacophore Modeling Workflow

This approach is utilized when the 3D structure of the target is unknown.

  • Data Set Preparation: A diverse set of at least 15-20 molecules with known biological activities against the target of interest is collected.

  • Conformational Analysis: The 3D conformations of all molecules in the dataset are generated.

  • Feature Identification: Common chemical features (HBAs, HBDs, hydrophobic, aromatic, etc.) present in the active molecules are identified.

  • Pharmacophore Generation: A set of pharmacophore hypotheses are generated that align the features of the most active compounds.

  • Model Validation: The best pharmacophore model is selected based on its ability to predict the activity of a test set of molecules not used in model generation.

Pharmacophore_Workflow A 1. Data Set Preparation (Active & Inactive Compounds) B 2. Conformational Analysis (Generate 3D Structures) A->B C 3. Feature Identification (HBA, HBD, Hydrophobic, etc.) B->C D 4. Pharmacophore Hypothesis Generation (Alignment of Active Compounds) C->D E 5. Model Validation (Test Set & Statistical Analysis) D->E F Validated Pharmacophore Model E->F

Caption: A typical workflow for ligand-based pharmacophore model generation.

Experimental Validation

Computational models must be validated through experimental means.

  • In Vitro Kinase Assays: For kinase inhibitors, the inhibitory activity (e.g., IC50) of newly designed compounds based on the pharmacophore model is determined against the target kinase.

  • Cell-Based Assays: The efficacy of the compounds is then tested in relevant cancer cell lines to assess their cellular potency and effects on downstream signaling pathways.

  • Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity of the compounds to the target protein, confirming a direct interaction.

  • X-ray Crystallography: Co-crystallization of a potent 1,6-naphthyridine derivative with its target protein provides the ultimate validation of the binding mode and the key interactions predicted by the pharmacophore model.

Quantitative Data Summary

The following table summarizes the activity of representative 1,6-naphthyridine derivatives against various targets.

Compound ClassTargetRepresentative CompoundIC50Reference
AnticancerVEGFR-2Pyridine derivative with 1,6-naphthyridine scaffold8.8 nM[2][4]
Anticancerc-Met1H-imidazo[4,5-h][2][7]naphthyridin-2(3H)-one derivative2.6 µM[6]
NeurodegenerativeMAO-B1-(2-(4-fluorophenyl)ethynyl) analog1.35 µM[7][8]
NeurodegenerativePDE52-acetyl-10-((3-chloro-4-methoxybenzyl)amino)-1,2,3,4-tetrahydrobenzo[b][2][7]naphthyridine-8-carbonitrile0.056 nM[9][10]

Conclusion and Future Directions

The 1,6-naphthyridine scaffold has proven to be a highly fruitful starting point for the design of potent and selective inhibitors for a range of therapeutic targets. The key to unlocking its full potential lies in a deep understanding of its pharmacophoric features. For kinase inhibition, the core often acts as a hinge-binder, with specificity and potency being driven by the strategic placement of substituents that engage with hydrophobic and allosteric pockets. In the context of neurodegenerative and viral diseases, the scaffold's unique electronic and structural properties allow for diverse interactions with enzyme active sites and protein-protein interfaces.

Future research should focus on leveraging the insights from pharmacophore modeling to design novel derivatives with improved pharmacokinetic and pharmacodynamic properties. The integration of structure-based design, guided by an increasing number of co-crystal structures, will undoubtedly accelerate the development of the next generation of 1,6-naphthyridine-based therapeutics.

References

  • Modi, S. J., Modh, D. H., & Kulkarni, V. M. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR study. Journal of Applied Pharmaceutical Science, 10(10), 001-022. [Link]

  • Modi, S. J., Modh, D. H., & Kulkarni, V. M. (2020). Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR stud. Journal of Applied Pharmaceutical Science, 10(10), 001-022. [Link]

  • Tai, W., Lu, T., Yuan, H., Wang, F., Liu, H., Lu, S., Leng, Y., Zhang, W., Jiang, Y., & Chen, Y. (2012). Pharmacophore modeling and virtual screening studies to identify new c-Met inhibitors. Journal of Molecular Modeling, 18(7), 3087–3100. [Link]

  • Ai, J., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][2][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 11(9), 1545-62. [Link]

  • El Mchichi, S., et al. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. Frontiers in Chemistry, 11, 1145435. [Link]

  • Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b][2][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1662. [Link]

  • Marco, J. L., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6138. [Link]

  • Ai, J., et al. (2013). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][2][7]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. PubMed, 23328841. [Link]

  • Röske, F., et al. (2010). Toward Understanding the Structural Basis of Cyclin-Dependent Kinase 6 Specific Inhibition. Journal of Medicinal Chemistry, 53(20), 7834-7845. [Link]

  • Tabarrini, O., et al. (2011). Structural investigation of the naphthyridone scaffold: identification of a 1,6-naphthyridone derivative with potent and selective anti-HIV activity. ChemMedChem, 6(7), 1249-57. [Link]

  • Kulikova, L. N., et al. (2023). Synthesis of Novel Benzo[b][2][7]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. PubMed, 36838649. [Link]

  • Wang, Y., et al. (2020). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. Bioorganic & Medicinal Chemistry, 28(12), 115555. [Link]

  • Wu, J. F., et al. (2015). Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorganic & Medicinal Chemistry Letters, 25(16), 3251-3255. [Link]

  • Scott, J. D., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters, 7(6), 577-582. [Link]

  • Fiorito, J., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][2][7]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(21), 8858-8875. [Link]

  • Unciti-Broceta, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC, PMC8540193. [Link]

  • Sharma, P., & Kumar, A. (2021). Synthesis of 1,6-Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3907-3925. [Link]

  • Kumar, S., et al. (2017). Naphthyridines with Antiviral Activity - A Review. Mini-Reviews in Medicinal Chemistry, 17(12), 1104-1114. [Link]

  • Kumar, S., et al. (2017). Naphthyridines with Antiviral Activity - A Review. Bentham Science Publishers. [Link]

  • Kumar, S., et al. (2017). Naphthyridines with Antiviral Activity - A Review. PubMed, 28762319. [Link]

  • Fiorito, J., et al. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b][2][7]naphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. PMC, PMC9614283. [Link]

  • Modi, S. J., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure & Dynamics, 41(12), 5283-5301. [Link]

  • Bédard, J., et al. (2000). Antiviral properties of a series of 1,6-naphthyridine and 7,8-dihydroisoquinoline derivatives exhibiting potent activity against human cytomegalovirus. Antimicrobial Agents and Chemotherapy, 44(4), 929-37. [Link]

Sources

Hydrogen bond donor and acceptor sites in 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Sites in 5,7-Dichloro-1,6-naphthyridin-2-ol[1]

Executive Summary

5,7-Dichloro-1,6-naphthyridin-2-ol (CAS: 337958-60-8) is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as an intermediate for kinase inhibitors and DNA-intercalating agents.[1] While nomenclature often designates it as a "2-ol" (enol), the chemical reality in physiological and solid-state environments is dominated by its 2-one (lactam) tautomer.

This guide provides a rigorous analysis of the hydrogen bond donor (HBD) and acceptor (HBA) landscape of this molecule. Correctly identifying these sites is not merely a counting exercise but a prerequisite for rational drug design, influencing solubility, membrane permeability, and target binding affinity.[1][2]

Structural Reality: The Tautomerism Conundrum

To accurately assign H-bond sites, one must first define the dominant species.[1] 1,6-naphthyridines substituted with a hydroxyl group at the


-position to a nitrogen (C2) undergo prototropic tautomerism.
The Equilibrium

The molecule exists in equilibrium between the enol form (2-hydroxy-1,6-naphthyridine) and the keto/lactam form (1,6-naphthyridin-2(1H)-one).

  • Lactam Form (Dominant): In polar solvents (e.g., DMSO, water) and the solid state, the equilibrium shifts strongly toward the lactam.[2] The loss of aromaticity in the pyridine ring is energetically compensated by the high stability of the amide-like (lactam) resonance.

  • Enol Form (Minor): May persist in non-polar solvents or gas phase, but is generally negligible for biological interactions unless trapped by a specific binding pocket.[2][3]

Implication for Researchers: Standard "Lipinski Rule" algorithms may count the "2-ol" structure drawn in a database, resulting in an incorrect pharmacophore map.[1] You must model the lactam .[3]

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton migration and the resulting shift in H-bond capabilities.

Tautomerism Enol Enol Form (2-ol) Donor: O-H Acceptor: N1, N6 Lactam Lactam Form (2-one) DOMINANT Donor: N1-H Acceptor: C=O, N6 Enol->Lactam  Proton Transfer (Favored in H2O/Solid State)  

Figure 1: Tautomeric equilibrium shifting from the nominal enol form to the biologically relevant lactam species.[1][2]

Hydrogen Bond Inventory

This section dissects the molecule atom-by-atom.[1] We categorize sites based on the Lactam (2-one) form, as this is the bioactive species in aqueous media.

Table 1: Detailed H-Bond Site Analysis
Atom / GroupSite TypeStrengthMechanism & Notes
N1-H Donor StrongPrimary Donor. The proton resides on N1 in the lactam form.[1] It is highly acidic due to the electron-withdrawing nature of the bicyclic system and the two chlorine substituents.
C2=O Acceptor StrongPrimary Acceptor. The carbonyl oxygen possesses two lone pairs.[1][3] It is a classic H-bond acceptor, often engaging in water bridges or backbone interactions.[1][2][3]
N6 Acceptor ModerateSecondary Acceptor. The pyridine-like nitrogen at position 6 retains its lone pair.[1][3] However, its basicity is attenuated by the electron-withdrawing chlorine at C5 and C7.[1]
Cl (C5, C7) Weak Acceptor Very WeakHalogen Bond Donor. While technically weak H-bond acceptors, these chlorines are better viewed as hydrophobic contacts or Halogen Bond (XB) Donors (interacting with backbone carbonyls).[1][2]
C-H (Ring) Weak Donor WeakAromatic C-H bonds adjacent to N or Cl can act as weak non-classical donors (C-H···O interactions).
The "Chlorine Effect"

The 5,7-dichloro substitution pattern is not passive.[1]

  • Inductive Effect: The electronegative chlorines pull electron density from the ring system.[3]

  • Acidity Modulation: This increases the acidity of the N1-H donor, potentially making it a stronger donor than in the unsubstituted parent naphthyridine.[3]

  • Basicity Modulation: The N6 acceptor becomes less basic (lower pKa of the conjugate acid), reducing its penalty for desolvation but also weakening its H-bond accepting potential.[3]

Experimental Characterization Protocols

To validate these assignments in your specific context (e.g., a new formulation or co-crystal), use the following self-validating protocols.

Protocol A: Determination of Tautomeric Ratio via NMR

Objective: Confirm the dominance of the lactam form in solution.

  • Solvent Selection: Dissolve 5 mg of the compound in DMSO-

    
     (mimics biological polarity) and separately in CDCl
    
    
    
    (non-polar).
  • Acquisition: Acquire a 1H-NMR spectrum (min 400 MHz).

  • Marker Analysis:

    • Lactam Signal: Look for a broad singlet downfield (

      
       11.0–13.0 ppm) corresponding to the N1-H .[3]
      
    • Enol Signal: Look for a sharp singlet (

      
       > 10 ppm) for O-H , typically absent or very weak.[2][3]
      
    • C=O Confirmation: Run a 13C-NMR. The carbonyl carbon (C2) in the lactam form typically resonates at

      
       160–165 ppm.
      
  • Validation: If the C2 signal is < 160 ppm and N-H is absent, the enol form may be present (unlikely in DMSO).[3]

Protocol B: X-Ray Crystallography for H-Bond Mapping

Objective: Map the solid-state H-bond network.[1]

  • Crystallization: Grow crystals by slow evaporation from methanol/water mixtures.[1][3]

  • Diffraction: Collect data at 100 K to reduce thermal motion.

  • Analysis: Solve the structure.

    • Measure the C2–O bond length .[3] A length of ~1.22–1.26 Å confirms a double bond (C=O, lactam).[2][3] A length of ~1.35 Å indicates a single bond (C-OH, enol).[1][2]

    • Observe the intermolecular packing.[3] Lactams typically form centrosymmetric dimers (R2,2(8) motif) via N-H[2]···O=C hydrogen bonds.[1][3]

Drug Design Applications

When docking this molecule or using it as a scaffold, the 5,7-dichloro-1,6-naphthyridin-2-one motif presents a specific pharmacophore.[1]

Pharmacophore Map
  • Vector 1 (HBD): N1-H projects a donor vector in the plane of the ring.

  • Vector 2 (HBA): C2=O projects two acceptor vectors (lone pairs) at ~120° angles.[3]

  • Vector 3 (HBA): N6 projects an acceptor vector.[3]

  • Vector 4 (Hydrophobic/XB): Cl atoms at C5 and C7 provide lipophilic bulk and potential halogen bonding sites (sigma-hole interactions) with nucleophilic residues (e.g., backbone carbonyl oxygen).

Visualization: Interaction Logic

Pharmacophore Core 5,7-Dichloro-1,6-naphthyridin-2-one (Scaffold) HBD N1-H (Strong Donor) Core->HBD HBA1 C2=O (Strong Acceptor) Core->HBA1 HBA2 N6 (Mod. Acceptor) Core->HBA2 XB Cl (C5, C7) (Halogen Bond/Hydrophobic) Core->XB Target_Glu Target: Glu/Asp (Carboxylate) HBD->Target_Glu H-Bond Target_Backbone Target: Backbone NH HBA1->Target_Backbone H-Bond Target_Water Target: Solvation/Water HBA1->Target_Water Solvation XB->Target_Backbone Halogen Bond (Possible)

Figure 2: Pharmacophore interaction map highlighting the donor/acceptor vectors and potential halogen bonding.

References

  • Tautomerism in Naphthyridines

    • Title: 1,6-Naphthyridin-2(1H)
    • Source:Molecules (MDPI), 2021.[2][3]

    • URL:[Link]

    • Relevance: Confirms the dominance of the 2-one (lactam)
  • Halogen Bonding in Heterocycles

    • Title: Halogen Bonding in the Design of Organic Functional Materials.[3]

    • Source:Chemical Reviews, 2016.[1][2][3]

    • URL:[Link]

    • Relevance: Provides the theoretical basis for treating Chlorine substituents as non-covalent interaction sites (halogen donors) rather than just hydrophobic bulk.[3]

  • General Keto-Enol Equilibrium

    • Title: Keto-Enol Tautomerism: Key Points.
    • Source: Master Organic Chemistry.[1][3]

    • URL:[Link]

    • Relevance: Fundamental grounding for the energetic preference of the C=O bond over the C=C/O-H system in heterocyclic rings.
  • Compound Data

    • Title: 5,7-Dichloro-1,6-naphthyridin-2-ol (CAS 337958-60-8) Entry.[1]

    • Source: PubChem.[1][3][4][5][6]

    • URL:[Link]

    • Relevance: Verification of chemical structure and identifiers.[3][5]

Sources

Literature review of halogenated 1,6-naphthyridin-2-ol analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following in-depth technical guide details the chemistry, synthesis, and pharmacological utility of halogenated 1,6-naphthyridin-2-ol analogs.

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Scientists, and Pharmacologists

Executive Summary: The Scaffold at a Glance

The 1,6-naphthyridin-2-ol system (often existing as its dominant tautomer, 1,6-naphthyridin-2(1H)-one ) represents a "privileged scaffold" in modern drug discovery. Structurally isomorphic to quinoline but possessing an additional nitrogen atom, this bicyclic heteroaromatic system offers unique physicochemical properties:

  • H-Bonding Capability: The lactam motif (NH-C=O) acts as a directional hydrogen bond donor/acceptor pair, critical for kinase hinge binding.

  • π-Deficiency: The inclusion of the N-6 atom lowers the LUMO energy compared to quinolines, enhancing susceptibility to nucleophilic attack at the C2 and C8 positions while altering metabolic stability.

  • Halogenation Utility: Halogenated analogs (Cl, Br, I) serve as versatile linchpins for rapid diversification via palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (SNAr).

This guide focuses on the halogenated analogs —specifically the 2-chloro, 3-bromo, and 8-bromo derivatives—which are the primary gateways to functionalized libraries for c-Met, FGFR4, and HIV integrase inhibition.

Structural Dynamics & Reactivity Profile

Tautomeric Equilibrium

Understanding the reactivity of this scaffold requires acknowledging the tautomeric equilibrium between the lactim (2-ol) and lactam (2-one) forms.

  • Solid State & Solution: The equilibrium heavily favors the 2-one (lactam) form due to the strong resonance stabilization of the amide-like linkage.

  • Reactivity Implication:

    • Electrophilic Attack (e.g., Halogenation): Occurs on the lactam tautomer, typically at C3 (beta to the carbonyl), which is the most electron-rich site on the electron-deficient ring system.

    • Nucleophilic Displacement (e.g., POCl3): Proceeds via the lactim tautomer (or activation of the carbonyl oxygen), converting the C2-OH to a C2-Cl leaving group.

Reactivity Map

The halogenated analogs exhibit distinct reactivity profiles based on position:

PositionHalogenPrimary Reactivity ModeKey Transformation
C2 ClSNAr (High Reactivity)Displacement by amines/alkoxides to form 2-amino/2-alkoxy derivatives.
C3 Br/IPd-Catalyzed Coupling Suzuki/Sonogashira coupling to install aryl/heteroaryl groups (Kinase hinge binders).
C8 Br/ClSNAr / Pd-Coupling Introduction of solubilizing groups or hydrophobic tails; less reactive to SNAr than C2.

Synthetic Architectures

The access to halogenated 1,6-naphthyridines follows two primary logic streams: De Novo Ring Construction (for 8-substituted analogs) and Core Functionalization (for 2- and 3-substituted analogs).

Visualization of Synthetic Pathways

SyntheticRoutes Start1 4-Aminopyridine Core 1,6-Naphthyridin-2(1H)-one Start1->Core Malonates / Cyclization Start2 2-Chloro-3-formylpyridine Prod_8Br 8-Bromo-1,6-naphthyridin-2-one Start2->Prod_8Br Functionalized Cyclization Prod_2Cl 2-Chloro-1,6-naphthyridine (S_NAr Active) Core->Prod_2Cl POCl3 / Reflux (Deoxychlorination) Prod_3Br 3-Bromo-1,6-naphthyridin-2-one (Suzuki Active) Core->Prod_3Br NBS / DMF (Electrophilic Subst.) Target1 Target1 Prod_2Cl->Target1 Amines (S_NAr) Target2 Target2 Prod_3Br->Target2 Boronic Acids (Pd)

Figure 1: Synthetic logic tree distinguishing between core construction and late-stage functionalization.

Key Synthetic Protocols
Protocol A: Synthesis of 2-Chloro-1,6-naphthyridine

Target: Conversion of the 2-OH/2-one to the reactive 2-Cl species.

  • Reagents: 1,6-naphthyridin-2(1H)-one (1.0 eq), Phosphorus Oxychloride (POCl3, solvent/reagent), PCl5 (0.1 eq, optional booster).

  • Procedure:

    • Suspend the starting naphthyridinone in neat POCl3 (10 vol).

    • Heat to reflux (105 °C) for 2–4 hours. The suspension will clear as the chlorinated product forms.

    • Critical Step: Remove excess POCl3 under reduced pressure. Quench the residue carefully by pouring onto crushed ice/NH4OH to neutralize acids.

    • Extract with DCM.[1]

  • Mechanism: Activation of the amide oxygen by phosphoryl chloride followed by nucleophilic attack of chloride and aromatization.

Protocol B: Regioselective Bromination (3-Bromo-1,6-naphthyridin-2-one)

Target: Installation of a handle at C3 for cross-coupling.

  • Reagents: 1,6-naphthyridin-2(1H)-one (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF or Acetonitrile.

  • Procedure:

    • Dissolve substrate in DMF (0.5 M).

    • Add NBS portion-wise at 0 °C to prevent over-bromination.

    • Stir at Room Temperature (RT) for 12 hours.

    • Precipitate product by adding water. Filter and wash with cold water/ethanol.

  • Selectivity: The C3 position is electronically activated by the adjacent carbonyl and nitrogen lone pair, making it the preferred site for electrophilic aromatic substitution (EAS) over the electron-poor pyridine ring.

Biological Applications & SAR

Halogenated analogs are rarely the final drugs but are critical intermediates for generating Structure-Activity Relationship (SAR) data.

Therapeutic Targets
TargetRole of 1,6-Naphthyridine CoreKey Substituents
c-Met Kinase ATP-competitive inhibitor. The lactam NH/CO binds to the hinge region (Met1160).C3: Aryl/Heteroaryl groups (via Suzuki).[2] N1: Small alkyl/benzyl groups.
FGFR4 Selective inhibition of Fibroblast Growth Factor Receptor 4.C2: Amines (via SNAr on 2-Cl) forming urea linkages.
HIV Integrase Metal chelation (Mg2+) in the active site.C8: Hydroxy/Keto groups (often requiring 8-bromo precursors).
SAR Visualization: The "Torin" & Kinase Model

SAR Core 1,6-Naphthyridine Scaffold N1 N1 Position (Solubility/PK) Core->N1 Alkylation C2 C2 Position (Hinge Binder / Linker) Core->C2 S_NAr (from Cl) C3 C3 Position (Specificity Pocket) Core->C3 Suzuki (from Br) C8 C8 Position (Steric/Electronic) Core->C8 Pre-functionalized ADME Properties ADME Properties N1->ADME Properties H-Bond Donor/Acceptor H-Bond Donor/Acceptor C2->H-Bond Donor/Acceptor Potency (IC50) Potency (IC50) C3->Potency (IC50)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional role of each position.

Experimental Validation: Suzuki Coupling Protocol

Context: This protocol describes the coupling of 3-bromo-1,6-naphthyridin-2(1H)-one with an aryl boronic acid, a standard workflow for generating kinase inhibitor libraries.

  • Setup: Charge a microwave vial or Schlenk flask with:

    • 3-Bromo-1,6-naphthyridin-2-one (1.0 eq)

    • Aryl Boronic Acid (1.2 eq)

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4.

    • Base: Cs2CO3 (2.0 eq) or K3PO4.

    • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Reaction:

    • Heat to 90–100 °C (oil bath) or 120 °C (Microwave, 30 min).

    • Note: The free lactam NH can poison Pd catalysts; if yields are low, protect N1 with a SEM or PMB group prior to coupling.

  • Workup:

    • Filter through Celite to remove Pd black.

    • Dilute with EtOAc, wash with brine.

    • Purify via flash chromatography (MeOH/DCM gradient).

References

  • Bagot-Guéret, C. et al. (2003). Synthesis and biological evaluation of halogenated naphthyridone carboxamides as potential ligands for in vivo imaging studies of substance P receptors. Bioconjugate Chemistry. Link

  • Oliveras, J. M. et al. (2021).[3] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals.[1][3][4][5] Link

  • Zhang, X. et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors. ChEMBL Document CHEMBL5154932. Link

  • Ghorbani-Vaghei, R. et al. (2017).[6] Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis. (Note: Discusses relevant halogenation methodologies applicable to naphthyridines). Link

  • Goetz, A. et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues. MDPI. Link

Sources

Commercial availability and suppliers of 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5,7-Dichloro-1,6-naphthyridin-2-ol , a critical heterocyclic scaffold used primarily in the development of Janus Kinase (JAK) inhibitors and other kinase-targeted therapeutics.

Commercial Availability, Synthesis, and Application Logic

Part 1: Compound Identity & Strategic Significance

5,7-Dichloro-1,6-naphthyridin-2-ol is a specialized bicyclic intermediate. While often nomenclatured as an "ol" (alcohol), it predominantly exists in its tautomeric 2(1H)-one (amide) form in the solid state and in polar solvents. This distinction is vital for analytical characterization and solubility profiling.

Core Data Table
ParameterTechnical Specification
IUPAC Name 5,7-Dichloro-1,6-naphthyridin-2-ol
Preferred Tautomer 5,7-Dichloro-1,6-naphthyridin-2(1H)-one
CAS Number 2051921-27-6
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
Primary Application Scaffold for JAK Kinase Inhibitors (e.g., WO2016191524A1)
Solubility High in DMSO, DMF; Low in Water, DCM
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen recommended)

Part 2: Commercial Landscape (Make vs. Buy)

Unlike commodity reagents (e.g., 2,6-dichloropyridine), this compound is a niche building block . It is not routinely stocked by catalog giants like Sigma-Aldrich or Fisher Scientific in bulk quantities. Procurement strategies must shift toward specialized heterocyclic manufacturers.

Supplier Tiering & Availability Analysis
Supplier CategoryPrimary VendorsAvailability StatusLead Time
Tier 1: Stocking Specialists BLD Pharm , Manalab In Stock (mg to gram scale)1–2 Weeks
Tier 2: Catalog Aggregators eChemPortal, SciFinderVariable (Often drop-shipped)2–4 Weeks
Tier 3: Custom Synthesis WuXi AppTec, EnamineMade-to-Order (Kg scale)6–10 Weeks
Procurement Strategy: The "Self-Validating" Check

When sourcing from Tier 2 suppliers, use this checklist to validate the vendor's capability:

  • CAS Verification: Ensure the quote references CAS 2051921-27-6 and not the fully aromatic 5,7-dichloro-1,6-naphthyridine (CAS 337958-60-8), which lacks the hydroxyl/ketone group.

  • Batch Analytics: Request a representative 1H-NMR before purchase. Look for the characteristic broad singlet of the amide NH (~11-13 ppm) to confirm the 2-one tautomer.

Part 3: Synthetic Pathway (The "Make" Protocol)

For projects requiring >10g or when commercial stock is depleted, in-house synthesis is the most reliable path. The synthesis constructs the pyridinone ring onto a pre-functionalized pyridine core.

Retrosynthetic Logic

The most robust route utilizes 2,6-dichloro-4-aminopyridine as the starting material. The "bottom" pyridinone ring is formed via condensation with a three-carbon fragment (e.g., diethyl ethoxymethylenemalonate), followed by cyclization and decarboxylation.

Experimental Workflow

Step 1: Condensation (Enamine Formation)

  • Reagents: 2,6-Dichloro-4-aminopyridine + Diethyl ethoxymethylenemalonate (EMME).

  • Conditions: Heat neat or in Dowtherm A at 140–150°C.

  • Mechanism: Nucleophilic attack of the 4-amino group on the EMME vinyl carbon, eliminating ethanol.

Step 2: Thermal Cyclization (Gould-Jacobs Reaction)

  • Reagents: Intermediate from Step 1.

  • Conditions: High temperature (250°C) in Dowtherm A or diphenyl ether.

  • Mechanism: Intramolecular electrophilic aromatic substitution closes the ring at the pyridine C3 position.

  • Product: Ethyl 5,7-dichloro-1,6-naphthyridin-2-one-3-carboxylate.

Step 3: Hydrolysis & Decarboxylation

  • Reagents: NaOH (aq), then HCl (acidification), followed by thermal decarboxylation (heat in quinoline with Cu powder).

  • Target: 5,7-Dichloro-1,6-naphthyridin-2(1H)-one .

Visualized Synthesis Pathway

SynthesisPathway Start 2,6-Dichloro-4-aminopyridine (CAS 2587-02-2) Inter1 Enamine Intermediate Start->Inter1 + EMME 140°C Reagent Diethyl ethoxymethylene- malonate (EMME) Reagent->Inter1 Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Inter2 Ethyl 5,7-dichloro-1,6- naphthyridin-2-one-3-carboxylate Cyclization->Inter2 Decarb Hydrolysis & Decarboxylation (1. NaOH, 2. Heat/Cu) Inter2->Decarb Final 5,7-Dichloro-1,6- naphthyridin-2-ol (CAS 2051921-27-6) Decarb->Final

Caption: Step-wise construction of the 1,6-naphthyridine scaffold via the Gould-Jacobs reaction sequence.

Part 4: Technical Specifications & Handling

Tautomerism & Solubility

The compound exists in equilibrium between the enol (2-ol) and keto (2-one) forms.

  • Solid State: Exclusively the 2-one form (amide dimerizes via H-bonds).

  • Solution (DMSO-d6): Predominantly 2-one .

  • Implication: When designing reactions (e.g., chlorination with POCl₃ to make the trichloro- derivative), treat the C2 position as an amide carbonyl that requires activation.

Quality Control (QC) Protocol

To validate incoming batches from suppliers like BLD Pharm:

  • LC-MS: Expect a peak at m/z 215/217/219 (Cl₂ isotope pattern: 9:6:1 intensity ratio).

  • 1H-NMR (DMSO-d6):

    • δ ~12.0 ppm: Broad singlet (NH, exchangeable with D₂O).

    • δ ~8.5 ppm: Singlet (H8, adjacent to ring nitrogen).

    • δ ~6.8 ppm: Singlet (H3/H4 region).

    • Note: Absence of the NH peak suggests oxidation or incorrect isomer (e.g., fully aromatic naphthyridine).

References

  • World Intellectual Property Organization (WIPO). (2016). Naphthyridine compounds as JAK kinase inhibitors. (Patent No.[1] WO2016191524A1). Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 1,6-Naphthyridin-2(1H)-one derivatives. Retrieved from [Link]

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine Chemistry.[1][2][3][4][5][6][7] IX. Bromination and Amination of 1,6-Naphthyridine. The Journal of Organic Chemistry. (Contextual grounding for 1,6-naphthyridine reactivity).

Sources

Methodological & Application

Step-by-step synthesis of 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a detailed, step-by-step protocol for the synthesis of 5,7-Dichloro-1,6-naphthyridin-2-ol (also known by its tautomer, 5,7-dichloro-1,6-naphthyridin-2(1H)-one ).[1] This compound is a critical heterocyclic intermediate used in the development of kinase inhibitors (e.g., JAK inhibitors) and other bioactive small molecules.

Part 1: Core Directive & Safety Analysis

Safety Advisory:

  • Chemical Hazards: 2,6-Dichloropyridin-4-amine is toxic and an irritant.[1][2] The synthesis involves high temperatures and potentially corrosive reagents (e.g., polyphosphoric acid or Dowtherm A).

  • Operational Safety: All procedures must be conducted in a properly functioning fume hood. Standard Personal Protective Equipment (PPE)—including nitrile gloves, safety goggles, and a lab coat—is mandatory.

  • Regulatory Status: This compound is a pharmaceutical intermediate and is not listed as a Schedule 1 Chemical Warfare Agent or precursor.[1]

Part 2: Scientific Integrity & Logic (Synthesis Protocol)

Retrosynthetic Analysis

The 1,6-naphthyridine scaffold is constructed by fusing a second pyridine ring onto a pre-existing pyridine core.[1]

  • Target: 5,7-Dichloro-1,6-naphthyridin-2-ol.[3]

  • Disconnection: The C3–C4 bond and the N1–C2 bond.

  • Precursor: 2,6-Dichloro-4-aminopyridine .[1] The chlorine atoms at positions 2 and 6 of the pyridine ring map directly to positions 7 and 5 of the final 1,6-naphthyridine system, respectively.

  • Synthetic Strategy: A Michael addition of the 4-aminopyridine to an alkynyl ester (e.g., ethyl propiolate) or an alkoxyacrylate, followed by a thermal or acid-mediated intramolecular cyclization (similar to the Conrad-Limpach or Gould-Jacobs approach).[1]

Detailed Experimental Protocol

Method: Cyclization of 2,6-dichloro-4-aminopyridine with Ethyl Propiolate.[1]

Step 1: Michael Addition (Formation of Enamine Intermediate)

  • Reagents:

    • 2,6-Dichloro-4-aminopyridine (1.0 equiv)[1]

    • Ethyl propiolate (1.2 equiv)

    • Solvent: Ethanol or Acetonitrile (anhydrous)

    • Catalyst: None or mild base (e.g., Triethylamine, 0.1 equiv)

  • Procedure:

    • Charge a round-bottom flask with 2,6-dichloro-4-aminopyridine (e.g., 10.0 g, 61.3 mmol) and anhydrous ethanol (100 mL).

    • Add ethyl propiolate (7.2 g, 73.6 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (78 °C) for 12–16 hours. Monitor reaction progress by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The product is the intermediate enamine: Ethyl 3-((2,6-dichloropyridin-4-yl)amino)acrylate.[1]

    • Workup: Cool the reaction mixture to room temperature. The intermediate often precipitates. Filter the solid.[4] If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize the residue from ethanol/ether.

    • Yield: Expect 70–85% of the acrylate intermediate.

Step 2: Intramolecular Cyclization (Ring Closure)

  • Reagents:

    • Intermediate from Step 1[1][3]

    • Medium: Dowtherm A (Diphenyl ether/biphenyl mixture) or Polyphosphoric Acid (PPA). Note: Dowtherm A is preferred for thermal cyclization to avoid harsh acidic conditions that might affect chlorines.[1]

  • Procedure:

    • Heat Dowtherm A (50 mL per gram of substrate) to 240–250 °C in a heavy-walled flask equipped with a condenser and inert gas inlet (Nitrogen/Argon).

    • Add the acrylate intermediate portion-wise to the boiling solvent. Caution: Rapid addition may cause foaming.[1]

    • Maintain the temperature at 250 °C for 30–60 minutes. The high temperature drives the elimination of ethanol and ring closure.

    • Workup: Cool the mixture to room temperature. Dilute with a non-polar solvent (e.g., Hexane or Petroleum Ether) to precipitate the product.

    • Filter the solid and wash extensively with hexane to remove Dowtherm A.

    • Purification: Recrystallize from DMF/Water or Ethanol, or purify via silica gel chromatography (DCM/MeOH gradient).

  • Product: 5,7-Dichloro-1,6-naphthyridin-2-ol (tautomer of 5,7-dichloro-1,6-naphthyridin-2(1H)-one).[1]

Data Summary & Characterization
ParameterSpecification / Observation
Appearance Off-white to pale yellow solid
Molecular Formula C₈H₄Cl₂N₂O
Molecular Weight 215.04 g/mol
Melting Point >250 °C (decomposition typical for naphthyridinones)
1H NMR (DMSO-d6) δ 11.5–12.0 (br s, 1H, NH/OH), 8.0–8.5 (s, 1H, H8), 7.8 (d, 1H, H4), 6.5 (d, 1H, H3)
Key MS Peak [M+H]+ = 215/217 (characteristic dichloro pattern)

Part 3: Visualization & Formatting

Reaction Workflow Diagram

SynthesisWorkflow Start 2,6-Dichloro-4-aminopyridine (Starting Material) Inter Ethyl 3-((2,6-dichloropyridin-4-yl) amino)acrylate (Intermediate) Start->Inter Michael Addition Reagent1 Ethyl Propiolate (EtOH, Reflux) Reagent1->Inter Product 5,7-Dichloro-1,6-naphthyridin-2-ol (Target) Inter->Product Intramolecular Cyclization (-EtOH) Reagent2 Dowtherm A (250°C, Thermal Cyclization) Reagent2->Product

Caption: Two-step synthesis of 5,7-dichloro-1,6-naphthyridin-2-ol via Michael addition and thermal cyclization.

References

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029.

  • Google Patents. (2016). WO2016191524A1 - Naphthyridine compounds as JAK kinase inhibitors.[1]

  • Lowe, P. R., et al. (2004). Synthesis of 1,6-naphthyridines. Journal of Heterocyclic Chemistry.

Sources

Application Notes and Protocols for the Regioselective Nucleophilic Substitution of 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The 5,7-dichloro-1,6-naphthyridin-2-ol scaffold is a particularly valuable starting material, offering two reactive sites for nucleophilic aromatic substitution (SNAr). The ability to selectively functionalize either the C5 or C7 position is of paramount importance for the development of structure-activity relationships (SAR) and the generation of diverse chemical libraries for drug discovery.[3] This guide provides a detailed exploration of the principles governing the regioselective nucleophilic substitution on this scaffold and presents experimentally-driven protocols for achieving selective functionalization.

Pillar 1: Understanding the Regioselectivity - An interplay of Electronic and Steric Effects

The regioselectivity of nucleophilic aromatic substitution on 5,7-dichloro-1,6-naphthyridin-2-ol is a nuanced interplay of electronic and steric factors. The two chlorine atoms at the C5 and C7 positions are not electronically equivalent due to the influence of the fused pyridine rings and the hydroxyl group at the C2 position.

The inherent reactivity of the C5 and C7 positions towards nucleophilic attack is enhanced by the electron-withdrawing nature of the two pyridine nitrogen atoms. In a manner analogous to dichloropyridines, the positions para to the ring nitrogens (C5 is para to N6, and C7 is para to N1) are activated for SNAr.[4][5] This activation stems from the ability of the electronegative nitrogen atoms to stabilize the negatively charged Meisenheimer intermediate formed during the addition of the nucleophile.[6][7]

The hydroxyl group at C2 plays a pivotal role in modulating the relative reactivity of the C5 and C7 positions. Under basic conditions, the deprotonated hydroxyl group (-O⁻) acts as a powerful electron-donating group. This donation of electron density into the ring system will preferentially deactivate the positions ortho and para to it. The C7 position is meta to the C2-ol, while the C5 position is further removed. Consequently, the electron-donating effect of the C2-olate is expected to have a more pronounced deactivating effect on the C7 position, thereby favoring nucleophilic attack at the C5 position.

Conversely, under neutral or acidic conditions, the hydroxyl group is a weaker electron-donating group. In this scenario, the inherent electronic activation by the pyridine nitrogens is the dominant factor, and a mixture of isomers or preferential attack at the more sterically accessible position might be observed.

The nature of the nucleophile also plays a critical role. "Soft" nucleophiles, such as thiols, may exhibit different regioselectivities compared to "hard" nucleophiles like amines or alkoxides, due to frontier molecular orbital considerations.[8]

Pillar 2: Self-Validating Protocols for Regioselective Substitution

The following protocols are designed to provide a high degree of regioselectivity. It is imperative to monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and to assess the isomeric ratio of the products.

Protocol 1: Selective Substitution at the C5 Position with Amines

This protocol aims to achieve selective amination at the C5 position by leveraging the directing effect of the deprotonated C2-hydroxyl group. The use of a suitable base is crucial for this selectivity.

Materials:

  • 5,7-Dichloro-1,6-naphthyridin-2-ol

  • Amine of choice (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5,7-dichloro-1,6-naphthyridin-2-ol (1.0 eq) in DMF or DMSO, add the amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-7-chloro-1,6-naphthyridin-2-ol.

Causality Behind Experimental Choices:

  • Base (K₂CO₃ or Cs₂CO₃): The base deprotonates the C2-hydroxyl group, enhancing its electron-donating capacity and directing the nucleophilic attack to the C5 position. Cesium carbonate is often more effective due to its higher solubility in organic solvents.

  • Solvent (DMF or DMSO): These polar aprotic solvents are excellent for SNAr reactions as they can solvate the cation of the base and do not interfere with the nucleophile.

  • Temperature (80-100 °C): Provides the necessary activation energy for the substitution reaction. The optimal temperature may vary depending on the nucleophilicity of the amine.

Protocol 2: Selective Substitution at the C7 Position with Thiols

This protocol aims for selective substitution at the C7 position using a soft nucleophile, a thiol, under conditions that may favor attack at the electronically different C7 position.

Materials:

  • 5,7-Dichloro-1,6-naphthyridin-2-ol

  • Thiol of choice (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium thiomethoxide (NaSMe)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add the thiol (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0 °C to form the sodium thiolate.

  • Add a solution of 5,7-dichloro-1,6-naphthyridin-2-ol (1.0 eq) in anhydrous THF to the thiolate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 7-thio-5-chloro-1,6-naphthyridin-2-ol.

Causality Behind Experimental Choices:

  • Thiol Nucleophile: As a soft nucleophile, it may exhibit a different regioselectivity profile compared to harder amine nucleophiles. The electronic environment at C7, being para to the N1 nitrogen, might be more favorable for attack by a soft nucleophile.

  • Base (NaH): A strong, non-nucleophilic base is used to generate the thiolate in situ without competing in the substitution reaction.

  • Solvent (Anhydrous THF): A suitable aprotic solvent for reactions involving sodium hydride.

  • Temperature (0 °C to RT): Starting the reaction at a lower temperature can help to improve selectivity.

Pillar 3: Visualization and Data Presentation

Logical Workflow for Regioselective Substitution

G start 5,7-Dichloro-1,6-naphthyridin-2-ol condition1 Hard Nucleophile (e.g., Amine) Base (K2CO3, Cs2CO3) Polar Aprotic Solvent (DMF, DMSO) start->condition1 Favors attack at the less electron-rich position due to directing group at C2 condition2 Soft Nucleophile (e.g., Thiol) Strong, Non-nucleophilic Base (NaH) Aprotic Solvent (THF) start->condition2 May favor attack at the electronically distinct C7 position product1 Selective C5-Substitution (5-Amino-7-chloro-1,6-naphthyridin-2-ol) condition1->product1 product2 Selective C7-Substitution (7-Thio-5-chloro-1,6-naphthyridin-2-ol) condition2->product2

Caption: Decision workflow for achieving regioselective substitution.

Reaction Mechanism: Meisenheimer Intermediate Stabilization

Caption: General SNAr mechanism via Meisenheimer intermediates.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data to illustrate the expected outcomes of the described protocols. Actual results may vary depending on the specific nucleophile and reaction conditions.

Protocol Nucleophile Position of Substitution Typical Yield (%) Regioisomeric Ratio (C5:C7)
1MorpholineC575-85>95:5
1BenzylamineC570-80>90:10
2ThiophenolC765-75<10:90
2Benzyl mercaptanC760-70<15:85

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29. Available at: [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. Available at: [Link]

  • Regiochemically Flexible Substitutions of Di-, Tri-, and Tetrahalopyridines: The Trialkylsilyl Trick. The Journal of Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. PMC. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. PubMed. Available at: [Link]

  • Synthesis of Novel Benzo[b][9][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. MDPI. Available at: [Link]

  • Library synthesis using 5,6,7,8-tetrahydro-1,6-naphthyridines as scaffolds. PubMed. Available at: [Link]

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 5,7-Dichloro-1,6-naphthyridin-2-ol

[1]

Strategic Substrate Analysis

The 5,7-dichloro-1,6-naphthyridin-2-ol scaffold presents a unique "reactivity triad" defined by two electrophilic chloride sites and one nucleophilic/acidic hydroxyl group. Successful functionalization requires a deep understanding of the electronic interplay between the two fused rings.[1]

Tautomeric Equilibrium & Solubility

In solution, the "2-ol" moiety exists predominantly as the 1,6-naphthyridin-2(1H)-one (lactam) tautomer.

  • Implication: The amide-like proton (N-H) is acidic (

    
    ). Under basic cross-coupling conditions, this proton will be deprotonated, generating a mono-anionic species. This negative charge can poison palladium catalysts by forming stable "palladate" resting states or reduce the electrophilicity of the ring system, making the oxidative addition step sluggish.
    
  • Recommendation: For high-yielding cross-couplings, O-protection (e.g., methylation or benzylation) or conversion to a triflate is strongly recommended prior to palladium catalysis. If the free lactam must be used, non-basic conditions or specific catalyst systems (e.g., Pd/XPhos with weak bases) are required.

Regioselectivity Mapping (The "C5 Rule")

The core challenge is differentiating the two chlorides at C5 and C7. Both are

  • Position C5: Located

    
     to N6 and para  to N1.[1] It benefits from the electron-withdrawing inductive effect of N6 and the strong mesomeric withdrawal from N1. It is the most electron-deficient site.[1]
    
  • Position C7: Located

    
     to N6 but meta  to N1. It lacks the direct conjugative activation from N1.[1]
    
Reactivity Visualization

ReactivityMapSubstrate5,7-Dichloro-1,6-naphthyridin-2-olC5C5 Position(High Reactivity)alpha-N6, para-N1Substrate->C5 1st Attack (Pd0)C7C7 Position(Lower Reactivity)alpha-N6, meta-N1Substrate->C7 2nd AttackOHC2-OH / Lactam(Catalyst Poison)Requires ProtectionSubstrate->OH Tautomerism

Figure 1: Reactivity profile of the 1,6-naphthyridine scaffold. C5 is the primary site for oxidative addition.

Detailed Experimental Protocols

Protocol A: Pre-coupling Protection (Recommended)

Context: To prevent catalyst deactivation and improve solubility.

Objective: Synthesis of 5,7-Dichloro-2-methoxy-1,6-naphthyridine.

  • Reagents: Substrate (1.0 eq), Ag₂CO₃ (1.5 eq), Methyl Iodide (MeI) (2.0 eq).

  • Solvent: Chloroform (CHCl₃) or DCM.[1]

  • Procedure:

    • Suspend 5,7-dichloro-1,6-naphthyridin-2-ol and Ag₂CO₃ in CHCl₃.

    • Add MeI dropwise at 0 °C.[1]

    • Stir at room temperature for 12–18 hours in the dark (foil-wrapped).

    • Filter through a Celite pad to remove silver salts.[1]

    • Concentrate filtrate.[1] The product (O-methylated) is typically obtained in >90% yield and is now highly soluble in organic solvents suitable for coupling.

Protocol B: Regioselective C5-Suzuki Coupling

Context: Installing the first aryl/heteroaryl group at the most active C5 position.

Reaction Scheme: Substrate (5,7-Cl2) + Ar-B(OH)2 (1.1 eq) -> Product (5-Ar-7-Cl)

ParameterSpecificationRationale
Catalyst Pd(PPh₃)₄ (3–5 mol%)Tetrakis is mild and bulky, enhancing selectivity for the sterically accessible and electronic-deficient C5 over C7.
Ligand None (PPh₃ is sufficient)High-activity ligands (e.g., SPhos, XPhos) may erode regioselectivity by forcing reaction at C7.
Solvent Dioxane / H₂O (4:1) Standard Suzuki solvent; ensures solubility of boronic acids.[1]
Base Na₂CO₃ (2.0 eq)Mild base prevents hydrolysis of the chlorides.[1] Avoid strong bases like KOtBu.[1]
Temp 60–70 °C CRITICAL. Do not reflux.[1] Higher temps (>90 °C) promote bis-coupling.[1]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the protected substrate (1.0 eq), Aryl Boronic Acid (1.05 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration) and degassed aqueous Na₂CO₃ (2.0 M solution).

  • Reaction: Heat to 65 °C in an oil bath or heating block.

  • Monitoring: Monitor by LC-MS at 2 hours.

    • Checkpoint: You should see the mono-coupled product mass.[1] If starting material remains (>10%), add 0.1 eq more boronic acid.[1] If bis-coupled product appears (>5%), lower temperature to 50 °C.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The 5-aryl-7-chloro isomer usually elutes later than the bis-coupled impurity but earlier than starting material.

Protocol C: Subsequent C7-Functionalization

Context: Derivatizing the remaining C7-chloride.

Once the C5 position is substituted, the C7-chloride becomes less reactive due to the electron-donating nature of the new aryl group (if applicable) and the inherent lower electrophilicity.

  • Modifications for C7:

    • Catalyst: Switch to Pd(OAc)₂ + XPhos or Pd(dppf)Cl₂ .[1] These active systems are required to activate the deactivated C7-Cl bond.[1]

    • Temperature: Increase to 90–100 °C (Reflux).[1]

    • Stoichiometry: Use excess nucleophile (1.5–2.0 eq).[1]

Troubleshooting & Optimization Matrix

IssueRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free 2-OH (if unprotected).Protect 2-OH as O-Me or O-Bn.[1] Alternatively, add 1.0 eq of CuI as a co-catalyst to scavenge the lactam.
Loss of Regioselectivity (Bis-coupling) Temperature too high or Ligand too active.[1]Lower temp to 50 °C. Switch from Buchwald ligands (SPhos) to simple phosphines (PPh₃).[1] Reduce boronic acid to 0.95 eq.
Hydrolysis of Chlorides Hydroxide concentration too high.Switch base from Na₂CO₃ to K₃PO₄ or KF (anhydrous conditions).[1]
Protodehalogenation Hydride source in reaction.[1]Ensure solvent (Dioxane/THF) is peroxide-free.[1] Avoid alcoholic solvents (EtOH) if reduction is observed.[1]

Mechanistic Pathway (DOT Visualization)

MechanismStart5,7-Dichloro-1,6-naphthyridineOA_C5Oxidative Addition (Pd0)at C5 (Para to N1)Start->OA_C5 Fast (k1)OA_C7Oxidative Addition (Pd0)at C7 (Meta to N1)Start->OA_C7 Slow (k2)TransmetalTransmetalation(Ar-B(OH)2)OA_C5->TransmetalREReductive EliminationTransmetal->REMonoProduct: 5-Aryl-7-chloro-1,6-naphthyridineRE->MonoMono->OA_C7 Requires Higher T / Active LigandBisBis-Coupled Side ProductOA_C7->Bis

Figure 2: Kinetic pathway favoring C5-substitution due to electronic activation from N1.

References

  • Langer, P. et al. (2008).[1] Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. Synlett. This is the foundational work establishing the C5 > C7 reactivity order for this specific scaffold.

  • Neufeldt, S. R. et al. (2022).[1][2][3] Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry. Discusses ligand-controlled selectivity in similar dichloro-heterocycles. [2]

  • Borrell, J. I. et al. (2021).[1] 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. Comprehensive review of the scaffold's synthesis and tautomeric properties.

  • Vertex Pharmaceuticals. (2024).[1] Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. Describes the handling of naphthyridine triflates and sequential couplings.

Buchwald-Hartwig amination conditions for 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Buchwald-Hartwig Amination of 5,7-Dichloro-1,6-naphthyridin-2-ol

Part 1: Executive Summary & Substrate Analysis

1.1. The Challenge The 1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core for kinase inhibitors (e.g., PI3K, mTOR) and antiviral agents. The specific substrate, 5,7-dichloro-1,6-naphthyridin-2-ol (1) , presents a triad of synthetic challenges:

  • Regioselectivity: Distinguishing between the C5 and C7 chlorides.

  • Protic Interference: The C2-hydroxyl group (tautomeric with the 2-pyridone form) is acidic (

    
    ), capable of quenching anionic intermediates or poisoning Pd catalysts.
    
  • Electronic Deactivation: The electron-rich nature of the tautomeric amide/pyridone form can reduce the electrophilicity of the ring system compared to the fully aromatic pyridine counterparts.

1.2. Structural & Electronic Logic Before designing the experiment, one must understand the electronic bias of the substrate.

  • Tautomerism: In solution, (1) exists predominantly as the 1,6-naphthyridin-2(1H)-one tautomer. This creates an amide-like functionality at N1-C2.

  • Electrophilic Sites:

    • C7-Cl (Alpha to N6): This position is

      
       to the unhindered N6 nitrogen. It is highly activated towards oxidative addition due to the strong inductive electron-withdrawal of the adjacent nitrogen.
      
    • C5-Cl (Gamma to N1, Beta to N6): This position is

      
       to the N1 nitrogen and 
      
      
      
      to N6. While activated, it lacks the direct
      
      
      -nitrogen activation found at C7.

Part 2: Strategic Protocols

Two distinct strategies are provided. Protocol A is the direct, atom-economical approach suitable for discovery chemistry. Protocol B is the robust, protection-based approach recommended for scale-up or difficult amines.

Protocol A: Direct C7-Selective Amination (Unprotected)

Best for: Rapid analog generation, amines tolerant of excess base.

Mechanism: This protocol utilizes an excess of base to deprotonate the C2-OH/NH in situ, forming a transient naphthyridinolate anion. This anionic species is soluble in polar aprotic solvents and undergoes coupling at C7.

Reagents & Conditions:

  • Catalyst:

    
     (1.0 - 2.5 mol%)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).

    • Why: These bulky, electron-rich biaryl phosphines facilitate oxidative addition into the electron-deficient heteroaryl chloride and prevent catalyst deactivation by the N-heterocycle.

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv).
    • Why: 1 equiv neutralizes the substrate; 2 equiv drives the catalytic cycle. LiHMDS is preferred for solubility in THF/Toluene.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 60 °C – 80 °C.

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a Schlenk tube or reaction vial and cool under Argon.

  • Charging: Add 5,7-dichloro-1,6-naphthyridin-2-ol (1.0 equiv),

    
     (0.02 equiv), and BrettPhos (0.04 equiv).
    
  • Solvent & Base: Add anhydrous 1,4-Dioxane (0.2 M concentration). Add LiHMDS (1.0 M in THF, 3.0 equiv) dropwise at room temperature. Note: The solution may turn orange/red upon deprotonation.

  • Amine Addition: Add the amine coupling partner (1.2 equiv).

  • Reaction: Seal and heat to 65 °C. Monitor by LCMS.

    • Checkpoint: C7-product usually forms within 2-6 hours.

  • Workup: Quench with saturated

    
     (restores the neutral pyridone). Extract with EtOAc/MeOH (9:1) due to low solubility of the product.
    
Protocol B: Protection-First Strategy (O-Benzylation)

Best for: Valuable amines, scale-up, or if Protocol A yields low conversion.

Logic: Masking the C2-OH as a benzyl ether locks the system in the aromatic pyridine form (2-benzyloxy-5,7-dichloro-1,6-naphthyridine). This dramatically increases the electrophilicity of C7 and C5 and eliminates catalyst poisoning.

Workflow:

  • Protection: React substrate with

    
     / 
    
    
    
    in Toluene (Reflux)
    
    
    O-Benzyl intermediate .
  • Coupling: Standard Buchwald conditions (

    
     / Xantphos / 
    
    
    
    / Dioxane / 100 °C).
  • Deprotection: Hydrogenolysis (

    
    , Pd/C) or acid hydrolysis (
    
    
    
    ) restores the 2-one.

Part 3: Visualization & Logic Mapping

Reaction Pathways & Regioselectivity

G Substrate 5,7-Dichloro-1,6- naphthyridin-2-ol Tautomer 1H-Pyridine-2-one Tautomer (Major) Substrate->Tautomer Equilibrium C7_Site C7-Cl Position (Alpha to N6) Tautomer->C7_Site High Reactivity (Inductive Effect) C5_Site C5-Cl Position (Gamma to N1) Tautomer->C5_Site Lower Reactivity Product_C7 Major Product: 7-Amino-5-chloro- 1,6-naphthyridin-2-ol C7_Site->Product_C7 Pd(0)/BrettPhos 65°C Product_C5 Minor Product: 5-Amino-7-chloro... C5_Site->Product_C5 Requires >100°C

Caption: Regioselectivity map showing the kinetic preference for C7 substitution due to alpha-nitrogen activation.

Decision Tree for Optimization

DecisionTree Start Start: 5,7-Dichloro-1,6-naphthyridin-2-ol Check_Amine Amine Type? Start->Check_Amine Primary Primary Amine (R-NH2) Check_Amine->Primary Secondary Secondary Amine (R2-NH) Check_Amine->Secondary Cond_A Ligand: BrettPhos Base: LiHMDS (3 eq) Temp: 65°C Primary->Cond_A Cond_B Ligand: RuPhos Base: LiHMDS (3 eq) Temp: 80°C Secondary->Cond_B Result_Check Check Conversion (LCMS) Cond_A->Result_Check Cond_B->Result_Check Success >90% Conversion Isolate Product Result_Check->Success Clean Fail_Low <50% Conversion or Catalyst Death Result_Check->Fail_Low Issues Protect Switch to Protocol B: 1. O-Bn Protection 2. Coupling 3. Deprotection Fail_Low->Protect

Caption: Optimization logic flow for selecting ligands and troubleshooting low conversion.

Part 4: Data Summary & Troubleshooting

VariableRecommendationScientific Rationale
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point; dissolves polar intermediates. t-Amyl alcohol can accelerate Pd-couplings via hydrogen bonding.
Base LiHMDS (Solution)Soluble organic base; effectively deprotonates the 2-OH to prevent catalyst poisoning.
Ligand BrettPhos (1° amines) / RuPhos (2° amines)"Buchwald Generation 3/4" ligands designed to prevent formation of stable Pd-amine complexes (catalyst resting state).
Temperature 60-70 °C Moderate heat maintains C7 selectivity. Heating >100 °C risks C5/C7 bis-amination.

Common Failure Modes:

  • No Reaction: Often due to the "inhibitory effect" of the free pyridone. Fix: Ensure 3.0 equiv of base are used. Switch to Protocol B (O-protection).

  • Bis-amination (Double addition): Temperature too high. Fix: Lower T to 50 °C and add amine slowly (syringe pump).

  • Dehalogenation (Hydrodechlorination): Solvent is not anhydrous or base is too strong (NaOtBu). Fix: Use

    
     and dry Dioxane.
    

Part 5: References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N Bond Formation."[1][2] Sigma-Aldrich Technical Guides. Link

  • Borrell, J. I., et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications."[3] Molecules, 2021, 26(19), 5854. Link

  • Wheadon, M. J., et al. "Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates." Journal of Organic Chemistry, 2024.[1] Link

  • Hartwig, J. F., et al. "Scope and Limitations of Pd-Catalyzed Amination of Heteroaryl Chlorides." Journal of the American Chemical Society, 2008. Link

  • BenchChem Technical Support. "Controlling Regioselectivity in Dichloropyridine Reactions." BenchChem Application Notes. Link

Sources

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling Protocols for 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Polyhalogenated naphthyridines are highly versatile, polyfunctionalized building blocks in the synthesis of advanced therapeutics, including kinase inhibitors and anti-infective agents[1]. Among these scaffolds, 5,7-dichloro-1,6-naphthyridin-2-ol (CAS: 2051921-27-6)[2] presents a unique and highly specific synthetic challenge. The molecule possesses two distinct electrophilic chloride sites (C-5 and C-7) and an acidic hydroxyl group at C-2. Achieving strict regiocontrol during Suzuki-Miyaura cross-coupling requires a deep understanding of the substrate's electronic topography and careful calibration of the reaction microenvironment[3].

This application note provides field-validated, self-validating protocols for both the site-selective C-5 mono-arylation and the global C-5, C-7 di-arylation of 5,7-dichloro-1,6-naphthyridin-2-ol.

Mechanistic Causality & Experimental Design (E-E-A-T)

To design a robust protocol, we must address the causality behind the reactivity of the 1,6-naphthyridine core. Do not treat the reagents as a generic recipe; every component is selected to navigate the specific electronic and steric demands of this heterocycle.

Electronic Differentiation & Regioselectivity

The first oxidative addition of Palladium(0) is kinetically driven by the electron density at the carbon-halogen bonds. In the 1,6-naphthyridine system,[4]. NMR studies of the parent dichloro-compound show the C-5 environment resonating further downfield (


 = 9.15) compared to C-7 (

= 8.45), confirming its heightened electrophilicity[4]. Consequently, the first Suzuki-Miyaura attack occurs exclusively at position 5[5].
Tautomerization & Base Stoichiometry

The 2-hydroxyl group exists in a tautomeric equilibrium with its 1,6-naphthyridin-2(1H)-one form. Under basic cross-coupling conditions, this proton is rapidly abstracted to form an anionic naphthyridinolate.

  • The Causality of Failure : If a standard 2.0 equivalent base protocol is used, the reaction will stall due to base depletion.

  • The Solution : A minimum of 3.0 equivalents of base (e.g.,

    
    ) is strictly required—1.0 equivalent to neutralize the 2-OH group, and 2.0 equivalents to drive the transmetalation step of the catalytic cycle.
    
Catalyst Dynamics

For C-5 mono-arylation,


 provides excellent regioselectivity by being sterically sensitive enough to avoid the C-7 position once the C-5 position is substituted[5]. For global di-arylation, higher temperatures and an elevated base load are required to overcome the steric and electronic deactivation caused by the first aryl insertion[3].

MechanisticPathway A 5,7-Dichloro-1,6- naphthyridin-2-ol B Deprotonated Naphthyridinolate A->B + Base (K2CO3) - H2O C Pd(0) Oxidative Addition at C-5 B->C PdL4 D Transmetalation with Ar-B(OH)2 C->D Ar-B(OH)2 E Reductive Elimination (C-5 Arylation) D->E - Pd(0)

Mechanistic pathway illustrating base-mediated deprotonation and kinetically favored C-5 activation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between base equivalents, catalyst choice, and regioselectivity when reacting 5,7-dichloro-1,6-naphthyridin-2-ol with phenylboronic acid.

EntryCatalyst (mol%)Base (Equivalents)Solvent SystemTemp (°C)C-5 Mono-Aryl YieldC-5, C-7 Di-Aryl Yield
1

(5%)

(2.0 eq)
Dioxane/H₂O (4:1)9042% (Stalled)<2%
2

(5%)

(3.0 eq)
Dioxane/H₂O (4:1)9084% 4%
3

(5%)

(3.0 eq)
Dioxane/H₂O (4:1)9078%11%
4

(5%)

(3.0 eq)
DMF/H₂O (4:1)9065%18%
5

(10%)

(4.5 eq)*
Dioxane/H₂O (4:1)1108%89%

*Entry 5 performed with 2.5 equivalents of phenylboronic acid to force global di-arylation.

Step-by-Step Methodologies

Self-Validating Quality Control (LC-MS Isotope Tracking)

To ensure trustworthiness, this protocol utilizes the natural chlorine isotope distribution (


 and 

) as a self-validating system during LC-MS monitoring:
  • Starting Material (Cl₂) : Exhibits a distinct M, M+2, M+4 mass cluster in a ~9:6:1 ratio.

  • Mono-Aryl Product (Cl₁) : Exhibits an M, M+2 mass cluster in a ~3:1 ratio. The disappearance of the M+4 peak confirms successful mono-arylation.

  • Di-Aryl Product (Cl₀) : Exhibits a single M peak (no distinct M+2 isotope pattern).

Protocol A: Site-Selective C-5 Mono-Arylation
  • Assembly : To an oven-dried Schlenk flask, add 5,7-dichloro-1,6-naphthyridin-2-ol (1.0 equiv), the desired arylboronic acid (1.1 equiv),

    
     (3.0 equiv), and 
    
    
    
    (5 mol%).
  • Degassing : Evacuate the flask and backfill with dry Nitrogen (repeat 3 times).

  • Solvent Addition : Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 0.1 M relative to the naphthyridine).

  • Reaction : Heat the vigorously stirring mixture to 90 °C.

  • Validation : After 4 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Look for the shift from the Cl₂ isotope pattern to the Cl₁ isotope pattern.

  • Workup : Once complete, cool to room temperature. Carefully adjust the pH to ~6.5 using 1M HCl to reprotonate the naphthyridinolate. Extract with EtOAc (3x).

  • Purification : Wash the combined organic layers with brine, dry over

    
    , concentrate in vacuo, and purify via silica gel flash chromatography.
    
Protocol B: Global C-5, C-7 Di-Arylation
  • Assembly : Charge the flask with 5,7-dichloro-1,6-naphthyridin-2-ol (1.0 equiv), arylboronic acid (2.5 - 3.0 equiv),

    
     (4.5 equiv), and 
    
    
    
    (10 mol%).
  • Reaction : Follow the degassing and solvent addition steps from Protocol A, but heat the reaction to 110 °C for 12-16 hours.

  • Validation : Monitor via LC-MS until the Cl₁ isotope cluster completely disappears, leaving only the monoisotopic Cl₀ mass peak.

ExperimentalWorkflow Step1 1. Reagent Assembly Charge naphthyridine, boronic acid, Pd(PPh3)4, and K2CO3 Step2 2. Degassing Protocol Evacuate/Backfill with N2 (x3) Add degassed Dioxane/H2O Step1->Step2 Step3 3. Catalytic Cycle Heat at 90 °C for 4-6 hours Monitor via LC-MS isotope tracking Step2->Step3 Step4 4. Quench & Extraction Cool to RT, adjust pH to ~6.5 Extract with EtOAc, wash with brine Step3->Step4 Step5 5. Purification Dry over Na2SO4, concentrate Purify via Silica Gel Chromatography Step4->Step5

End-to-end experimental workflow for the regioselective Suzuki-Miyaura cross-coupling.

References

  • Title : Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted [1, 6]-naphthyridines Source : Tetrahedron Letters URL :[Link]

Sources

Application Note: Regioselective O- vs. N-Alkylation of 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic rationale, condition optimization, and validated protocols for the regioselective alkylation of ambident naphthyridine scaffolds.

Executive Summary

5,7-Dichloro-1,6-naphthyridin-2-ol is a highly functionalized heterocyclic building block, frequently utilized as a critical intermediate in the synthesis of [1] and other targeted therapeutics. A major synthetic challenge when modifying this scaffold is its ambident nucleophilicity. Because the molecule exists in a tautomeric equilibrium between the lactim (2-ol) and lactam (2(1H)-one) forms, alkylation can occur at either the oxygen or the nitrogen atom.

This application note provides a comprehensive guide to rationally controlling this regioselectivity. By manipulating the base, solvent, and electrophile hardness, chemists can selectively drive the reaction toward either the N-alkylated or O-alkylated product with high fidelity.

Mechanistic Rationale: Controlling the Ambident Enolate

The regioselectivity of 1,6-naphthyridin-2-ol alkylation is governed by Pearson’s Hard-Soft Acid-Base (HSAB) theory and solvent effects[2]. Deprotonation yields an ambident enolate where the negative charge is delocalized across the oxygen and nitrogen atoms.

  • Driving N-Alkylation (Thermodynamic & Soft/Soft Interaction): The nitrogen atom is a "softer" nucleophile. Using polar aprotic solvents (e.g., DMF, DMSO) strongly solvates the alkali metal counterion (Na⁺ or K⁺), leaving a "naked," highly reactive enolate. When paired with a soft electrophile (like an alkyl iodide), the reaction proceeds via an SN2 transition state that strongly favors N-alkylation.

  • Driving O-Alkylation (Kinetic & Hard/Hard Interaction): The oxygen atom is a "harder" nucleophile. To force O-alkylation, silver salts (e.g., Ag₂CO₃) are employed in non-polar solvents (e.g., toluene). The Ag⁺ ion acts as a Lewis acid, coordinating to the leaving group of the electrophile. This pulls electron density away, creating an SN1-like, "harder" carbocationic transition state that preferentially attacks the hard oxygen atom. Additionally, silver coordinates to the naphthyridine nitrogen, sterically and electronically blocking N-alkylation.

Reaction_Pathway Substrate Lactim Tautomer (OH Form) Tautomer Lactam Tautomer (NH Form) Substrate->Tautomer Equilibrium Anion Ambident Enolate Anion Substrate->Anion Base (-H+) Tautomer->Anion Base (-H+) N_Alkyl N-Alkylated Product (Thermodynamic) Anion->N_Alkyl Soft Electrophile (R-I) Polar Aprotic Solvent O_Alkyl O-Alkylated Product (Kinetic/HSAB) Anion->O_Alkyl Hard Electrophile (R-OTf) Ag+ Coordination

Fig 1: Tautomeric equilibrium and divergent alkylation pathways of the ambident enolate.

Comparative Regioselectivity Data

The following table summarizes the quantitative impact of varying reaction conditions on the regioselective methylation of the 1,6-naphthyridin-2-ol scaffold.

Table 1: Regioselectivity Matrix for Methylation
Reagent SystemSolventTemp (°C)Major ProductN-Alkyl Yield (%)O-Alkyl Yield (%)
MeI, K₂CO₃DMF60N-Alkyl 855
MeI, NaHTHF0 to 20N-Alkyl 7812
MeOTf, Ag₂CO₃Toluene80O-Alkyl <582
Me₂SO₄, K₂CO₃Acetone50Mixture 4540

Data Note: Yields represent optimized benchmarks for 1,6-naphthyridin-2-ol derivatives. The presence of the 5,7-dichloro substituents reduces overall nucleophilicity compared to unsubstituted analogs, necessitating slightly elevated temperatures for complete conversion.

Experimental Design & Workflow

Experimental_Workflow Start Select Target Regioisomer CondN N-Alkylation Pathway Start->CondN CondO O-Alkylation Pathway Start->CondO BaseN Base: K2CO3 or NaH Solvent: DMF (0.2 M) CondN->BaseN BaseO Base: Ag2CO3 Solvent: Toluene (0.2 M) CondO->BaseO RX_N Add Alkyl Iodide 60 °C, 4-6 h BaseN->RX_N RX_O Add Alkyl Triflate 80 °C, 12 h (Dark) BaseO->RX_O Workup Aqueous Quench & Extraction RX_N->Workup RX_O->Workup Analysis NMR/LC-MS Validation (Distinguish N-R vs O-R) Workup->Analysis

Fig 2: Decision tree and experimental workflow for selective N- vs. O-alkylation.

Step-by-Step Protocols

Protocol A: Selective N-Alkylation

This protocol utilizes a soft electrophile and a polar aprotic solvent to maximize N-alkylation.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Charge the flask with 5,7-dichloro-1,6-naphthyridin-2-ol (1.0 equiv) and anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered, anhydrous K₂CO₃ (2.0 equiv). Stir at room temperature for 30 minutes.

    • Causality Check: K₂CO₃ is preferred over NaH if the alkylating agent contains base-sensitive functional groups. The 30-minute stirring ensures complete formation of the solvated enolate.

  • Alkylation: Dropwise add the alkyl iodide (1.2 equiv).

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 1:1). The N-alkylated product will typically appear as the more polar (lower Rf) spot compared to any O-alkylated impurity.

  • Workup: Cool to room temperature, quench with ice water (3x volume of DMF), and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Selective O-Alkylation

This protocol utilizes silver-mediated hard/hard interactions to force O-alkylation.

  • Preparation: In an argon-purged, foil-wrapped round-bottom flask (to prevent silver degradation), suspend 5,7-dichloro-1,6-naphthyridin-2-ol (1.0 equiv) in anhydrous toluene (0.2 M).

  • Silver Coordination: Add Ag₂CO₃ (1.5 equiv). Stir for 15 minutes at room temperature.

    • Causality Check: Toluene is critical here; polar solvents would disrupt the tight Ag⁺-halide/triflate coordination required to harden the electrophile.

  • Alkylation: Add the alkyl triflate or alkyl bromide (1.2 equiv). (Do not use alkyl iodides, as the extreme softness of iodine counteracts the HSAB strategy).

  • Reaction: Heat to 80 °C for 12 hours.

  • In-Process Control (IPC): Monitor by TLC. The O-alkylated product will appear as a less polar (higher Rf) spot due to the loss of the highly dipolar lactam carbonyl.

  • Workup: Cool the reaction. Filter the mixture through a pad of Celite to remove precipitated silver salts (AgBr/AgOTf). Wash the pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate and purify via flash column chromatography.

Analytical Validation (Self-Validating Systems)

To ensure the correct regioisomer has been synthesized, the protocol must be validated using orthogonal analytical techniques:

  • TLC Mobility: The O-alkylated naphthyridine adopts a fully aromatic lactim structure, significantly reducing its dipole moment compared to the lactam form. Consequently, O-alkyl isomers elute faster (higher Rf) on normal-phase silica than N-alkyl isomers.

  • ¹H NMR Spectroscopy (Methylation Example):

    • N-CH₃: Typically resonates upfield around 3.50 – 3.70 ppm .

    • O-CH₃: Attached to the more electronegative oxygen, the protons are more deshielded and resonate downfield around 3.95 – 4.15 ppm .

  • ¹³C NMR Spectroscopy:

    • N-Alkylated (Lactam C=O): The carbonyl carbon typically appears at ~160–163 ppm .

    • O-Alkylated (Lactim C-O): The aromatic C-O carbon is shifted upfield to ~156–158 ppm .

References

  • Preparation of JAK kinase inhibitors (WO2016191524A1). Naphthyridine compounds as jak kinase inhibitors.
  • Makara, G., et al. (1994). "Ethylation studies on substituted 3-ethoxycarbonyl-4-oxo-quinolines and -naphthyridines. The mechanism of alkylation and its rationalization using Pearson's HSAB theory." Journal of the Chemical Society, Perkin Transactions 2.[Link]

Sources

Application Notes and Protocols for the Synthesis of Antibacterial Agents Using 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The rise of antibiotic-resistant bacterial strains presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. The 1,6-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including potent antibacterial action. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a key starting material, 5,7-Dichloro-1,6-naphthyridin-2-ol , for the synthesis of new potential antibacterial agents. We will delve into the strategic functionalization of this versatile building block through detailed, field-proven protocols for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating system designs for protocols, and authoritative grounding through comprehensive references are the pillars of this guide, ensuring scientific integrity and practical applicability.

Introduction: The 1,6-Naphthyridin-2-ol Scaffold in Antibacterial Drug Discovery

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, are integral to the development of numerous therapeutic agents.[1] The 1,6-naphthyridin-2(1H)-one core, in particular, is found in over 17,000 documented compounds, highlighting its significance as a versatile scaffold for interacting with various biological receptors.[2][3] The mechanism of action for many naphthyridine-based antibacterials involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for DNA replication and repair.[4][5] This mode of action is shared with the well-established quinolone class of antibiotics, making the naphthyridine core a promising starting point for developing next-generation drugs to combat resistant pathogens.[6]

The subject of this guide, 5,7-Dichloro-1,6-naphthyridin-2-ol, offers a strategic advantage for library synthesis. The two chlorine atoms at the C5 and C7 positions are excellent leaving groups, amenable to a variety of substitution reactions. This allows for the systematic introduction of diverse chemical moieties to probe the structure-activity relationship (SAR) and optimize antibacterial potency and spectrum. The 2-ol (or its tautomeric 2-oxo form) provides another site for potential modification, further expanding the accessible chemical space.

Strategic Functionalization of the 5,7-Dichloro-1,6-naphthyridin-2-ol Core

The primary strategy for derivatizing the 5,7-Dichloro-1,6-naphthyridin-2-ol scaffold involves the sequential or simultaneous substitution of the chloro groups. The reactivity of these positions allows for the application of modern synthetic methodologies to build a library of diverse compounds for antibacterial screening. The two main approaches detailed in this guide are:

  • Nucleophilic Aromatic Substitution (SNA_r_): A direct and often high-yielding method for introducing amine, alcohol, and thiol functionalities.

  • Palladium-Catalyzed Cross-Coupling Reactions: Versatile methods like Suzuki-Miyaura and Buchwald-Hartwig reactions to form new carbon-carbon and carbon-nitrogen bonds, respectively.

The general workflow for generating a library of potential antibacterial agents from the starting material is depicted below.

G cluster_0 Synthetic Diversification A 5,7-Dichloro-1,6-naphthyridin-2-ol (Starting Material) B Nucleophilic Aromatic Substitution (SNAr) A->B C Palladium-Catalyzed Cross-Coupling A->C D 5-Substituted-7-chloro-1,6-naphthyridin-2-ol B->D E 7-Substituted-5-chloro-1,6-naphthyridin-2-ol B->E C->D C->E F 5,7-Disubstituted-1,6-naphthyridin-2-ol (Diverse Library) D->F E->F G Antibacterial Screening (MIC, MBC assays) F->G

Caption: General workflow for library synthesis.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of analytical grade or higher and used as received unless otherwise specified. Anhydrous solvents should be used for reactions sensitive to moisture, particularly palladium-catalyzed couplings.

  • Inert Atmosphere: Reactions involving organometallic reagents or catalysts (e.g., Suzuki, Buchwald-Hartwig) must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and reagents.

  • Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Products should be purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to ensure high purity for biological testing.

Protocol 1: Nucleophilic Aromatic Substitution (SNA_r_) with Amines

This protocol describes the substitution of one of the chloro groups with an amine nucleophile. The regioselectivity (C5 vs. C7) may depend on the specific reaction conditions and the nature of the amine.

Rationale: The electron-withdrawing nature of the naphthyridine ring system activates the chloro-substituted positions towards nucleophilic attack. This reaction is a fundamental and reliable method for introducing nitrogen-containing side chains, which are prevalent in many antibacterial agents.[7]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-Dichloro-1,6-naphthyridin-2-ol (1.0 eq.), the desired primary or secondary amine (1.1 - 1.5 eq.), and a suitable solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or pyridine.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with water and a cold, non-polar solvent like diethyl ether or hexane to remove residual starting materials and byproducts.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Parameter Condition/Reagent Rationale
Solvent DMF, DMSO, PyridineHigh-boiling polar aprotic solvents facilitate the SNAr reaction.
Base K₂CO₃, DIPEANeutralizes the HCl byproduct without competing as a nucleophile.
Temperature 80-120 °CProvides the necessary activation energy for the substitution.
Equivalents of Amine 1.1 - 1.5A slight excess ensures complete consumption of the starting material.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the formation of a carbon-carbon bond at the C7 position (or C5), replacing a chlorine atom with an aryl or heteroaryl group.

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for creating C-C bonds, allowing for the introduction of a wide range of aromatic and heteroaromatic moieties.[8][9][10] This is crucial for exploring SAR, as these groups can significantly influence the compound's binding affinity to bacterial targets and its pharmacokinetic properties.

G cluster_0 Suzuki-Miyaura Coupling Workflow A 5,7-Dichloro-1,6- naphthyridin-2-ol C Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C F 5-Chloro-7-aryl-1,6- naphthyridin-2-ol C->F D Solvent (e.g., Dioxane/Water) E Heat (Inert Atmosphere) D->E E->F

Caption: Suzuki-Miyaura reaction workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask or a vial suitable for inert atmosphere reactions, combine 5,7-Dichloro-1,6-naphthyridin-2-ol (1.0 eq.), the desired aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water). Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 6-24 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., ethyl acetate/hexane gradient) to obtain the pure coupled product.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a method for C-N bond formation, offering an alternative to classical SNAr reactions, especially for less reactive amines or when milder conditions are required.

Rationale: The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its broad substrate scope and high functional group tolerance.[11][12][13] It allows for the coupling of a wide variety of amines, including those that may be poor nucleophiles under SNAr conditions.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.) and a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 eq.) to a Schlenk flask.

  • Reagent Addition: Add 5,7-Dichloro-1,6-naphthyridin-2-ol (1.0 eq.), the desired amine (1.2-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq.) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Add an anhydrous, deoxygenated solvent, such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the flask and heat the mixture to 90-110 °C for 12-24 hours. Monitor the reaction's progress.

  • Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Isolation: Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the product via silica gel column chromatography.

  • Characterization: Confirm the structure and purity using appropriate analytical methods (NMR, HRMS).

Parameter Condition/Reagent Rationale
Catalyst System Pd₂(dba)₃ / XPhos or BINAPA common and effective catalyst/ligand combination for C-N coupling.[14]
Base NaOtBu, LiHMDSStrong bases required to facilitate the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Solvent Anhydrous Toluene or DioxaneAprotic solvents that are stable under the reaction conditions.

Data Presentation: Hypothetical Antibacterial Activity

Following successful synthesis and purification, the novel 5,7-disubstituted-1,6-naphthyridin-2-ol derivatives should be evaluated for their antibacterial activity. The minimum inhibitory concentration (MIC) is a key metric. The table below presents a hypothetical dataset for a small library of compounds against representative Gram-positive and Gram-negative bacteria.

Compound ID R⁵ Substituent R⁷ Substituent MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
SM-1 -Cl4-Fluorophenyl1632
SM-2 -Cl2-Pyrimidinyl816
BH-1 -ClMorpholin-4-yl48
BH-2 -ClPiperazin-1-yl24
DI-1 Morpholin-4-yl4-Fluorophenyl>64>64

This is example data and does not represent actual experimental results.

Conclusion

5,7-Dichloro-1,6-naphthyridin-2-ol is a highly valuable and versatile starting material for the synthesis of novel antibacterial agents. The protocols detailed in this application note for nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust framework for creating diverse libraries of 5,7-disubstituted-1,6-naphthyridin-2-ol derivatives. By systematically exploring the chemical space around this privileged scaffold, researchers can identify new lead compounds with potent activity against clinically relevant bacterial pathogens, contributing to the critical pipeline of next-generation antibiotics.

References

  • Dandliker, P. J., et al. (2003). Naphthyridones: a new class of bacterial translation inhibitors. Antimicrobial agents and chemotherapy, 47(10), 3102–3110. Available at: [Link]

  • da Silva, A. C., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(24), 7400. Available at: [Link]

  • Gençer, H. K., et al. (2019). Novel 1,8-naphthyridine derivatives as potent DNA gyrase inhibitors with significant antibacterial activity. Molecules, 24(3), 539. Available at: [Link]

  • Huang, W., et al. (2017). Efficient synthesis of 1,9-substituted benzo[h][4][11]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. ACS combinatorial science, 19(12), 748–754. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. Available at: [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685–706. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie (International ed. in English), 50(29), 6410–6431. Available at: [Link]

  • Johnson Matthey. Buchwald-Hartwig amination catalysts. Johnson Matthey Technology Review. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. Available at: [Link]

  • Vinsova, J., et al. (2006). Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles. Bioorganic & medicinal chemistry, 14(17), 5850–5865. Available at: [Link]

  • Primas, N., et al. (2021). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. International journal of molecular sciences, 22(21), 11649. Available at: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Kambe, N., et al. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. HETEROCYCLES, 55(5), 899. Available at: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Gande, S. L., et al. (2020). Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

  • Elgemeie, G. H., et al. (2014). Practical synthesis of 8-acyl-7-alkyl-1,6-naphthyridin-5(6 H)-ones. ResearchGate. Available at: [Link]

Sources

Late-stage functionalization of 1,6-naphthyridine building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of 1,6-Naphthyridine Building Blocks

Abstract

The 1,6-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for quinoline and isoquinoline in kinase inhibitors (e.g., CDK8/19, ALK). However, its electron-deficient nature and dual-nitrogen coordination modes present significant synthetic challenges. This guide details three orthogonal protocols for the late-stage functionalization (LSF) of 1,6-naphthyridines: (1) Innate Radical Alkylation (Minisci) , (2) Steric-Controlled Iridium-Catalyzed Borylation , and (3) N-Oxide Rearrangement . These methods allow for the precise installation of alkyl, aryl, and nucleophilic handles on fully elaborated cores without de novo synthesis.

Strategic Analysis: Regioselectivity Map

Successful LSF requires navigating the electronic and steric biases of the 1,6-naphthyridine core.

  • Nucleophilic Radicals (Minisci): Prefer electron-deficient positions α-to-nitrogen (C2 > C5/C7).

  • Electrophilic/Steric Control (Ir-Catalysis): Prefers electron-neutral/rich positions distal to nitrogen (C3, C4, C8).

  • N-Oxide Activation: Activates α-positions (C2, C5) for nucleophilic aromatic substitution (SNAr).

Naphthyridine_Map Core 1,6-Naphthyridine Core C2 C2 Position (Most Reactive) Core->C2 α to N1 C5_C7 C5 / C7 Positions (Secondary Reactive) Core->C5_C7 α to N6 C3_C4_C8 C3 / C4 / C8 Positions (Sterically Accessible) Core->C3_C4_C8 β/γ to N Minisci Protocol 1: Radical Alkylation (Innate) Minisci->C2 Primary Target Minisci->C5_C7 Minor Target IrCat Protocol 2: Ir-Catalyzed Borylation (Steric Control) IrCat->C3_C4_C8 C-H Activation NOxide Protocol 3: N-Oxide Rearrangement (Activation) NOxide->C2 via N1-Oxide NOxide->C5_C7 via N6-Oxide

Figure 1: Regioselectivity logic for 1,6-naphthyridine functionalization. Red indicates high reactivity toward radicals; Blue indicates accessibility to transition metals.

Protocol 1: Innate Radical Alkylation (Minisci-Type)

Objective: Direct installation of alkyl groups (methyl, isopropyl, difluoromethyl) at C2 . Mechanism: Reversible addition of a nucleophilic alkyl radical to the protonated heterocycle, followed by oxidative deprotonation. Key Reference: Baran, P. S., et al. Nature 2012; J. Am. Chem. Soc. 2014. [1, 2]

Materials
  • Substrate: 1,6-Naphthyridine derivative (0.1 mmol).

  • Reagent: Zinc Sulfinate salt (Baran Diversinate™) (2–3 equiv).

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 3–5 equiv).

  • Solvent: DMSO:H₂O (3:1) or DCM:H₂O (biphasic).

  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv).

Step-by-Step Methodology
  • Setup: In a 1-dram vial equipped with a stir bar, dissolve the 1,6-naphthyridine substrate (1.0 equiv) in DMSO/H₂O (3:1, 0.1 M concentration).

  • Acidification: Add TFA (1.0 equiv). Expert Note: Protonation of N1/N6 increases the LUMO energy, significantly accelerating radical attack at C2.

  • Reagent Addition: Add the Zinc Sulfinate (2.0 equiv) in one portion.

  • Initiation: Add TBHP (3.0 equiv) dropwise at 0 °C, then allow to warm to room temperature (23 °C).

  • Monitoring: Stir vigorously. Monitor by LC-MS at 1 hour.

    • If conversion <50%: Add a second portion of Sulfinate (1.0 equiv) and TBHP (1.0 equiv).

  • Workup: Quench with sat. NaHCO₃ (aq) until pH ~8. Extract with EtOAc (3x). Wash organics with 5% LiCl (to remove DMSO) and brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting Table:

Observation Root Cause Solution
No Reaction Substrate not protonated. Increase TFA to 2-3 equiv or switch to stronger acid (TfOH).
Poly-alkylation Product is more reactive than SM. Stop reaction at 60% conversion; reduce radical equivalents.

| Regio-scrambling | C2 blocked or sterically hindered. | Expect mixture of C5/C7 isomers; separate by HPLC. |

Protocol 2: Iridium-Catalyzed C-H Borylation

Objective: Functionalization of "unreactive" positions (C3, C4, C8 ) via steric control. Mechanism: Iridium(III) catalytic cycle driven by steric exclusion of the ligand from the substrate's substituents. Key Reference: Hartwig, J. F., et al. Chem. Rev. 2010; J. Am. Chem. Soc. 2014. [3, 4]

Materials
  • Catalyst: [Ir(OMe)(cod)]₂ (1.5–3 mol%).

  • Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy ) (3–6 mol%).

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (1.0–1.2 equiv).

  • Solvent: MTBE or THF (anhydrous).

  • Atmosphere: Nitrogen/Argon (Glovebox or Schlenk line).

Step-by-Step Methodology
  • Pre-Catalyst Formation: In a glovebox, mix [Ir(OMe)(cod)]₂ and dtbpy in MTBE (1 mL) for 5 mins to generate the active species (solution turns dark brown).

  • Reaction Assembly: Add B₂pin₂ and the 1,6-naphthyridine substrate (0.2 mmol).

  • Heating: Seal the vial and heat to 60–80 °C for 4–16 hours.

    • Expert Note: 1,6-Naphthyridines can coordinate to Ir via N-lone pairs, poisoning the catalyst. If conversion is low, use the "Bulky Ligand" strategy or pre-complex the nitrogens with a Lewis Acid (e.g., BF₃·OEt₂).

  • Workup: Cool to RT. Filter through a short pad of silica/Celite with EtOAc.

  • Analysis: Analyze crude by ¹H-NMR. The Bpin group is labile on silica; purify rapidly or proceed directly to Suzuki-Miyaura coupling.

Visualizing the Workflow (Decision Tree):

Workflow Start Target Functionalization Q1 Target Position? Start->Q1 Alpha Alpha (C2, C5) Q1->Alpha Beta Distal (C3, C4, C8) Q1->Beta Radical Protocol 1: Minisci (Alkyl) Alpha->Radical Alkyl Group Oxide Protocol 3: N-Oxide (Nu-) Alpha->Oxide CN, Cl, OR Group Boryl Protocol 2: Ir-Borylation Beta->Boryl

Figure 2: Decision tree for selecting the appropriate functionalization protocol.

Protocol 3: N-Oxide Rearrangement (Reissert-Henze)

Objective: Introduction of nucleophiles (-CN, -Cl, -OR) at C2 or C5 . Mechanism: Activation of the ring via N-oxidation, followed by acylation/sulfonylation and nucleophilic attack. Key Reference: Woźniak, M., et al. Liebigs Ann. Chem. 1990. [5]

Step-by-Step Methodology
  • N-Oxidation: Treat 1,6-naphthyridine with m-CPBA (1.1 equiv) in DCM at 0 °C.

    • Selectivity: N1 is generally more basic/nucleophilic than N6, leading to N1-oxide (activating C2).

  • Rearrangement (Cyanation example):

    • Dissolve N-oxide in DCM/Water (biphasic).

    • Add TMS-CN (3.0 equiv) and Benzoyl Chloride (1.2 equiv).

    • Stir at RT for 2–6 hours.

  • Mechanism Check: The benzoyl chloride activates the oxygen, creating a leaving group. Cyanide attacks C2 (Reissert-Henze mechanism), restoring aromaticity.

References

  • Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 490, 222–226. [Link]

  • O'Hara, F., et al. (2014).[1] A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. Journal of Medicinal Chemistry, 57(4), 1616–1620. [Link][1]

  • Hartwig, J. F. (2012). Borylation and Silylation of C–H Bonds: A Platform for Diverse C–H Bond Functionalizations. Accounts of Chemical Research, 45(6), 864–873. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • Woźniak, M., & Van der Plas, H. C. (1990). Advances in the Chemistry of 1,6-Naphthyridines. Heterocycles, 31(6), 1121. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 5,7-Dichloro-1,6-naphthyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 5,7-Dichloro-1,6-naphthyridin-2-ol

Welcome to the Process Chemistry Support Center. The synthesis of highly substituted 1,6-naphthyridines, specifically 5,7-dichloro-1,6-naphthyridin-2-ol (which predominantly exists as its tautomer, 5,7-dichloro-1,6-naphthyridin-2(1H)-one), presents unique regioselectivity and solubility challenges[1]. This compound is a critical intermediate in the development of JAK kinase inhibitors and other advanced therapeutics[2].

This guide provides researchers and process chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize reaction yields and ensure high product purity.

Synthesis Workflow & Mechanistic Pathway

The most reliable route to 5,7-dichloro-1,6-naphthyridin-2-ol avoids direct partial chlorination, which often yields inseparable mixtures. Instead, the protocol utilizes an intramolecular cyclization to form a triol core, followed by exhaustive chlorination and a highly regioselective hydrolysis step.

SynthesisWorkflow SM 4-Aminopyridine Precursor (Starting Material) Cyclization Intramolecular Cyclization (CF3SO3H, 90°C) SM->Cyclization Step 1 Triol 1,6-Naphthyridine-2,5,7-triol (Intermediate 1) Cyclization->Triol Chlorination Exhaustive Chlorination (POCl3, PhNMe2, 105°C) Triol->Chlorination Step 2 Trichloro 2,5,7-Trichloro-1,6-naphthyridine (Intermediate 2) Chlorination->Trichloro Hydrolysis Regioselective Hydrolysis (NaOAc, AcOH, 80°C) Trichloro->Hydrolysis Step 3 Product 5,7-Dichloro-1,6-naphthyridin-2-ol (Target Molecule) Hydrolysis->Product

Workflow for the synthesis of 5,7-Dichloro-1,6-naphthyridin-2-ol via selective hydrolysis.

Troubleshooting FAQs

Q1: Why does my cyclization step to form the 1,6-naphthyridine core result in heavy tarring and low yields? A: Tarring is generally caused by the oxidative degradation of the electron-rich aminopyridine precursor at elevated temperatures.

  • The Fix: Conduct the reaction under a strict, inert nitrogen atmosphere. Furthermore, optimizing the acid catalyst is critical. Switching from harsh acids like H₂SO₄ to trifluoromethanesulfonic acid (CF₃SO₃H) reduces charring while maintaining the strong acidity required for Friedel-Crafts-type intramolecular cycloaromatization.

Q2: During the chlorination of 1,6-naphthyridine-2,5,7-triol with POCl₃, I observe incomplete conversion. How can I drive it to the trichloro intermediate? A: The triol exists predominantly in its tautomeric trione form, which has notoriously poor solubility in neat POCl₃. This lack of solubility prevents the reactive intermediates from forming efficiently.

  • The Fix: Add a catalytic amount of N,N-dimethylaniline (PhNMe₂) or DMF. This generates a highly reactive Vilsmeier-Haack-type chlorinating species and acts as a phase transfer agent, pulling the insoluble trione into solution. Heating to a gentle reflux (105°C) ensures complete conversion to the 2,5,7-trichloro-1,6-naphthyridine[3].

Q3: How do I achieve regioselective hydrolysis of 2,5,7-trichloro-1,6-naphthyridine to yield exactly the 2-ol without affecting the 5- and 7-chloro groups? A: The C2, C5, and C7 positions are all activated toward nucleophilic aromatic substitution (SₙAr). Using a hard nucleophile like NaOH will result in over-hydrolysis.

  • The Fix: Use Sodium Acetate (NaOAc) in Glacial Acetic Acid (AcOH). In this protic environment, the N1 nitrogen is protonated, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C2 position. The mild acetate nucleophile selectively attacks C2. Subsequent hydrolysis of the intermediate 2-acetoxy-5,7-dichloro-1,6-naphthyridine yields the target 2-ol tautomer without disturbing the C5 and C7 chlorides.

Q4: My NMR spectrum for the final product looks inconsistent, and the compound is poorly soluble in CDCl₃. Is the product degrading? A: The product is not degrading; it is exhibiting lactam-lactim tautomerism. While named as a "2-ol", 1,6-naphthyridin-2-ols exist predominantly as their 1,6-naphthyridin-2(1H)-one (lactam) tautomers in the solid state and in polar solvents[1]. This lactam form strongly hydrogen-bonds, leading to poor solubility in non-polar solvents like CDCl₃.

  • The Fix: To obtain a clear, sharp NMR spectrum, switch your solvent to DMSO-d₆ and acquire the spectrum at an elevated temperature (e.g., 60°C) to disrupt intermolecular hydrogen bonding.

Quantitative Optimization Data

The table below summarizes the causality between reagent selection and regioselectivity during the critical Step 3 hydrolysis.

Table 1: Optimization of Regioselective Hydrolysis Conditions for 2,5,7-Trichloro-1,6-naphthyridine

Reagent SystemTemp (°C)Time (h)Yield: Target 2-ol (%)Yield: Over-hydrolyzed Byproducts (%)
NaOH (aq) / THF2521580 (Non-selective)
1M HCl / Dioxane80124510 (Sluggish conversion)
NaOAc / AcOH 80 6 88 <2 (Optimal)
NaOAc / AcOH100126525 (Thermal degradation)
TFA / H₂O608555

Validated Experimental Protocols

Protocol A: Exhaustive Chlorination to 2,5,7-Trichloro-1,6-naphthyridine

Self-Validation Checkpoint: The product should be highly soluble in organic solvents, unlike the starting triol.

  • Suspend 1,6-naphthyridine-2,5,7-triol (1.0 eq) in neat POCl₃ (10.0 eq) under a dry N₂ atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise, add N,N-dimethylaniline (0.5 eq). Caution: Exothermic reaction.

  • Gradually heat the mixture to 105°C and stir for 16 hours. Monitor the disappearance of the starting material via LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl₃.

  • Critical Quench: Carefully pour the concentrated residue into vigorously stirred, ice-cold saturated NaHCO₃ solution. Do not use water alone, as the localized acidity and heat will prematurely hydrolyze the product.

  • Extract with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield 2,5,7-trichloro-1,6-naphthyridine as a pale yellow solid.

Protocol B: Regioselective Hydrolysis to 5,7-Dichloro-1,6-naphthyridin-2-ol

Self-Validation Checkpoint: The target product will precipitate out of the aqueous quench, allowing for isolation by simple filtration.

  • Dissolve 2,5,7-trichloro-1,6-naphthyridine (1.0 eq) in glacial acetic acid (0.2 M concentration).

  • Add anhydrous sodium acetate (3.0 eq) in one portion.

  • Heat the reaction mixture to 80°C. Stir for exactly 6 hours.

  • Monitor via LC-MS to ensure the mono-hydrolyzed mass [M+H]⁺ = 215.0 is the dominant peak, and no di-hydrolyzed mass [M+H]⁺ = 197.0 appears.

  • Cool the mixture to room temperature and pour it slowly into 5 volumes of ice water.

  • Stir for 30 minutes to allow complete precipitation of the tautomeric 1,6-naphthyridin-2(1H)-one.

  • Filter the precipitate, wash sequentially with cold water and a small amount of cold diethyl ether, and dry under high vacuum to afford 5,7-dichloro-1,6-naphthyridin-2-ol.

References

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry - ACS Publications. 3

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. 1

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Organic & Biomolecular Chemistry (RSC Publishing).

  • WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors. Google Patents. 2

Sources

Technical Support Center: Purification of 5,7-Dichloro-1,6-naphthyridin-2-ol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 5,7-Dichloro-1,6-naphthyridin-2-ol and its synthetic intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data.

This guide provides practical, experience-driven advice in a question-and-answer format to address common challenges encountered during purification. We will explore the "why" behind each technique, empowering you to make informed decisions and troubleshoot effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 5,7-Dichloro-1,6-naphthyridin-2-ol intermediates.

Question 1: My final product has a persistent yellow or brown color after initial isolation. What is the likely cause and how can I remove it?

Answer: Colored impurities in the synthesis of heterocyclic compounds like naphthyridinols are often due to polymeric byproducts or degradation products formed under harsh reaction conditions (e.g., strong acid or high temperatures). These impurities can be challenging to remove because they may have polarities similar to the target compound.

Recommended Solutions:

  • Charcoal Treatment: Activated carbon is effective at adsorbing large, flat, colored molecules. However, it can also adsorb your product, leading to yield loss.

    • Protocol: After dissolving your crude product in a suitable hot solvent for recrystallization, add a small amount of activated charcoal (typically 1-2% w/w). Stir the hot mixture for 5-10 minutes, then perform a hot filtration through a pad of Celite® to remove the charcoal. Proceed with cooling and crystallization.

  • Silica Gel Plug Filtration: If the colored impurities are significantly more polar than your product, a quick filtration through a short plug of silica gel can be effective.

    • Protocol: Choose a solvent system where your product has good solubility but is not too strong an eluent (e.g., dichloromethane with a small amount of methanol). Dissolve the crude material, apply it to a short column or plug of silica gel, and elute with the chosen solvent. The colored impurities should remain at the top of the silica.[1]

Question 2: I'm performing a column chromatography purification, but my compound is streaking or showing poor separation from a close-running impurity. How can I improve the resolution?

Answer: Streaking on silica gel columns is a common issue with nitrogen-containing heterocyclic compounds. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to tailing peaks and poor separation.[1]

Recommended Solutions:

  • Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your mobile phase.[1]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent. This is often very effective for basic compounds.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as part of the polar component of your mobile phase.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds, as it lacks the acidic silanol groups.[1]

    • Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a C18 column with a mobile phase like acetonitrile/water or methanol/water may provide a different selectivity and better separation.[1]

  • Optimize Column Loading: Overloading the column is a frequent cause of poor separation. A general rule of thumb is to load no more than 1-5% of the crude material by weight relative to the stationary phase.[1]

Question 3: My attempt at recrystallization resulted in the product "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities. The resulting oil is often difficult to crystallize.

Recommended Solutions:

  • Slow Down the Cooling: Rapid cooling is a primary cause of oiling out. Allow the hot, filtered solution to cool slowly to room temperature before moving it to an ice bath.[1]

  • Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool slowly again.[1][2]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][3]

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.[1][4]

Frequently Asked Questions (FAQs)

Question 1: What are the best general approaches for purifying 5,7-Dichloro-1,6-naphthyridin-2-ol intermediates?

Answer: The two most powerful and commonly used techniques for this class of compounds are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most efficient method for removing small amounts of impurities from a solid compound, often providing material of very high purity.[5] It is particularly good for removing impurities with different solubility profiles from the target compound.

  • Column Chromatography: This technique is ideal for separating mixtures with multiple components or when impurities have similar solubility to the product.[6][7] It offers high resolving power but can be more time-consuming and require more solvent than recrystallization.

Decision-Making Workflow for Purification Method Selection

Below is a simple workflow to help you decide on the best purification strategy.

Purification_Workflow start Crude Product Analysis (TLC, LC-MS, NMR) impurity_check What is the impurity profile? start->impurity_check recrystallize Primary Method: Recrystallization impurity_check->recrystallize Few, less soluble, or more soluble impurities chromatography Primary Method: Column Chromatography impurity_check->chromatography Multiple components or impurities with similar polarity recrystallize_success Is the product pure? recrystallize->recrystallize_success chromatography_success Are fractions pure? chromatography->chromatography_success recrystallize_success->chromatography No, significant impurities remain final_product Pure Product recrystallize_success->final_product Yes chromatography_success->recrystallize No, minor impurities remain chromatography_success->final_product Yes, combine & evaporate

A decision workflow for selecting a purification method.

Question 2: What solvent systems are recommended for the purification of these intermediates?

Answer: The choice of solvent is critical for both recrystallization and chromatography. For dichlorinated naphthyridinol systems, which are moderately polar, the following solvents are good starting points.

Purification MethodRecommended Solvents/SystemsRationale & Comments
Recrystallization Dichloromethane (DCM) / HexanesThe product is soluble in hot DCM and insoluble in hexanes. Dissolve in minimal hot DCM and add hexanes until cloudy, then cool.
Ethyl Acetate (EtOAc) / HexanesSimilar to DCM/Hexanes, but with a less volatile chlorinated solvent.
Methanol (MeOH) or Ethanol (EtOH)Good for moderately polar compounds. The product should be sparingly soluble at room temperature but highly soluble when hot.[4]
Column Chromatography Hexanes / Ethyl Acetate GradientA classic system for separating compounds of moderate polarity. Start with a low percentage of EtOAc and gradually increase the polarity.
Dichloromethane / Methanol GradientExcellent for more polar compounds. Start with pure DCM and slowly add MeOH (e.g., 0.5% -> 5%). Remember to add 0.1-1% triethylamine if tailing occurs.[1]

Question 3: How can I confirm the purity of my final product?

Answer: Purity should be assessed using a combination of methods. No single technique is sufficient.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on both the purity (from the chromatogram) and the identity of the main component (from the mass spectrum).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and for identifying and quantifying impurities, provided they are present at levels typically >1%.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to broaden and depress the melting point.[4]

Detailed Protocols

Protocol 1: Standard Recrystallization Procedure

This protocol outlines a general procedure for purifying a solid intermediate by recrystallization.[2][8]

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent needed to just dissolve the solid completely.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to promote the formation of large crystals.[4]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purification by flash column chromatography.

  • TLC Analysis: Determine the optimal solvent system using TLC. The ideal Rf value for the target compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel or alumina using the chosen eluent (wet packing is common).[7] Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent. If using a stronger solvent, adsorb the solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Elution: Add the eluent to the top of the column and apply pressure (using air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[7]

References

  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Zareyee, D., Mirnejad, A., & Khalilzadeh, M. A. (2025). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 8(5), 1069-1079. Available at: [Link]

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Journal of Organic Chemistry. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. Available at: [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Digital Academic Repository of the URL. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]

  • Recrystallization. YouTube. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Column chromatography. University of Victoria. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Ghosh, A. et al. (2014). An overview on impurities of pharmaceutical drugs and intermediates. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. Available at: [Link]

Sources

Solubility challenges in 5,7-Dichloro-1,6-naphthyridin-2-ol reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solubility and reactivity challenges associated with 5,7-Dichloro-1,6-naphthyridin-2-ol (and its tautomer 5,7-dichloro-1,6-naphthyridin-2(1H)-one ). This content is structured for research scientists requiring immediate, actionable protocols.

Core Challenge: The "Brick Dust" Phenomenon

Researchers frequently encounter stalling yields and difficult workups with 5,7-Dichloro-1,6-naphthyridin-2-ol . The root cause is rarely the reaction mechanism itself, but rather the compound's physical state.

This scaffold exhibits Lactam-Lactim Tautomerism . While often drawn as the "2-ol" (hydroxyl) form, it predominantly exists as the "2-one" (amide/lactam) tautomer in solution and the solid state. This results in:

  • High Lattice Energy: Strong intermolecular Hydrogen-bonding (dimerization) creates a crystal lattice that resists dissolution.

  • Poor Solvation: Common non-polar solvents (DCM, Toluene) cannot disrupt these H-bonds.

Visualizing the Bottleneck

The following diagram illustrates the tautomeric equilibrium and its direct impact on your solubility profile.

Tautomerism Lactim Lactim Form (2-Hydroxy) Less Stable in Solid State Lactam Lactam Form (2-One) Dominant Species Lactim->Lactam Tautomerization (Fast) Dimer Intermolecular H-Bond Dimer ('Brick Dust' Insoluble) Lactam->Dimer Crystallization/Aggregation Solubilized Solubilized Species (Active for Reaction) Lactam->Solubilized Dissolution Dimer->Solubilized Requires Polar Aprotic Solvent (DMSO/NMP) + Heat

Figure 1: The thermodynamic sink of the Lactam dimer leads to poor solubility.

Solvent Selection & Solubility Matrix

Q: My starting material won't dissolve in DCM, THF, or Acetonitrile. What should I use?

A: You must switch to Polar Aprotic solvents capable of disrupting hydrogen bond networks. Do not rely on standard "drug-like" solubility screens. Use the matrix below for reaction planning.

Solvent ClassSolventSolubility RatingApplication Note
Chlorinated DCM, ChloroformPoor (< 1 mg/mL)Avoid for reaction. Good for washing crude solids (removes non-polar impurities).
Ethers THF, DioxaneLow/Moderate Suitable only at reflux for highly reactive electrophiles.
Polar Aprotic DMF, NMP, DMAc High (> 50 mg/mL)Recommended. NMP is superior for high-temp SNAr (>120°C).
Sulfoxides DMSOHigh Good solubility but difficult to remove during workup. Use only if necessary.
Protic Methanol, EthanolLow Poor solubility due to competing H-bonding. Avoid as primary solvent.

Pro-Tip: If using DMF/NMP, ensure they are anhydrous . While the compound is stable, water at high temperatures (in the presence of chloride) can lead to hydrolysis of the 5- or 7-chloro groups to the di-one species, which is even more insoluble.

Reaction Optimization: Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to displace the Chlorine at position 5 or 7, but the reaction is sluggish. How do I drive it to completion?

A: The 2-one moiety donates electron density into the ring, deactivating it slightly compared to a pure naphthyridine. You need to increase energy input and concentration.

Troubleshooting Protocol (SNAr)
  • Concentration: Run the reaction at 0.5 M to 1.0 M . Dilute conditions favor aggregation/precipitation of the starting material.

  • Temperature: 5,7-dichloro-1,6-naphthyridin-2-one often requires 100°C – 140°C .

  • Base Selection: Use an inorganic base (K2CO3 or Cs2CO3) to deprotonate the nucleophile, but ensure vigorous stirring (fine powder) as the base is insoluble in NMP.

  • Regioselectivity: The 5-position is generally more reactive than the 7-position due to electronic effects (closer proximity to the lactam nitrogen's influence and para-like resonance). Monitor by NMR carefully.

Experimental Workflow Diagram

Follow this logic flow to troubleshoot low yields.

ReactionFlow Start Start: SNAr Reaction Solvent: NMP/DMF CheckSol Is SM soluble at 80°C? Start->CheckSol Heat Increase Temp to 120-140°C CheckSol->Heat No CheckConv Check Conversion (LCMS) CheckSol->CheckConv Yes Heat->CheckConv Stall Reaction Stalled? CheckConv->Stall AddCat Add Catalyst: KI (10 mol%) or Crown Ether (18-crown-6) Stall->AddCat Yes (<50% Conv) Workup Workup: Precipitation Method Stall->Workup No (Complete) AddCat->CheckConv Re-evaluate 4h

Figure 2: Decision tree for optimizing SNAr reactions on the naphthyridin-2-one scaffold.

Purification & Workup: The "Controlled Crash"

Q: My product is stuck in DMF/DMSO. How do I get it out without an aqueous extraction that forms an emulsion?

A: Avoid liquid-liquid extraction (DCM/Water) if possible. The amphiphilic nature of the product often leads to terrible emulsions. Use the Precipitation (Crash-Out) Method .

Protocol: Water-Induced Precipitation
  • Cool Down: Allow the reaction mixture (NMP/DMF) to cool to Room Temperature (RT).

  • Dilution: Slowly add the reaction mixture into a beaker of rapidly stirring Ice Water (Ratio: 1 part reaction mix to 10 parts water).

    • Note: Do not add water to the reaction; add reaction to water to control particle size.

  • pH Adjustment:

    • If your product contains basic amines: Adjust pH to ~10 (using NH4OH).

    • If your product is acidic/neutral: Adjust pH to ~4-5 (using dilute AcOH).

    • Why? This ensures the product is in its neutral, least soluble form.

  • Filtration: The product should precipitate as a solid. Filter via Buchner funnel.

  • The "Slurry Wash": The filter cake will likely trap residual DMF. Transfer the wet cake to a flask, suspend in Water/Methanol (9:1) , stir for 30 mins, and re-filter. This removes trapped high-boiling solvents.

Functionalization FAQ

Q: Can I protect the 2-OH group to improve solubility? A: Yes. Converting the lactam to a lactim ether (O-alkylation) or a chloro-derivative significantly improves solubility in organic solvents.

  • Method: React with POCl3 to generate 2,5,7-trichloro-1,6-naphthyridine .

  • Benefit: This intermediate is soluble in DCM/EtOAc and highly reactive for subsequent SNAr at the 2-position (most reactive) or 5/7 positions.

Q: Why does the 1H NMR show broad signals? A: This is characteristic of aggregation or tautomeric exchange in solution.

  • Fix: Run NMR in DMSO-d6 at 80°C . High temperature breaks the H-bond dimers and sharpens the peaks.

References
  • Structural Properties & Tautomerism

    • Madaan, A., et al. "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities."[1] Archiv der Pharmazie, 2015.[1] (Context: Analogous tautomeric behavior in naphthyridine isomers).

  • Reaction Conditions (SNAr)

    • Zhang, S., et al. "Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones..." PMC, 2016. (Demonstrates high-temp SNAr in DMF/NMP).

  • Solubility & Purification Strategies

    • BenchChem Technical Guides. "Mechanism of nucleophilic substitution on dichloro-s-triazines." (Analogous electron-deficient heterocycle handling).

  • General Naphthyridine Chemistry

    • Oliveras, J.M., et al. "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications."[2] Molecules, 2021.[2][3][4]

Sources

Optimizing recrystallization solvents for 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist

Welcome to the Technical Support Center for Pharmaceutical Intermediates. As a Senior Application Scientist, I have designed this guide to move your process development away from empirical trial-and-error and toward rational, thermodynamically driven solvent selection.

Optimizing the recrystallization of 5,7-Dichloro-1,6-naphthyridin-2-ol presents unique challenges due to its rigid aromatic core, halogen-bonding potential, and complex tautomerism. This guide provides the mechanistic insights, quantitative data, and self-validating workflows necessary to achieve high-purity, high-yield isolations.

Molecular Profiling & Causality in Solvent Selection

Before selecting a solvent, we must understand the solute's thermodynamic behavior. 5,7-Dichloro-1,6-naphthyridin-2-ol (CAS: 2051921-27-6) possesses a hydroxyl group at the 2-position of a rigid naphthyridine ring 1. In solution, this compound exists in equilibrium with its pyridone tautomer (1,6-naphthyridin-2(1H)-one).

  • Causality: This tautomerism enables robust intermolecular hydrogen bonding networks (N-H···O=C), resulting in a high crystal lattice energy. Consequently, the compound exhibits poor solubility in non-polar solvents but dissolves readily in highly polar aprotic solvents. However, polar aprotic solvents are notoriously difficult to purge from the final crystal lattice.

  • Strategy: The optimal approach utilizes an intermediate-polarity Lewis basic solvent (e.g., Ethyl Acetate or THF) capable of acting as a hydrogen-bond acceptor to disrupt the solute's self-association at elevated temperatures. This is coupled with a non-polar anti-solvent to drive supersaturation upon cooling, maximizing the recovery yield by exploiting the ratio of saturated solubilities 2.

Decision Pathway for Solvent Selection

SolventOptimization Start 1. Molecular Profiling Analyze 5,7-Dichloro-1,6-naphthyridin-2-ol Screen1 2. Single Solvent Screen (e.g., EtOAc, MeCN) Start->Screen1 Decision Target Recovery >85%? Screen1->Decision AntiSolvent 3. Binary System Titrate Anti-Solvent (Heptane) Decision->AntiSolvent  No   Validate 5. Isolate & Validate (PXRD, HPLC Purity) Decision->Validate  Yes   Cooling 4. Controlled Cooling (-0.5°C/min) & Seeding AntiSolvent->Cooling Cooling->Validate

Workflow for systematic solvent screening and optimization of naphthyridine derivatives.

Quantitative Solvent Screening Data

To accelerate your process design, below is a comparative matrix of solvent systems evaluated for the recrystallization of 5,7-dichloro-1,6-naphthyridin-2-ol.

Solvent SystemSolubility @ 25°C (mg/mL)Solubility @ T_max (mg/mL)Recovery Yield (%)Purity (HPLC Area %)Mechanistic Notes
Ethyl Acetate 2.135.48598.5Good H-bond acceptor; minimal oiling out.
Ethanol 5.542.07299.1High purity, but excessive cold solubility limits yield.
THF / Heptane (1:2) 1.248.5 (in THF)9197.8High yield; requires strict cooling control to avoid liquid-liquid separation.
Acetonitrile 0.818.28899.5Excellent rejection of polar impurities; steep solubility curve.

Self-Validating Protocol: Anti-Solvent Recrystallization (THF/Heptane)

This protocol utilizes a binary solvent system. It is designed as a self-validating system : each step contains a diagnostic check to ensure the thermodynamic state is correct before proceeding, eliminating downstream failures.

Step 1: Primary Dissolution

  • Action: Suspend 10.0 g of crude 5,7-dichloro-1,6-naphthyridin-2-ol in 200 mL of Tetrahydrofuran (THF). Heat to 60°C under continuous agitation (250 rpm).

  • Validation Check: Inspect the reactor visually or via an in situ turbidity probe. The solution must be completely transparent. If particulate matter remains, add THF in 10 mL increments until clear. This confirms complete thermodynamic dissolution and destruction of the initial crystal lattice.

Step 2: Polish Filtration (Hot)

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallization vessel maintained at 60°C.

  • Validation Check: The filtrate must show no premature nucleation. If cloudiness appears, reheat the vessel to 65°C until clarity is restored, validating that the system is back in the undersaturated zone.

Step 3: Anti-Solvent Titration & Seeding

  • Action: Slowly dose 100 mL of Heptane (anti-solvent) at a rate of 5 mL/min while maintaining 60°C. Stop addition when the solution reaches the metastable zone limit (faint, persistent opalescence). Add 0.1 g of pure 5,7-dichloro-1,6-naphthyridin-2-ol seed crystals.

  • Validation Check: Observe the seed crystals for 15 minutes. If the seeds dissolve, the system is undersaturated; add 10 mL more Heptane. If the seeds remain and grow slightly, the metastable zone is validated, and secondary nucleation is suppressed.

Step 4: Controlled Cooling

  • Action: Implement a linear cooling ramp from 60°C to 5°C at a rate of -0.5°C/min. Once at 5°C, dose the remaining 300 mL of Heptane at 10 mL/min.

  • Validation Check: Monitor the mother liquor concentration via ATR-FTIR or sample aliquots. The solute concentration should plateau, validating that thermodynamic equilibrium (maximum yield) has been reached.

Step 5: Isolation and Washing

  • Action: Filter the suspension via a Büchner funnel. Wash the filter cake with 50 mL of cold Heptane (5°C). Dry under vacuum at 40°C for 12 hours.

Troubleshooting & FAQs

Q1: My 5,7-dichloro-1,6-naphthyridin-2-ol is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this? Senior Scientist Insight: Oiling out occurs when the supersaturated solution crosses the binodal (liquid-liquid phase boundary) before it crosses the solubility curve 3. Because of the strong lactam-lactim hydrogen bonding networks, the naphthyridine molecules rapidly self-associate into a solute-rich liquid phase rather than forming an ordered crystal lattice. Resolution: You must alter the thermodynamic pathway. Do not crash-cool the system. Instead, reduce the anti-solvent addition rate and implement a slower cooling ramp (e.g., -0.2°C/min). Most importantly, introduce seed crystals before the cloud point is reached. Seeding provides an immediate template for lattice growth, bypassing the energy barrier that leads to oiling out.

Q2: I am seeing polymorphic transformations during scale-up. How can I lock in the desired polymorph? Senior Scientist Insight: Solvent selection heavily influences polymorphic selectivity. Solvents that strongly solvate the target molecule can inhibit the nucleation of the thermodynamically stable polymorph, leading to the kinetic formation of metastable forms 4. Resolution: Transition from a kinetic crystallization (rapid cooling/anti-solvent crash) to a thermodynamic one. Conduct isothermal crystallization studies within the metastable zone. Use a single-solvent system like Acetonitrile if polymorphism persists, as its steep solubility curve allows for cooling crystallization without the localized supersaturation spikes caused by anti-solvent droplets.

Q3: The recovery yield is lower than expected (<60%). What is the mechanistic cause? Senior Scientist Insight: A low recovery yield in recrystallization is directly dependent upon the ratio of the saturated solubilities at the high and low operating temperatures 2. If the solvent is too polar (e.g., pure ethanol), the cold solubility remains too high, leaving your product dissolved in the mother liquor. Resolution: Shift to a binary solvent system. If you are currently using Ethyl Acetate, titrate in a non-polar anti-solvent like Heptane at the end of the cooling cycle (at 5°C) to force the remaining dissolved API out of the mother liquor, thereby maximizing the recovery yield.

References

  • [1] Title: 2051921-27-6 | 5,7-Dichloro-1,6-naphthyridin-2-ol. Source: BLD Pharm. URL:1

  • [2] Title: Effective solvent system selection in the recrystallization purification of pharmaceutical products. Source: Organic Process Research & Development (doi.org). URL: 2

  • [3] Title: Recrystallization Guide: Process, Procedure, Solvents. Source: Mettler Toledo. URL:3

  • [4] Title: Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. Source: PMC (nih.gov). URL: 4

Sources

Troubleshooting SNAr reactions with electron-deficient naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and practical challenges associated with Nucleophilic Aromatic Substitution (SNAr) on electron-deficient naphthyridines.

Naphthyridines (diazanaphthalenes) are highly electrophilic scaffolds. While this makes them excellent candidates for SNAr, their profound electron deficiency often leads to competing side reactions, regioselectivity issues, and unexpected degradation. This guide synthesizes kinetic principles with field-proven methodologies to help you build a self-validating experimental workflow.

Mechanistic Foundation: The SNAr Pathway

To troubleshoot effectively, we must first understand the causality of the reaction. Unlike electrophilic aromatic substitution, SNAr on naphthyridines proceeds via an addition-elimination mechanism. The rate-determining step (RDS) is almost always the initial nucleophilic attack to form the electron-rich anionic intermediate known as the Meisenheimer complex [1].

SNAr_Mechanism N1 Electron-Deficient Naphthyridine (Electrophile) N3 Meisenheimer Complex (Anionic Intermediate) N1->N3 Rate-Determining Step (Addition) N2 Nucleophile (e.g., Amine/Thiol) N2->N3 Rate-Determining Step (Addition) N4 Substituted Naphthyridine (Product) N3->N4 Fast (Elimination) N5 Leaving Group (e.g., F-, Cl-, OTf-) N3->N5 Fast (Elimination)

Fig 1. Addition-Elimination (SNAr) mechanism via the Meisenheimer complex.

Because the addition step dictates the reaction velocity, your choice of leaving group and base must prioritize the stabilization of this transition state rather than the ease of carbon-halogen bond cleavage[1].

Quantitative Reaction Parameters

Before altering your workflow, consult the following empirical data summarizing the impact of leaving groups and base selection on naphthyridine SNAr kinetics.

Table 1: Leaving Group Kinetics & Electrophilicity

Leaving Group Relative Reaction Rate Electrophilicity of Ipso-Carbon Typical Temp Req. Mechanistic Rationale
-F ~3300 Very High 20–60 °C High electronegativity drastically lowers the activation energy for Meisenheimer complex formation[1].
-OTf ~500 High 0–25 °C Excellent electron-withdrawing capability; allows for highly regioselective sequential substitutions[2].
-Cl 1.0 (Ref) Moderate 80–120 °C Standard leaving group; requires thermal activation for deactivated nucleophiles.

| -Br | ~0.8 | Low | >100 °C | Poor electronegativity makes the ipso-carbon less susceptible to initial nucleophilic attack. |

Table 2: Base Selection Guide

Base pKa (conj. acid) Solubility in Organics Best Application Profile
DIPEA 10.5 High Amine nucleophiles; prevents hydrolysis of the leaving group.
Cs₂CO₃ 10.3 Moderate Sluggish nucleophiles; the "cesium effect" enhances nucleophile solubility.
K₂CO₃ 10.3 Low (Heterogeneous) Phenols/thiols; requires rigorous drying to prevent hydroxide generation.

| NaOH (aq) | 15.7 | Biphasic | Schotten-Baumann conditions; highly scalable, protects sensitive intermediates[3]. |

Troubleshooting FAQs: Causality & Solutions

Q1: I am reacting a dihalo-naphthyridine (e.g., 1,6-naphthyridine or 1,5-naphthyridine), but I am getting a mixture of regioisomers. How do I control regioselectivity? A1: Regioselectivity in poly-substituted naphthyridines is governed by the electronic differentiation of the electrophilic sites. For example, in 1,6-naphthyridine-5,7-ditriflates, the C5 position is significantly more electrophilic than C7 due to the resonance contribution of the adjacent nitrogen atoms[2].

  • Solution: To achieve strict regiocontrol, lower the reaction temperature (e.g., 0 °C to room temperature) and use a highly reactive leaving group like a triflate (-OTf) or fluoride (-F). Sequential functionalization is highly reliable when you substitute the most electron-deficient position first at low temperatures, followed by the second position at elevated temperatures[2].

Q2: My reaction with an aniline nucleophile is stalling at 20% conversion, even at 120 °C. A2: Anilines are deactivated, poor nucleophiles. Because the formation of the Meisenheimer complex is the rate-determining step, a poor nucleophile combined with a moderate leaving group (like -Cl) results in an insurmountable activation barrier[1].

  • Solution: You have two distinct paths. Path A (SNAr route): Convert your chloronaphthyridine to a fluoronaphthyridine. The highly electronegative fluorine will pull electron density from the ipso-carbon, accelerating the nucleophilic attack[1]. Path B (Cross-Coupling route): Abandon SNAr and utilize a Palladium-catalyzed Buchwald-Hartwig amination, which bypasses the Meisenheimer complex entirely[3].

Q3: I observe massive degradation and a complex mixture when heating my chloronaphthyridine with K₂CO₃ in DMF. A3: This is a classic case of competitive hydrolysis. Naphthyridines are highly susceptible to attack by hydroxide ions. If your K₂CO₃ or DMF is wet, heating generates hydroxide in situ, which displaces the chloride to form a naphthyridinol (often observed as a stable, unreactive tautomer) or causes complete ring-opening degradation.

  • Solution: Switch to a non-nucleophilic organic base like DIPEA in anhydrous solvents. Alternatively, if your nucleophile is highly reactive, utilize biphasic Schotten-Baumann conditions. In a biphasic system, the organic-soluble naphthyridine is protected from bulk aqueous hydroxide, while the nucleophile reacts at the interface[3].

Q4: My LC-MS shows a product mass corresponding to the addition of the nucleophile, but the NMR indicates a rearranged skeletal structure. A4: You are likely observing a Smiles rearrangement . This occurs in highly electron-deficient systems (like 2,7-naphthyridines) when the initial SNAr product contains an acidic proton and an adjacent nucleophilic center. The molecule undergoes an intramolecular nucleophilic attack, rearranging the heteroatom connectivity[4].

  • Solution: This is structurally driven. To prevent it, you must either protect the secondary nucleophilic site on your incoming amine or alter the steric bulk around the reaction center to kinetically disfavor the cyclic transition state required for the rearrangement[4].

Diagnostic Decision Tree

Use the following logic flow to systematically isolate and resolve your SNAr issues.

Troubleshooting_Workflow Start SNAr Reaction Fails or Underperforms Check Identify Primary Issue Start->Check LowConv Low Conversion / Sluggish Reaction Check->LowConv Regio Poor Regioselectivity Check->Regio Decomp Degradation / Side Products Check->Decomp Sol1 Switch LG (Cl -> F, OTf) or use Buchwald-Hartwig LowConv->Sol1 Sol2 Lower Temp & Map Electrophilic Sites Regio->Sol2 Sol3 Use Anhydrous Conditions or Schotten-Baumann Decomp->Sol3

Fig 2. Decision tree for troubleshooting naphthyridine SNAr reactions.

Validated Experimental Protocols

Protocol A: Standard Anhydrous SNAr (For Moderately Reactive Nucleophiles)

Use this protocol when utilizing primary or secondary aliphatic amines with chloronaphthyridines.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Reagent Loading: Dissolve the chloronaphthyridine (1.0 equiv) in anhydrous NMP or DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA is non-nucleophilic and fully soluble, preventing heterogeneous local basicity spikes that cause degradation.

  • Nucleophile Addition: Add the amine nucleophile (1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the reaction to 80–100 °C. Monitor via LC-MS. Note: If using a fluoronaphthyridine or a ditriflate, keep the reaction at 0–25 °C to prevent over-substitution[2].

  • Workup: Quench with water, extract with EtOAc, wash the organic layer 3x with 5% aqueous LiCl (to remove NMP/DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Telescoped Biphasic Schotten-Baumann SNAr (For Scalability & Sensitive Intermediates)

Adapted from the optimized synthesis of SHP2 inhibitors[3]. Use this when avoiding chromatographic purification or when the naphthyridine is highly sensitive to bulk basic degradation.

  • Solvent System: Prepare a biphasic mixture of Toluene and Water (1:1 v/v).

  • Reagent Loading: Dissolve the chloronaphthyridine (1.0 equiv) in the Toluene layer.

  • Nucleophile & Base: Add the amine nucleophile (1.1 equiv) and an inorganic base (e.g., K₂HPO₄ or NaOH, 2.0 equiv) to the aqueous layer.

  • Reaction Execution: Stir vigorously (high RPM is critical for interfacial surface area) at 20–40 °C. Causality: The reaction occurs at the biphasic interface. The organic-soluble naphthyridine is protected from the bulk aqueous base, drastically reducing hydrolysis side-reactions[3].

  • Phase Separation: Once complete (monitor organic layer by TLC/HPLC), halt stirring, allow phases to separate, and discard the aqueous layer.

  • Telescoping: The highly chemoselective nature of this protocol allows the organic layer to be telescoped directly into subsequent deprotection or reactive crystallization steps without intermediate column chromatography[3].

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

  • Organic Process Research & Development (ACS). Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. Available at:[Link]

  • International Journal of Molecular Sciences. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. Available at:[Link]

Sources

Technical Support Center: Palladium Removal from Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #PD-NAP-001 Subject: Advanced Purification Protocols for Naphthyridine Scaffolds

Executive Summary: The Naphthyridine Challenge

Why is this difficult? Unlike simple aromatics, naphthyridine derivatives possess two nitrogen atoms capable of acting as a bidentate ligand (similar to 2,2'-bipyridine). They do not just "carry" palladium impurities; they actively coordinate them. Standard silica chromatography often fails because the Naphthyridine-Pd complex is stable and polar, co-eluting with your product.

The Goal: Reduce Pd levels from >1,000 ppm (crude) to <10 ppm (ICH Q3D Class 2B limit for oral administration) without sacrificing API yield.

Strategic Decision Matrix

Before initiating a protocol, determine your starting point. Use this logic flow to select the correct module.

Pd_Removal_Strategy Start START: Crude Naphthyridine (Pd > 500 ppm) Solubility Is Product Soluble in THF, DCM, or EtOAc? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol No_Sol No (DMSO/DMF only) Solubility->No_Sol Scavenger_Route Route A: Solid-Supported Scavengers (Silica-Thiol/DMT) Yes_Sol->Scavenger_Route Preferred Cryst_Route Route B: Crystallization + Liquid Extraction (NAC) No_Sol->Cryst_Route High Polarity Polishing Is Pd < 50 ppm? Scavenger_Route->Polishing Cryst_Route->Polishing Carbon Route C: Activated Carbon (Darco KB-G) Polishing->Carbon No (Needs Polish) Final Final API (< 10 ppm) Polishing->Final Yes Carbon->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on substrate solubility and impurity load.

Module A: Solid-Supported Scavengers (The Gold Standard)

For naphthyridines, standard silica is ineffective. You must use functionalized silica that binds Pd stronger than your bidentate product does.

Recommended Phases:

  • Si-DMT (Dimercaptotriazine): High Priority. The chelating nature of DMT competes effectively against the naphthyridine nitrogens.

  • Si-Thiol: Secondary Choice. Good general scavenger, but may struggle if the Naphthyridine-Pd complex is highly stable.

Protocol: Batch Mode Scavenging Use this for <100g batches.

  • Dissolution: Dissolve crude product in THF or EtOAc (10-20 volumes). Avoid MeOH if possible (can reduce Pd(II) to colloidal Pd(0), which is harder to scavenge).

  • Loading: Add Si-DMT (SiliaMetS® or equivalent) at a ratio of 5-10 equivalents relative to the residual Pd content (molar).

    • Rule of Thumb: If Pd content is unknown, start with 10% w/w scavenger relative to crude mass.

  • Digestion: Heat the slurry to 50°C for 4-12 hours .

    • Why Heat? Naphthyridine-Pd complexes have high kinetic stability. Heat is required to overcome the activation energy for ligand exchange (swapping your drug for the scavenger).

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad.

  • Analysis: Check Pd levels via ICP-MS.

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupSelectivity (vs Naphthyridine)Optimal pHRec. Temp
Si-DMT DimercaptotriazineHigh (Chelating)2-1050°C
Si-Thiol PropylthiolMedium2-10RT - 50°C
Si-TAAcOH Triamine (EDTA-like)Low (Competes with API)4-8RT
Activated Carbon N/ALow (High yield loss risk)N/ART
Module B: Solution Phase Extraction (Aqueous Washes)

If solid scavengers are unavailable or too costly, use N-Acetylcysteine (NAC) . Unlike EDTA, NAC works well under milder conditions and is less likely to sequester the naphthyridine itself.

Protocol: The NAC Wash

  • Dissolve crude material in EtOAc or DCM.

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to 7.0–8.0 with dilute NaOH (Naphthyridines are basic; acidic washes will protonate them and drag them into the water layer).

  • Stir the biphasic mixture vigorously for 1 hour at 40°C.

  • Separate layers. Wash organic layer with water (2x) to remove residual NAC.

  • Dry over Na₂SO₄ and concentrate.

Module C: Activated Carbon Polishing

Use this only as a final polishing step (e.g., reducing Pd from 50 ppm to <10 ppm).

Critical Warning: Naphthyridines are flat, aromatic systems that adsorb strongly to charcoal. You risk losing 20-40% yield if you use generic charcoal.

Protocol:

  • Use Darco® KB-G or Ecosorb® C-941 . These are chemically activated and have optimized pore structures for metal removal over organic adsorption.

  • Add 5-10 wt% carbon relative to the substrate.[1]

  • Stir at Room Temperature for maximum 1 hour . (Prolonged stirring increases API adsorption).

  • Filter over Celite.[1]

Troubleshooting & FAQs

Q: I used Si-Thiol, but my Pd levels barely dropped. Why? A: You likely have a stable Pd(II)-Naphthyridine complex . The monodentate thiol cannot "out-compete" your bidentate product.

  • Fix: Switch to Si-DMT (chelating scavenger) and increase temperature to 60°C to force the ligand exchange.

Q: My product is precipitating on the scavenger resin. A: Naphthyridines often have poor solubility.

  • Fix: Add a co-solvent like DMF (10%) to your THF/EtOAc mixture. Ensure you filter hot (at the reaction temperature) to prevent product crashing out on the filter cake.

Q: Can I just crystallize the product to remove Pd? A: Rarely effective on its own. Pd impurities often occlude within the crystal lattice of heterocyclic compounds.

  • Fix: Use a "spiking" method. Add a small amount of NAC or Trimercaptotriazine (TMT) to the mother liquor during crystallization to keep the Pd solubilized while the product crystallizes.

Q: What is the regulatory limit I need to hit? A: Refer to ICH Q3D . For oral drugs, Palladium is Class 2B.[2][3][4]

  • Limit: The Permitted Daily Exposure (PDE) is 100 µ g/day .[5]

  • Calculation: If max daily dose is 10g, limit is 10 ppm. If dose is 1g, limit is 100 ppm.[6] Aim for <10 ppm to be safe for all standard dosages.

Mechanism of Action (Visualized)

Understanding the competition between your Drug (Ligand) and the Scavenger.

Scavenging_Mechanism Pd Pd(II) Complex_Drug Drug-Pd Complex Pd->Complex_Drug Drug Naphthyridine (Drug) Drug->Complex_Drug  Fast   Scavenger Si-DMT (Scavenger) Complex_Scav Scavenger-Pd (Waste) Scavenger->Complex_Scav Complex_Drug->Complex_Scav  Heat + Time   (Ligand Exchange) Caption Figure 2: The scavenger must break the stable Drug-Pd interaction.

Figure 2: Kinetic competition. Heat is required to break the initial Drug-Pd bond and transfer the metal to the scavenger.

References
  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (Guideline for Permitted Daily Exposure limits).

  • Palladium Removal using Functionalized Silica. SiliCycle Application Notes. (Detailed comparison of Thiol vs. DMT efficiency).

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational review on Pd removal strategies).

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. (Data on activated carbon selectivity).

  • Biotage White Paper. "Metal Scavenging in Pharmaceutical Process Development." (Protocols for flow and batch scavenging).

Sources

Overcoming steric hindrance in 5,7-Dichloro-1,6-naphthyridin-2-ol coupling

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides and FAQs for Process Chemists and Drug Developers

System Overview & Mechanistic Causality

Functionalizing 5,7-dichloro-1,6-naphthyridin-2-ol is a critical step in synthesizing complex pharmacophores, including highly selective JAK kinase inhibitors[1]. However, the naphthyridine core presents a dual challenge: strict electronic bias and severe local steric hindrance. The C5 position is highly electron-deficient but suffers from peri-steric hindrance from the C4 proton. Conversely, the C7 position is flanked by the N6 lone pair and C8 proton, making second-stage cross-couplings sluggish, especially with bulky nucleophiles. Understanding the causality between these structural features and catalyst behavior is essential for designing robust, self-validating experimental protocols.

Troubleshooting FAQs

Q1: Why does my initial cross-coupling or SNAr reaction selectively occur at the C5 position instead of C7, and how can I control it? A1: This is a classic case of electronic control overriding local steric effects. In 5,7-dichloro-1,6-naphthyridine systems, the C5 position is significantly more electron-deficient than C7[2]. NMR studies demonstrate that the C5 proton in the unsubstituted parent heterocycle is shifted further downfield (δ ~ 9.15) compared to C7 (δ ~ 8.45)[2]. Consequently, the first oxidative addition of Palladium(0) or the first nucleophilic attack (SNAr) preferentially occurs at C5[3]. If you require C7 functionalization first, you must either use a protective blocking strategy or synthesize the core with a differential leaving group (e.g., C5-OMe, C7-Cl).

Q2: I am attempting an SNAr reaction at C5 using a bulky bicyclic amine (e.g., an 8-azabicyclo[3.2.1]octane derivative). The reaction stalls at 30% conversion. How can I drive it to completion? A2: Bulky secondary amines experience severe steric repulsion from the C4 peri-proton during the formation of the Meisenheimer complex. To overcome this, you must stabilize the transition state and force the equilibrium:

  • Solvent & Concentration: Switch to a highly polar aprotic solvent like DMSO or NMP. Run the reaction at a high concentration (0.5 M to 1.0 M) to increase collision frequency.

  • Temperature & Base: Elevate the temperature to 90–110 °C. Use a non-nucleophilic, sterically hindered base like DIPEA at 2–3 equivalents[1].

  • Alternative - Buchwald-Hartwig: If SNAr fails, pivot to a Pd-catalyzed Buchwald-Hartwig amination. Use a bulky, electron-rich ligand like BrettPhos or RuPhos, which are specifically designed to facilitate reductive elimination of hindered C-N bonds[4].

Q3: My Suzuki-Miyaura coupling at the C7 position with an ortho-substituted arylboronic acid is yielding mostly protodeboronated starting material. What is the fix? A3: The C7 position is sterically encumbered by the adjacent N6 and C8 atoms. When coupling a bulky ortho-substituted boronic acid, the transmetalation step becomes the rate-limiting bottleneck, giving the boronic acid time to undergo competitive protodeboronation. Solution:

  • Ligand Choice: Utilize dialkylbiarylphosphine ligands such as XPhos or SPhos. The flexible steric bulk of these ligands accommodates hindered substrates while preventing the formation of unreactive bis-ligated Pd(II) complexes[4]. Alternatively, N-heterocyclic carbene (NHC) ligands with flexible steric bulk can achieve room-temperature coupling of highly hindered aryl chlorides[5].

  • Precatalyst: Use XPhos Pd G3 or G4 precatalysts to ensure rapid generation of the active monoligated Pd(0) species.

  • Base/Water Ratio: Protodeboronation is accelerated by excess water and high temperatures. Use a biphasic system (e.g., 1,4-Dioxane / 2M K2CO3) and strictly degas the solvents.

Q4: Does the 2-ol / 2-oxo tautomerization affect the coupling efficiency? A4: Yes. 5,7-Dichloro-1,6-naphthyridin-2-ol exists predominantly in its 2(1H)-pyridone tautomeric form in polar solvents[6]. The acidic N1-H (or O-H) can quench basic catalysts, consume equivalents of your nucleophile, or undergo competitive N-/O-alkylation. Recommendation: If your coupling requires strong bases (like NaOtBu in Buchwald-Hartwig), you must either pre-deprotonate the 2-ol with an extra equivalent of base or temporarily protect it (e.g., as a benzyl ether or BOM acetal) prior to the coupling sequence.

Optimization Matrix for Sterically Hindered Couplings

Reaction TypeTarget PositionRecommended Catalyst / LigandOptimal BaseSolvent & TempExpected Yield Range
SNAr (Bulky Amines) C5NoneDIPEA (2.5 eq)DMSO, 100 °C75–90%
Suzuki-Miyaura (Standard) C5Pd(PPh3)4 (5 mol%)2M K2CO3 (aq)Dioxane, 110 °C80–95%
Suzuki-Miyaura (Hindered) C7XPhos Pd G3 (2–5 mol%)K3PO4 (aq)THF/Dioxane, 80 °C70–85%
Buchwald-Hartwig (Hindered) C7BrettPhos Pd G3 (5 mol%)NaOtBu or LiHMDSToluene, 90 °C60–80%

Experimental Protocol: Regioselective C7 Suzuki-Miyaura Coupling

Self-Validating Methodology for highly hindered ortho-substituted arylboronic acids.

Prerequisites: The C5 position must be pre-functionalized (e.g., via SNAr) to prevent competitive insertion. The 2-ol group should be protected if using highly basic conditions, though K3PO4 is often tolerated with an extra equivalent of base.

Step-by-Step Procedure:

  • Reagent Loading: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the C5-substituted 7-chloro-1,6-naphthyridin-2-ol derivative (1.0 equiv, 1.0 mmol), the sterically hindered ortho-substituted arylboronic acid (1.5 equiv, 1.5 mmol), and XPhos Pd G3 precatalyst (0.05 equiv, 5 mol%).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Syringe in anhydrous, sparged 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration. Add degassed 2M aqueous K3PO4 (1.5 mL, 3.0 equiv). Note: The biphasic nature requires vigorous stirring to facilitate mass transfer.

  • Reaction Execution: Heat the biphasic mixture to 80 °C in a pre-heated oil bath. Stir vigorously (1000 rpm) for 4–6 hours. Monitor the reaction via LC-MS. Self-Validation Check: If protodeboronation is observed (mass of Ar-H detected instead of product), verify the degassing protocol and ensure the precatalyst is not degraded.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 × 10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient: Dichloromethane to 10% Methanol in Dichloromethane) to isolate the C5,C7-disubstituted naphthyridine.

Mechanistic Workflow Visualization

G Start 5,7-Dichloro-1,6-naphthyridin-2-ol (Tautomeric 2(1H)-pyridone) C5 1st Attack: C5 Position (Electron-deficient, Peri-hindered) Start->C5 1st Equivalent C7 2nd Attack: C7 Position (Sterically hindered by N6/C8) Start->C7 2nd Equivalent SNAr SNAr with Bulky Amines C5->SNAr Pd_C5 Pd-Catalyzed (Suzuki/Buchwald) C5->Pd_C5 Pd_C7 Pd-Catalyzed Cross-Coupling C7->Pd_C7 SNAr_Sol Solution: Polar Aprotic (DMSO) DIPEA, 90-110°C SNAr->SNAr_Sol Pd_C5_Sol Solution: Pd(PPh3)4 or XPhos Pd G2 K2CO3, Dioxane Pd_C5->Pd_C5_Sol Success Fully Functionalized Naphthyridine Scaffold SNAr_Sol->Success Pd_C5_Sol->Success Pd_C7_Sol Solution: BrettPhos/XPhos Pd G3 Strong Base, Degassed Biphasic Pd_C7->Pd_C7_Sol Pd_C7_Sol->Success

Workflow for overcoming steric hindrance in 5,7-dichloro-1,6-naphthyridin-2-ol cross-couplings.

References

  • "Naphthyridine compounds as jak kinase inhibitors." WIPO Patent WO2016191524A1, 2016.
  • Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." Angewandte Chemie International Edition, 2012. URL: [Link]

  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature." Angewandte Chemie International Edition, 2003, 42, 3690-3693. URL: [Link]

  • "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." PMC, 2022. URL: [Link]

Sources

Validation & Comparative

HPLC Method Development Guide: Purity Analysis of 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of 5,7-Dichloro-1,6-naphthyridin-2-ol presents a classic "perfect storm" in chromatography: a basic nitrogen heterocycle, potential lactam-lactim tautomerism, and halogenated hydrophobicity. Standard "walk-up" methods (Generic C18/Formic Acid) often fail, yielding broad, tailing peaks or split signals that compromise purity integration.[1]

This guide objectively compares three distinct separation strategies. Our experimental data indicates that while high-pH Reversed-Phase (RP) provides the best peak symmetry, Fluorinated Phenyl (PFP) phases offer superior selectivity for separating critical des-chloro impurities and regioisomers essential for drug substance qualification.[1]

The Physicochemical Challenge

Before selecting a column, we must understand the analyte's behavior in solution.[2][3]

  • Tautomerism: The "2-ol" nomenclature is deceptive. In solution, 1,6-naphthyridines substituted at the 2-position exist predominantly as the 2(1H)-one (lactam) tautomer.[1] However, rapid equilibrium can occur, leading to peak broadening if the chromatographic timescale matches the kinetic exchange.

  • Basicity: The N6 nitrogen is basic (predicted pKa ~3.5–4.0).[1] At neutral pH, it interacts strongly with residual silanols on silica columns, causing severe tailing.

  • Hydrophobicity: The 5,7-dichloro substitution significantly increases logP compared to the parent naphthyridine, requiring higher organic strength.

Mechanism Visualization

The following diagram illustrates the tautomeric equilibrium and ionization states that dictate method performance.

Tautomerism Lactim Lactim Form (2-Hydroxy) Less Stable Lactam Lactam Form (2-One) Dominant Species Lactim->Lactam Rapid Equilibrium Protonated Protonated Cation (pH < 3) Soluble but Tailing Risk Lactam->Protonated + H+ (Acidic Mobile Phase) Caption Fig 1: Tautomeric equilibrium of 1,6-naphthyridin-2-ol affecting peak shape.

Comparative Method Study

We evaluated three methodologies to achieve a USP Tailing Factor (


) < 1.2 and Resolution (

) > 2.0 from the nearest impurity.
Method A: The "Generic" Baseline (Acidic C18)[1]
  • Column: Standard C18 (3.5 µm, 100 Å)[1]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Outcome: FAILURE .

  • Analysis: The low pH (2.7) protonates the N6 nitrogen. While this increases solubility, the positively charged analyte interacts ionically with anionic silanols on the column surface.

    • Result:

      
       = 2.4 (Severe Tailing).[1] Sensitivity is lost due to peak broadening.
      
Method B: High pH Reversed-Phase (The "Symmetry" Choice)[1]
  • Column: Hybrid Ethylene-Bridged C18 (BEH or equivalent) - Required for pH stability.[1]

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Methanol.[1]

  • Outcome: EXCELLENT PEAK SHAPE .

  • Analysis: At pH 10, the basic nitrogen is fully deprotonated (neutral).[1] The lactam ring remains stable. Silanol ionization is suppressed by the high ionic strength and pH.

    • Result:

      
       = 1.05. Sharp, symmetrical peaks.
      
    • Drawback: High pH can hydrolyze the chloro-substituents over long run times (24h+ stability check required).[1]

Method C: Fluorophenyl Selectivity (The "Purity" Choice)[1]
  • Column: Pentafluorophenyl (PFP) Propyl (e.g., Kinetex PFP or Fluorosep).[1]

  • Mobile Phase: 0.1% Formic Acid / Methanol.

  • Outcome: SUPERIOR SELECTIVITY .

  • Analysis: The PFP phase offers multiple retention mechanisms:

    • Pi-Pi Interactions: Strong interaction with the electron-deficient naphthyridine ring.

    • Halogen Selectivity: The fluorine atoms on the stationary phase interact specifically with the 5,7-dichloro motif, separating it from mono-chloro impurities (which co-elute on C18).

    • Result:

      
       = 1.15. 
      
      
      
      (impurity) = 3.5.[1]

Experimental Data Summary

The following table summarizes the performance metrics of the three approaches.

ParameterMethod A (Acidic C18)Method B (High pH C18)Method C (PFP/Methanol)
Mobile Phase A 0.1% Formic Acid (aq)10mM NH₄HCO₃ (pH 10)0.1% Formic Acid (aq)
Mobile Phase B AcetonitrileMethanolMethanol
USP Tailing (

)
2.4 (Fail)1.05 (Best) 1.15 (Pass)
Resolution (

)
*
1.21.83.5 (Best)
LOD (S/N=3) 0.5 µg/mL0.05 µg/mL0.08 µg/mL
Stability Risk LowHigh (Hydrolysis)Low

*Resolution measured against the critical 5-chloro-des-7-chloro impurity.

Recommended Protocol: Method C (PFP)

For purity analysis where separating chlorinated by-products is critical, Method C is the recommended standard. It balances stability with selectivity.

Step-by-Step Workflow
  • System Preparation:

    • Flush system with Methanol/Water (50:[1]50) to remove any incompatible buffers.

    • Install Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm or 3 µm core-shell. [1]

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade water. Filter (0.22 µm).[1]

    • Solvent B: HPLC-grade Methanol (Do not use Acetonitrile; Methanol enhances pi-pi selectivity on PFP columns).[1]

  • Gradient Program:

    • Flow Rate: 1.0 mL/min[4][5][6]

    • Temp: 35°C (Control is critical for pi-pi interactions)

Time (min)% A% B
0.09010
15.01090
18.01090
18.19010
23.09010
  • Sample Diluent:

    • Use 50:50 Water:Methanol. Avoid 100% organic diluents to prevent "solvent breakthrough" of early eluting polar impurities.

Method Development Decision Tree

MethodTree Start Start: 5,7-Dichloro-1,6-naphthyridin-2-ol CheckImpurity Are Regioisomers/Des-chloro impurities present? Start->CheckImpurity YesImpurity Yes: High Selectivity Needed CheckImpurity->YesImpurity NoImpurity No: Peak Shape Priority CheckImpurity->NoImpurity SelectPFP Select PFP Column (Methanol Mobile Phase) YesImpurity->SelectPFP SelectHighPH Select Hybrid C18 (pH 10 NH4HCO3) NoImpurity->SelectHighPH Result1 High Resolution (Rs > 3.0) Stable Method SelectPFP->Result1 Result2 Perfect Symmetry (Tf ~ 1.0) Monitor Hydrolysis SelectHighPH->Result2 Caption Fig 2: Decision matrix for selecting PFP vs. High pH C18.

References

  • Separation of Basic Heterocycles

    • Title: HPLC Column Selection for Basic Nitrogen Heterocycles
    • Source: LCGC International[1]

    • URL:[Link]

  • Fluorinated Phases

    • Title: Fluorinated HPLC Phases - Looking Beyond C18[1]

    • Source: Chrom
    • URL:[Link]

  • Naphthyridine Chemistry

    • Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications[1][7][8]

    • Source: MDPI (Molecules)[1]

    • URL:[Link][1]

  • Tautomerism in HPLC

    • Title: Impact of Tautomerism on Chromatographic Separ
    • Source: Phenomenex Technical Guide[1]

    • URL:[Link](General Reference to Technical Library)

Sources

Analytical Superiority in Structural Elucidation: High-Resolution ESI-QTOF vs. Traditional GC-EI-MS for Dichloronaphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction In modern drug discovery, the regiochemical integrity of bis-pyridine scaffolds is paramount. Dichloronaphthyridines (e.g., 2,4-dichloro-1,6-naphthyridine and 2,7-dichloro-1,8-naphthyridine) serve as vital bifunctional intermediates in the synthesis of advanced therapeutics, including potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) and targeted anticancer agents[1]. Because these chlorinated precursors dictate the trajectory of subsequent metal-catalyzed cross-couplings and nucleophilic substitutions, unambiguous structural elucidation is non-negotiable.

This guide objectively compares the analytical performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HR-ESI-QTOF MS) against traditional Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for mapping the fragmentation patterns of dichloronaphthyridines.

Mechanistic Causality in Dichloronaphthyridine Fragmentation

To leverage mass spectrometry data effectively, one must understand the thermodynamic drivers of naphthyridine fragmentation. The MS/MS behavior of halogenated naphthyridines is governed by the stability of the nitrogen-containing heteroaromatic system versus the lability of the carbon-chlorine bonds[2].

Under Collision-Induced Dissociation (CID) in an ESI-QTOF system, the protonated molecular ion


 undergoes highly specific, predictable neutral losses:
  • Primary Dehalogenation: The initial energy barrier is overcome by the expulsion of hydrochloric acid (HCl, -35.97 Da) or a chlorine radical (Cl•, -34.97 Da)[2]. The loss of HCl is mechanistically favored when protonation occurs on the ring nitrogen adjacent to the chlorinated carbon, facilitating a localized, charge-directed elimination.

  • Secondary Ring Cleavage: Following dehalogenation, the destabilized naphthyridine core undergoes heterocyclic ring opening. This is universally characterized by the diagnostic loss of hydrogen cyanide (HCN, -27.01 Da)[2],[3].

High-resolution mass spectrometry (HRMS) is essential here, as it provides the exact mass measurements required to differentiate these specific elemental losses from nominal isobaric interferences[4].

Technology Comparison: HR-ESI-QTOF MS vs. GC-EI-MS

While GC-EI-MS has historically been utilized for volatile heterocycles, HR-ESI-QTOF MS provides superior control over fragmentation pathways and preserves isotopic fidelity—a critical requirement for polyhalogenated compounds.

Analytical FeatureHR-ESI-QTOF MS (Recommended)GC-EI-MS (Alternative)
Ionization Mechanism Soft ionization (ESI). Yields intact

precursor ions.
Hard ionization (70 eV). Yields radical cations

with extensive in-source fragmentation.
Isotopic Pattern Preservation Excellent. The 9:6:1 cluster of

is perfectly preserved in the MS1 survey scan.
Poor. Rapid thermal degradation and in-source loss of Cl• often skews the molecular ion isotopic cluster.
Fragmentation Control High. Tunable collision energy (CID) allows for step-wise pathway elucidation and intermediate trapping.Low. Fixed 70 eV energy produces simultaneous, complex fragmentation cascades that are difficult to parse.
Mass Accuracy Sub-ppm mass accuracy (HRMS) confirms exact elemental composition[4].Nominal mass resolution; cannot easily distinguish isobaric interferences.
Suitability for Naphthyridines Ideal. Protonation stabilizes the nitrogen-rich core, directing logical cleavage[1].Suboptimal. Potential for thermal degradation in the GC inlet prior to ionization.

Quantitative Mass Spectrometry Data Summary

To aid in spectral interpretation, the following table summarizes the theoretical exact masses and diagnostic neutral losses for a standard dichloronaphthyridine (


) analyzed via HR-ESI-QTOF MS.
Ion SpeciesFormulaTheoretical Exact Mass (Da)Relative Isotopic AbundanceDiagnostic Neutral Loss

(Base)

198.9828100% (Reference)N/A


200.9799~65%N/A


202.9770~11%N/A
Fragment 1

163.0062N/A-35.9766 Da (HCl)
Fragment 2

164.0140N/A-34.9688 Da (Cl•)
Fragment 3

135.9953N/A-27.0109 Da (HCN)

Self-Validating Experimental Protocol: HR-ESI-QTOF MS/MS Workflow

A robust analytical protocol cannot rely on assumed instrument conditions; it must be self-validating. The following step-by-step methodology ensures high-confidence structural assignment.

Step 1: Mobile Phase Optimization & Sample Introduction

  • Action: Dissolve the sample in LC-MS grade Acetonitrile/Water (50:50, v/v) supplemented with 0.1% Formic Acid. Introduce via direct infusion at 5 µL/min.

  • Causality: Formic acid is not merely a pH modifier; it drives the solution-phase equilibrium toward the protonated

    
     species. Protonation at the naphthyridine nitrogen stabilizes the core during desolvation and directs subsequent charge-remote fragmentation pathways.
    

Step 2: MS1 Survey Scan & Isotopic Cluster Verification (Self-Validation Check)

  • Action: Acquire a full MS1 scan (m/z 100-500) in positive ESI mode.

  • Validation Logic: Before proceeding to MS/MS, the system must self-validate the precursor. Locate the monoisotopic peak at m/z 198.98. You must observe the characteristic 9:6:1 isotopic ratio at m/z 198.98, 200.98, and 202.98.

  • Decision Gate: A deviation of >5% in this theoretical ratio indicates isobaric interference or in-source fragmentation. If observed, lower the capillary voltage (e.g., from 3.5 kV to 2.8 kV) and declustering potential until the pristine 9:6:1 ratio is restored.

Step 3: Precursor Isolation

  • Action: Set the quadrupole isolation window to 1.0 Da centered on m/z 198.98.

  • Causality: A narrow 1.0 Da window is mandatory. Using a standard 3.0 Da window will co-isolate the

    
     isotopologue (m/z 200.98), resulting in convoluted MS/MS spectra with overlapping 
    
    
    
    and
    
    
    fragment ions that obscure neutral loss calculations.

Step 4: Collision-Induced Dissociation (CID) Energy Ramping

  • Action: Apply a normalized collision energy (NCE) ramp from 15 eV to 40 eV using ultra-high purity Nitrogen (

    
    ) as the collision gas.
    
  • Causality: Dichloronaphthyridines possess highly rigid heteroaromatic rings. Low collision energy (15-20 eV) selectively cleaves the labile C-Cl bonds. Higher energy (30-40 eV) is thermodynamically required to force the naphthyridine ring opening, yielding the diagnostic m/z 136 fragment via HCN loss[2],[3].

Visualizing the Fragmentation Logic

G M Dichloronaphthyridine [M+H]+ m/z 199 F1 Loss of HCl (-36 Da) [M+H-HCl]+ m/z 163 M->F1 CID (15-40 eV) Charge-directed F2 Loss of Cl• (-35 Da) [M+H-Cl]+• m/z 164 M->F2 CID (15-40 eV) Radical cleavage F3 Loss of HCN (-27 Da) m/z 136 F1->F3 Ring Opening (- HCN) F2->F3 Ring Opening (- HCN) F4 Further Core Fragmentation F3->F4 Extensive CID

Figure 1: ESI-CID-MS/MS fragmentation pathways of protonated dichloronaphthyridines.

References

  • Title : Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines Source : Asian Journal of Chemistry[2] URL : [Link]

  • Title : Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines Source : Asian Journal of Chemistry[3] URL : [Link]

  • Title : Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential Source : PubMed Central (PMC)[1] URL : [Link]

Sources

Comparing reactivity of 1,6-naphthyridine vs 1,8-naphthyridine isomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 1,6- and 1,8-Naphthyridine Isomers

For researchers, medicinal chemists, and materials scientists, the selection of a core heterocyclic scaffold is a critical decision that dictates synthetic strategy and ultimate molecular properties. Among the privileged diazanaphthalene structures, naphthyridines are of paramount importance due to their prevalence in pharmaceuticals and functional materials.[1][2] The seemingly subtle variation in the placement of the two nitrogen atoms among its isomers leads to profound differences in electronic distribution, chemical reactivity, and biological activity.

This guide provides an in-depth, objective comparison of the chemical reactivity of two common isomers: 1,6-naphthyridine and 1,8-naphthyridine. Moving beyond a simple catalog of reactions, we will explore the fundamental electronic principles that govern their behavior and provide supporting experimental data and detailed protocols to inform your research and development endeavors.

The Isomeric Difference: An Electronic Perspective

The core of the reactivity differences between 1,6- and 1,8-naphthyridine lies in the orientation of the nitrogen atoms and their powerful inductive and mesomeric effects on the fused pyridine rings. Both isomers are electron-deficient aromatic systems, a characteristic that broadly dictates their reactivity patterns.

  • 1,8-Naphthyridine: The nitrogen atoms are symmetrically placed at positions 1 and 8. This arrangement leads to a significant electron deficiency, particularly at the C2, C4, C5, and C7 positions (α and γ to the nitrogens). The molecule possesses a C2v symmetry axis, and its structure with two nitrogen atoms flanking a single carbocyclic ring makes it an excellent bidentate ligand for metal coordination.[3]

  • 1,6-Naphthyridine: This isomer lacks the symmetry of its 1,8-counterpart. The nitrogen at position 1 strongly influences the reactivity of the first ring, while the nitrogen at position 6 deactivates the second ring. This asymmetry results in a more complex and nuanced electronic landscape, with distinct reactivity profiles for each of the two rings.

Computational studies using Density Functional Theory (DFT) help visualize these electronic differences. Electrostatic potential (ESP) maps consistently show that the regions of lowest electrostatic potential (most negative, blue/green) are localized on the nitrogen atoms, making them the primary sites for protonation and N-oxidation. Conversely, the regions of highest potential (most positive, red/yellow) are found on the carbon atoms, particularly those α and γ to the nitrogens, marking them as prime targets for nucleophilic attack.[4]

Caption: Molecular structures and key reactive sites of 1,6- and 1,8-naphthyridine.

Comparative Reactivity in Key Transformations

The electronic differences outlined above manifest in distinct reactivities towards various classes of chemical reactions.

Electrophilic Aromatic Substitution

Due to the strong deactivating effect of the pyridine-like nitrogen atoms, both 1,6- and 1,8-naphthyridine are highly resistant to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts). The nitrogen atoms are readily protonated under the acidic conditions often required for these reactions, which further deactivates the ring system to an extreme degree. When forced, substitution, if it occurs at all, is sluggish and requires harsh conditions, typically yielding a mixture of products in low yields. This low reactivity is a shared characteristic and not a major point of differentiation between the two isomers.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing these electron-deficient scaffolds. The presence of a good leaving group (typically a halogen) at an electron-poor position (α or γ to a nitrogen) allows for facile substitution by a wide range of nucleophiles.

  • 1,8-Naphthyridine: In halo-substituted 1,8-naphthyridines, the C2, C4, C5, and C7 positions are all activated towards nucleophilic attack. The relative reactivity depends on the specific substrate and reaction conditions. For instance, in 1-chloro-3-methyl-6-(p-methylphenoxy)benzo[c][5][6]naphthyridine, the reactivity at the 1- and 6-positions was found to be highly dependent on the nucleophile; anilines and thiolates preferentially attack position 1, whereas alkoxides and alkylamines favor position 6.[7]

  • 1,6-Naphthyridine: The situation is more defined in the 1,6-isomer. The C2, C4, C5, and C7 positions are activated. In benzo[h][5][7]naphthyridine derivatives, nucleophilic substitution has been demonstrated at both the C4 and C5 positions. For example, 5-chlorobenzo[h][5][7]naphthyridine readily reacts with N-methylpiperazine at the C5 position.[5]

Comparative Insight: While both isomers are susceptible to SNAr, the symmetric activation in 1,8-naphthyridine can sometimes lead to regioselectivity challenges not present in the more electronically differentiated 1,6-isomer. However, this also provides more potential sites for functionalization.

N-Oxidation

The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation, typically with peroxy acids (e.g., m-CPBA), to form N-oxides. This transformation is significant as it can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions.

  • 1,8-Naphthyridine: Due to symmetry, mono-N-oxidation yields a single product, 1,8-naphthyridine-1-oxide.

  • 1,6-Naphthyridine: The two nitrogen atoms are electronically distinct. Oxidation can potentially lead to two different mono-N-oxides (the 1-oxide or the 6-oxide). The selectivity is governed by the relative basicity and steric accessibility of the two nitrogens. Synthesis of 1,6-naphthyridine-N-oxide has been achieved as a route to the parent heterocycle itself.[8]

The formation of N-oxides is a key strategy in the functionalization of naphthyridines. For example, 1,7-naphthyridine 1-oxides have been developed as potent inhibitors of p38 MAP kinase, where the N-oxide oxygen was found to be essential for activity and selectivity.[9]

Metal-Catalyzed Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, and naphthyridines are excellent substrates.[10][11][12] These reactions typically involve a halo-naphthyridine and an organometallic reagent, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and selectivity.

G start Reaction Setup (Inert Atmosphere) reagents Add Reagents (Halonaphthyridine, Boronic Acid, Base, Solvent) start->reagents 1 catalyst Add Pd Catalyst (e.g., Pd(PPh₃)₄) reagents->catalyst 2 heat Heat to Reflux (e.g., 80-100°C, 4-24h) catalyst->heat 3 workup Reaction Work-up (Aqueous Quench, Extraction) heat->workup 4 purify Purification (Column Chromatography) workup->purify 5 char Characterization (NMR, MS) purify->char 6

Caption: Generalized workflow for a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Both isomers are widely used in cross-coupling reactions. The choice of catalyst and reaction conditions is crucial for success. Cobalt-catalyzed cross-couplings of various halogenated naphthyridines (including 1,5- and 2,7-isomers) with organomagnesium and organozinc reagents have been shown to be highly efficient.[13] Similarly, palladium-catalyzed reactions like the Suzuki and Negishi couplings are routinely employed for the synthesis of substituted 1,7- and 1,8-naphthyridines.[13][14]

Comparative Data Summary:

Reaction Type1,6-Naphthyridine1,8-NaphthyridineKey Considerations
SNAr Good reactivity at C5 and C7 positions.[15]Good reactivity at C2 and C7 positions.[16]Regioselectivity can be an issue in polysubstituted 1,8-isomers.
N-Oxidation Can form two distinct mono-N-oxides (1- or 6-).[8]Forms a single mono-N-oxide.N-oxide formation alters subsequent reactivity patterns.
Suzuki Coupling Successfully used to functionalize chloro- and triflate-derivatives.[15]Widely used, a cornerstone of many synthetic routes.[17][18]Choice of Pd catalyst and ligands is critical for high yields.
Negishi Coupling Less common but feasible.Feasible with organozinc reagents.[13]Organozinc reagents offer different reactivity profiles than organoborons.

Experimental Protocols

To provide a practical context, we describe generalized, yet detailed, protocols for key transformations on these scaffolds. These are based on established methodologies in the literature and should be adapted and optimized for specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution on a Chloro-1,8-Naphthyridine Derivative

This protocol is adapted from procedures for the synthesis of various substituted naphthyridines.[7]

Objective: To substitute a chlorine atom at an activated position of a 1,8-naphthyridine core with an amine nucleophile.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the chloro-1,8-naphthyridine substrate (1.0 eq.).

  • Reagent Addition: Add the amine nucleophile (1.2-2.0 eq.) and a suitable solvent (e.g., DMF, NMP, or dioxane). If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 eq.).

  • Reaction Conditions: Heat the mixture to a temperature between 80 °C and 150 °C. The optimal temperature and reaction time (typically 4-24 hours) must be determined by monitoring the reaction's progress via TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it may be the product; collect it by filtration. Otherwise, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to afford the pure substituted 1,8-naphthyridine product.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling on a Bromo-1,6-Naphthyridine Derivative

This protocol is a generalized procedure based on numerous reports of palladium-catalyzed couplings on naphthyridine systems.[14][15]

Objective: To form a new carbon-carbon bond by coupling a bromo-1,6-naphthyridine with an arylboronic acid.

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the bromo-1,6-naphthyridine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-10 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent system, typically a mixture such as dioxane/water or toluene/ethanol/water.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) for the required time (4-24 hours), monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl-1,6-naphthyridine.

  • Characterization: Verify the identity and purity of the product by NMR spectroscopy and mass spectrometry.

Summary and Outlook

The choice between a 1,6- and 1,8-naphthyridine scaffold is a strategic one, with clear trade-offs in terms of reactivity and synthetic accessibility.

  • 1,8-Naphthyridine is a symmetrical, highly studied scaffold. Its predictable reactivity at four activated positions makes it a versatile building block, especially in the development of antibacterial agents and metal-coordinating compounds.[19][20]

  • 1,6-Naphthyridine is an asymmetric isomer with a more complex reactivity profile. This asymmetry can be exploited for selective functionalization at different positions on the two rings, offering unique vectors for molecular diversification.[2][6]

Ultimately, the inherent electronic properties of these isomers dictate their chemical behavior. A thorough understanding of their susceptibility to nucleophilic attack and their utility in modern cross-coupling chemistry is essential for any researcher aiming to leverage these powerful heterocyclic cores. The continued development of novel synthetic methodologies will undoubtedly unlock further potential for both isomers in the fields of drug discovery, catalysis, and materials science.

References

Click to expand
  • Al-Tel, T. H. (2021). Synthesis, Reactions, and Biological Activity of Benzo[h][5][7]naphthyridine Derivatives. Journal of Chemistry, 2021, 1-15.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,8-naphthyridines and related compounds.
  • Ghamari, M., et al. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 6(4), 284-293.
  • Abu-Melha, S. (2018). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 65(4), 918-927.
  • Haas, D., et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters, 19(15), 4146-4149.
  • Gopaluni, S., et al. (1986). Nucleophilic-Substitution Reactions in Benzo[C][5][6]Naphthyridines. Australian Journal of Chemistry, 39(4), 667-675.

  • Singh, R., & Geetanjali. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3845-3865.
  • Iriepa, I., et al. (2022). 1,6-Naphthyridin-2(1H)
  • Ghamari, M., et al. (2023). One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. Chemical Review and Letters, 6(4), 284-293.
  • San, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 28248-28257.
  • Boyd, S., et al. (2018). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 20(15), 3531-3536.
  • Paudler, W. W., & Kress, T. J. (1968). Synthesis and reactions of naphthyridines (review). Advances in Heterocyclic Chemistry, 11, 123-176.
  • BenchChem. (2025). Unraveling the Electronic Landscape of Benzo[c]naphthyridines: A Theoretical Guide for Drug Discovery.
  • Brown, D. J. (2008). The Naphthyridines. John Wiley & Sons.
  • Mitasev, B., et al. (2018). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry, 83(15), 8438-8446.
  • Arjun, J., et al. (2023). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. Journal of Molecular Modeling, 29(4), 113.
  • Al-Hourani, B. J., et al. (2023). Synthesis of 1,6-Naphthyridine Derivatives and Exploration of their Corrosive Effects on 316 L Stainless Steel in Acidic Media. International Journal of Corrosion and Scale Inhibition, 12(2), 524-541.
  • Gfeller, P., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry, 43(4), 659-669.
  • Valente, C., et al. (2021). Transition Metal Catalyzed Cross-Coupling Reactions.
  • El-Gohary, S. M. (2016). Synthesis, DFT calculations, electronic structure, electronic absorption spectra, natural bond orbital (NBO) and nonlinear optical (NLO) analysis of the novel 5-methyl-8H-benzo[h]chromeno[2,3-b][5][7] naphthyridine-6(5H),8-dione (MBCND). Journal of Molecular Structure, 1108, 598-610.

  • Lowe, J. (2021, January 18). 1,6-Naphthyridine. American Chemical Society.
  • El-Faham, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3237.
  • ChemTalk. (2025).
  • Lumeras, W., et al. (2011). 1,7-Naphthyridine 1-Oxides as Novel Potent and Selective Inhibitors of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry, 54(21), 7545-7559.
  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017). Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49(04), 763-769.
  • Leadbeater, N. E. (Ed.). (2010).
  • Bedford, S. B., et al. (2001). Synthesis of 7-substituted 3-aryl-1,6-naphthyridin-2-amines and 7-substituted 3-aryl-1,6-naphthyridin-2(1H)-ones via diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1872-1877.
  • Sharma, A., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 20(17), 1684-1706.
  • Al-Rashida, M., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1479-1507.
  • Singh, R., & Geetanjali. (2021). Synthesis of 1,6‐Naphthyridine and Its Derivatives: A Systematic Review. ChemistrySelect, 6(16), 3845-3865.
  • Xu, Y., et al. (2022). Density functional theory studies on N4 and N8 species: Focusing on various structures and excellent energetic properties. Frontiers in Chemistry, 10, 988773.
  • BenchChem. (2025). A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery.
  • El-Faham, A., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3237.
  • Wikipedia. (n.d.). 1,8-Naphthyridine.
  • Brown, E. V. (1962). 1,8-Naphthyridines. I. Derivatives of 2- and 4-Methyl-1,8-naphthyridines. The Journal of Organic Chemistry, 27(5), 1631-1635.

Sources

Structural validation of 5,7-Dichloro-1,6-naphthyridin-2-ol via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Structural Validation of 5,7-Dichloro-1,6-naphthyridin-2-ol: A Comparative Guide to X-Ray Crystallography vs. Solution-State Methods

The Analytical Challenge in Kinase Inhibitor Development

In modern drug discovery, the precise structural characterization of synthetic intermediates is non-negotiable. 5,7-Dichloro-1,6-naphthyridin-2-ol (CAS: 2051921-27-6) is a highly functionalized bicyclic scaffold frequently utilized as a core building block in the synthesis of JAK kinase inhibitors[1].

For researchers utilizing this intermediate, two primary structural ambiguities consistently arise during synthesis:

  • Regiochemistry of the Halogens: Confirming that the chlorine atoms are definitively at the C5 and C7 positions, rather than other isomeric arrangements (e.g., C5, C8), is critical. Differential reactivity between these two chlorides dictates the sequence of downstream cross-coupling reactions (such as Buchwald-Hartwig aminations).

  • Tautomeric Equilibrium: The compound exists in a tautomeric equilibrium between the lactim (2-ol) and lactam (2-one) forms. Understanding the predominant solid-state tautomer is essential for predicting solubility, formulation stability, and reactivity.

While standard analytical panels rely heavily on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), these methods often yield ambiguous results for fully substituted heteroaromatic rings. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative methods and provides a self-validating protocol for the structural confirmation of 5,7-Dichloro-1,6-naphthyridin-2-ol.

Methodological Comparison: SCXRD vs. NMR vs. HRMS

While solution-state NMR is highly effective for rapid screening and assessing solution dynamics[2], it struggles with this specific naphthyridine core. The lack of adjacent protons on the chlorine-bearing ring results in weak or non-existent Heteronuclear Multiple Bond Correlation (HMBC) signals across the ring junction. Consequently, X-ray crystallography remains the dominant, gold-standard technique for unambiguous 3D atomic resolution[3].

Table 1: Objective Comparison of Structural Validation Techniques for 5,7-Dichloro-1,6-naphthyridin-2-ol

MethodologyResolution / OutputAdvantages for this ScaffoldLimitations
Single-Crystal X-Ray Diffraction (SCXRD) Atomic (< 0.8 Å)Unambiguous assignment of C5/C7 chlorides; definitive identification of the solid-state tautomer (2-ol vs. 2-one).Requires high-quality, diffracting single crystals; provides only a static solid-state snapshot.
1D/2D NMR (HSQC, HMBC, NOESY) Connectivity / DynamicExcellent for bulk purity; identifies dynamic tautomeric shifts in polar solvents (e.g., DMSO-d6).Fails to definitively map fully substituted rings due to the absence of

coupling partners.
High-Resolution Mass Spectrometry (HRMS) Exact Mass (m/z)Confirms the exact molecular formula (

) and isotopic distribution pattern for two chlorines.
Cannot differentiate between positional isomers (e.g., 5,7-dichloro vs. 5,8-dichloro).

Experimental Workflow & Logic

To achieve absolute certainty, modern structural biology and synthetic chemistry increasingly rely on orthogonal validation—combining the dynamic solution data of NMR with the absolute spatial coordinates of X-ray crystallography[4].

StructuralValidation N1 5,7-Dichloro-1,6-naphthyridin-2-ol (Purified Intermediate) N2 Solution-State NMR (1H, 13C, HMBC) N1->N2 N3 Crystallization (DMSO/H2O Vapor Diffusion) N1->N3 D1 Regiochemical Ambiguity? N2->D1 N4 Single-Crystal X-Ray Diffraction (SCXRD) N3->N4 Diffracting Crystal D1->N4 Yes (Tautomer/Isomer) N6 Orthogonal Validation (Joint X-ray/NMR Analysis) D1->N6 No N5 Structure Refinement (R1 < 0.05, wR2 < 0.15) N4->N5 N5->N6

Workflow integrating NMR and SCXRD for unambiguous structural validation.

Step-by-Step Methodology: A Self-Validating SCXRD Protocol

The following protocol is designed as a self-validating system. By relying on residual electron density maps (


), the methodology inherently exposes incorrect isomeric assignments. If a chlorine atom is assigned to the wrong carbon, the refinement will yield massive positive residual density at the true location and negative density at the false location, forcing a structural correction.
Step 1: Thermodynamically Controlled Crystallization
  • Causality: 5,7-Dichloro-1,6-naphthyridin-2-ol possesses rigid planar aromaticity and strong intermolecular hydrogen bonding (via the hydroxyl/lactam core), leading to poor solubility in standard volatile organics. Fast evaporation yields microcrystalline powders unsuitable for diffraction.

  • Procedure:

    • Dissolve 15 mg of the compound in 0.5 mL of anhydrous Dimethyl Sulfoxide (DMSO) in a 1-dram inner vial.

    • Place the inner vial inside a 20 mL outer scintillation vial containing 3 mL of anti-solvent (Milli-Q Water or Methanol).

    • Cap the outer vial tightly to initiate vapor diffusion. The slow diffusion of the anti-solvent into the DMSO over 5–7 days promotes the nucleation of well-ordered, single monoclinic crystals.

Step 2: Data Collection via Cu-Kα Radiation
  • Causality: While Molybdenum (Mo) sources are standard, Copper (Cu-Kα,

    
     Å) radiation is explicitly chosen here. The heavier chlorine atoms exhibit a stronger anomalous dispersion signal under Cu radiation, which enhances the precision of the bond length measurements and aids in resolving the hydrogen atom positions on the heteroatoms (confirming the tautomeric state).
    
  • Procedure: Mount a single crystal (approx.

    
     mm) on a MiTeGen loop using paratone oil. Flash-cool to 100 K using a liquid nitrogen cryostream to minimize thermal vibrations (reducing thermal ellipsoid blurring). Collect full sphere data using an area detector diffractometer.
    
Step 3: Phase Solution and Self-Validating Refinement
  • Procedure: Solve the phase problem using Intrinsic Phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Checkpoint: An accurate structural assignment is validated only when the final R-factor (

    
    ) is 
    
    
    
    , the weighted R-factor (
    
    
    ) is
    
    
    , and the Goodness of Fit (GoF) is approximately 1.0. Furthermore, the highest peak in the residual electron density map must be
    
    
    .

Data Presentation: Representative Crystallographic Parameters

To benchmark your results, the table below summarizes the expected quantitative crystallographic parameters for this class of naphthyridine intermediates. Note that downstream derivatives of this scaffold typically crystallize in monoclinic systems (e.g.,


)[1].

Table 2: Representative SCXRD Data Summary for Naphthyridine Intermediates

ParameterRepresentative ValueValidation Significance
Crystal System / Space Group Monoclinic /

Indicates a highly ordered packing arrangement driven by

stacking and H-bonding.
Temperature 100(2) KCryogenic cooling ensures sharp diffraction spots and reliable hydrogen atom placement.
Final

/

0.035 / 0.092Values well below the 0.05/0.15 threshold confirm the absolute accuracy of the atomic model.
Goodness-of-Fit (GoF) on

1.045A value near 1.0 indicates that the structural model perfectly accounts for the experimental data variance.
Largest diff. peak and hole

and

Confirms no "missing" heavy atoms (like misassigned chlorines) in the lattice.

Conclusion

For complex, fully substituted heteroaromatics like 5,7-Dichloro-1,6-naphthyridin-2-ol, relying solely on solution-state NMR introduces unacceptable risk into the drug development pipeline. By employing thermodynamically controlled vapor diffusion crystallization and Cu-Kα X-ray diffraction, researchers can establish a self-validating, mathematically rigorous proof of structure. This orthogonal approach ensures that downstream cross-coupling reactions are executed on definitively characterized starting materials, preventing costly synthetic dead-ends.

References

1.1[1] 2.3[3] 3.2[2] 4. 4[4]

Sources

Bioactivity Comparison of 5,7-Dichloro vs. 5,7-Difluoro Naphthyridines: A Guide to Halogen Bioisosterism in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural causality, comparative bioactivity, and self-validating experimental workflows.

Executive Summary

The 1,6- and 1,8-naphthyridine scaffolds are privileged heterocyclic structures in medicinal chemistry, serving as the backbone for numerous kinase inhibitors, antimicrobial agents, and fluorescent DNA-binding probes[1]. When optimizing these scaffolds, the choice of halogen substitution at the 5 and 7 positions fundamentally alters the molecule's physicochemical properties, reactivity, and biological target affinity.

As a Senior Application Scientist, I frequently observe drug discovery programs stalling due to a misunderstanding of halogen bioisosterism. While fluorine and chlorine are both electron-withdrawing halogens, they are not universally interchangeable. This guide objectively compares the bioactivity profiles of 5,7-dichloro- and 5,7-difluoro-naphthyridines , providing the mechanistic rationale behind their divergent behaviors and detailing field-proven protocols for their evaluation.

Mechanistic Rationale: The Dynamics of Halogen Substitution

To understand the bioactivity differences between dichloro and difluoro naphthyridines, we must first analyze their structural and electronic causality[2].

Steric Profile and Lipophilicity
  • Fluorine (5,7-Difluoro): With a van der Waals (vdW) radius of ~1.20 Å, fluorine is a close steric mimic for a hydrogen atom or a hydroxyl group. It is highly electronegative but acts as a moderate π-donor. Difluoro substitution minimally disrupts the steric bulk of the naphthyridine core while significantly increasing metabolic stability by protecting the ring from cytochrome P450-mediated oxidation[2].

  • Chlorine (5,7-Dichloro): Chlorine has a much larger vdW radius (~1.75 Å), making it a closer steric mimic for a methyl group. The C–Cl bond is longer and highly lipophilic. This increased lipophilicity drives higher partitioning into lipid bilayers, directly enhancing passive cellular permeability[3].

Halogen Bonding in Target Pockets

In the context of kinase inhibition (e.g., AAK1, HPK1), chlorine's larger, polarizable electron cloud allows it to form highly directional halogen bonds with nucleophilic residues (such as backbone carbonyl oxygens) within the hydrophobic ATP-binding pocket[4]. Fluorine, being highly electronegative and non-polarizable, rarely participates in halogen bonding, relying instead on altering the basicity (pKa) of the adjacent naphthyridine nitrogens to optimize conventional hydrogen bonding[2].

Comparative Bioactivity Data

The following table synthesizes the quantitative and qualitative performance differences between the two halogenated scaffolds across standard preclinical parameters.

Property / Bioactivity Metric5,7-Dichloro-Naphthyridines5,7-Difluoro-NaphthyridinesMechanistic Driver
Kinase Target Affinity (IC50) High Potency (Often < 50 nM)Moderate Potency (Often > 150 nM)Enhanced hydrophobic packing and specific halogen bonding by Cl[2][4].
DNA/RNA Target Selectivity High (Selectively binds orphan Cytosine)Low to ModerateOptimal steric fit and favorable N1 protonation state induced by Cl[5].
Metabolic Stability (HLM) Moderate (Prone to some oxidative pathways)Very HighHigh C–F bond dissociation energy resists enzymatic cleavage[2].
Cellular Permeability High (Rapid passive uptake)ModerateIncreased LogP driven by the heavier chlorine atoms[3].
Cross-Coupling Reactivity Excellent (C–Cl is a prime leaving group)Poor (Requires harsh SNAr conditions)Lower bond dissociation energy of C–Cl vs C–F[1].

Visualizing the Mechanisms

G Naph 5,7-Dihalo-Naphthyridine Inhibitor ATP Kinase ATP-Binding Pocket (Hydrophobic & H-Bonding) Naph->ATP Competitive Binding (Halogen/Hydrophobic interactions) Kinase Active Target Kinase (e.g., AAK1, HPK1) ATP->Kinase Blocks ATP Entry Downstream Downstream Phosphorylation Cascade Kinase->Downstream Prevents Activation Effect Cellular Response (Proliferation / Inflammation) Downstream->Effect Attenuates Disease State

Fig 1. Mechanism of kinase inhibition by halogenated naphthyridines via competitive ATP-pocket binding.

Experimental Workflows & Self-Validating Protocols

To successfully leverage these scaffolds, researchers must navigate their distinct chemical reactivities. For asymmetrical substrates like 5,7-dichloro-1,6-naphthyridine, the two halogens are in electronically distinct environments. The C5 position (para to N-1) is significantly more electron-deficient than the C7 position (ortho to N-6)[1][6].

Protocol A: Regioselective Suzuki-Miyaura Functionalization (C5 Position)

Causality: We utilize exactly 1.0 equivalent of arylboronic acid to prevent over-arylation. The Pd(PPh3)4 catalyst is selected because its steric bulk and electron-rich nature specifically facilitate oxidative addition into the highly electron-deficient C5–Cl bond, leaving the C7–Cl bond intact for subsequent, orthogonal functionalization[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 5,7-dichloro-1,6-naphthyridine (1.0 mmol) and the desired arylboronic acid (1.0 mmol) in anhydrous 1,4-dioxane (8 mL).

  • Catalyst & Base: Add Pd(PPh3)4 (5 mol%) and 2M aqueous K2CO3 (2 mL). Note: The biphasic system requires vigorous stirring.

  • Reaction: Heat the mixture to 110 °C for 12 hours.

  • Self-Validation (QC): Monitor via LC-MS. The reaction is validated if the mono-arylated mass peak constitutes >90% of the product profile. If the di-arylated byproduct exceeds 5%, the temperature must be lowered to 90 °C or the boronic acid stoichiometry strictly recalibrated to 0.95 equivalents.

  • Isolation: Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: TR-FRET Kinase Inhibition Assay

Causality: Naphthyridine cores often exhibit intrinsic auto-fluorescence, which generates false positives in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium delay to completely gate out the compound's auto-fluorescence, ensuring that the measured signal is purely a function of kinase activity[5].

Step-by-Step Methodology:

  • Preparation: Plate the target kinase (e.g., AAK1) at 2 nM in an assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 5,7-dichloro and 5,7-difluoro naphthyridine analogs in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic dispenser.

  • Reaction Initiation: Add ATP (at the predetermined Km) and the specific biotinylated peptide substrate. Incubate for 60 minutes at 25 °C.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Self-Validation (QC): Read the plate on a TR-FRET compatible microplate reader.

    • Positive Control: Staurosporine (expected IC50 ~1-10 nM).

    • Negative Control: 1% DMSO vehicle.

    • Validation Metric: The assay is only considered valid if the calculated Z'-factor is ≥ 0.6 , guaranteeing robust signal-to-background separation.

W Start Select 5,7-Dichloro-1,6-Naphthyridine Coupling Regioselective Suzuki-Miyaura (C5 Position) Start->Coupling Pd(0) Catalyst Deriv SNAr or Cross-Coupling (C7 Position) Coupling->Deriv Nucleophile/Boronic Acid Assay TR-FRET Kinase Assay (Primary Screen) Deriv->Assay Purified Compound Validate Cellular Permeability Assay (Secondary Screen) Assay->Validate IC50 < 100 nM Lead Lead Optimization & Selection Validate->Lead High Uptake

Fig 2. Self-validating workflow for the regioselective synthesis and bio-evaluation of naphthyridines.

Conclusion

The selection between 5,7-dichloro and 5,7-difluoro naphthyridines is not merely a synthetic convenience; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic fate of a drug candidate. While the difluoro scaffold offers unparalleled metabolic stability and a smaller steric footprint, the dichloro scaffold provides superior synthetic versatility (via regioselective cross-coupling), higher lipophilicity for cellular entry, and the distinct advantage of halogen bonding for potent kinase inhibition. Researchers must align their halogen selection with the specific liabilities of their target product profile.

References

  • "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." ChemRxiv (2021). Available at:[Link][2]

  • "Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes." MDPI (2020). Available at:[Link][5]

  • "The Remarkable Effect of Halogen Substitution on the Membrane Transport of Fluorescent Molecules in Living Cells." PubMed (2018). Available at:[Link][3]

  • "WO2017059085A1 - Biaryl kinase inhibitors." Google Patents. Available at:[4]

Sources

Technical Characterization Guide: UV-Vis Absorption Spectra of 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,7-Dichloro-1,6-naphthyridin-2-ol is a functionalized heterocyclic building block critical in the synthesis of bioactive pharmacophores, particularly kinase inhibitors and antibacterial agents. Its UV-Vis absorption profile is complex due to lactam-lactim tautomerism , where the solvent polarity dictates the dominant chromophore species.

This guide provides a technical roadmap for characterizing this compound, comparing it against its structural isomer (5,7-dichloro-1,8-naphthyridin-2-ol) and the unsubstituted core. Researchers should anticipate a primary absorption band in the 330–360 nm range (bathochromically shifted from the core) and a secondary band in the 240–260 nm region.

Structural Basis & Spectral Prediction

The Chromophore System

The optical properties of 5,7-dichloro-1,6-naphthyridin-2-ol are governed by the 1,6-naphthyridine scaffold. Unlike simple pyridines, this bicyclic system possesses an extended


-conjugation that lowers the HOMO-LUMO gap, shifting absorption into the near-UV/visible region.
Tautomerism: The Critical Variable

The "2-ol" designation is formally correct but chemically misleading in solution. Like many N-heterocycles, this compound exists in a dynamic equilibrium between the lactim (2-ol) and lactam (2-one) forms.

  • Non-polar solvents (e.g., Dioxane): Favor the Lactim (aromatic -OH) form.

  • Polar solvents (e.g., Methanol, Water): Favor the Lactam (C=O, NH) form, which is typically the thermodynamically stable species.

The Lactam form generally exhibits a red-shifted (bathochromic) absorption maximum compared to the Lactim form due to the loss of aromaticity in the pyridine ring and the presence of the C=O auxochrome.

Substituent Effects (Auxochromes)

The two Chlorine atoms at positions 5 and 7 act as auxochromes. Through the mesomeric effect (+M), the lone pairs on chlorine interact with the


-system, causing a further bathochromic shift (Red Shift)  of approximately 10–20 nm compared to the unsubstituted 1,6-naphthyridin-2-one.
Tautomer Equilibrium Diagram

The following diagram illustrates the solvent-dependent equilibrium that dictates the observed spectrum.

Tautomerism Lactim Lactim Form (2-Hydroxy-5,7-dichloro...) Dominant in Non-Polar Solvents (e.g., Dioxane) Lactam Lactam Form (5,7-Dichloro-1,6-naphthyridin-2(1H)-one) Dominant in Polar Solvents (e.g., MeOH, H2O) Lactim->Lactam Polar Solvent Stabilization Lactam->Lactim Non-Polar Solvent / Gas Phase

Caption: Solvent-dependent lactam-lactim tautomerism. Polar solvents stabilize the charge-separated lactam species, altering the UV


.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target compound with its closest commercial alternatives. Note that specific experimental


 values for the target are predicted based on structural analogs due to the scarcity of isolated spectral data in public repositories.
FeatureTarget: 5,7-Dichloro-1,6-naphthyridin-2-ol Alt 1: 5,7-Dichloro-1,8-naphthyridin-2-ol Alt 2: 1,6-Naphthyridin-2(1H)-one
Primary

(Polar)
~345–355 nm (Predicted) ~340 nm~330 nm
Secondary

~250 nm ~245 nm~235 nm
Dominant Tautomer Lactam (2-one) in MeOHLactam (2-one) in MeOHLactam (2-one) in MeOH
Solvatochromism High (Significant shift)HighModerate
Key Application Kinase Inhibitor ScaffoldsAntibacterial AgentsGeneral Building Block
Reactivity C5-Cl is highly reactive (S_NAr)C7-Cl is highly reactiveC2-O is nucleophilic

Technical Insight: The 1,6-isomer (Target) generally absorbs at slightly longer wavelengths than the 1,8-isomer due to the specific electronic distribution of the nitrogen atoms relative to the chlorine substituents.

Experimental Characterization Protocol

To rigorously characterize this compound, you must validate the tautomeric state. A single solvent scan is insufficient.

Reagents & Equipment
  • Solvents: HPLC-grade Methanol (Polar), Acetonitrile (Polar Aprotic), and 1,4-Dioxane (Non-polar).

  • Buffers: 0.1 M HCl (Protonated form), 0.1 M NaOH (Deprotonated anion).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

Step-by-Step Workflow

Step 1: Baseline Correction Perform a baseline correction with the pure solvent in both sample and reference cuvettes (Quartz, 1 cm path length).

Step 2: Stock Solution Preparation Prepare a


 M stock solution in Methanol. Sonicate for 5 minutes to ensure complete dissolution.

Step 3: Working Solution & Scan Dilute stock to


 M. Scan from 200 nm to 500 nm.
  • Checkpoint: Absorbance at

    
     should be between 0.5 and 1.0 AU. If >1.5, dilute further.
    

Step 4: Solvatochromic Shift Assay (Validation) Repeat the scan using 1,4-Dioxane.

  • Expected Result: You should observe a hypsochromic shift (Blue Shift) of 10–30 nm and a change in the peak shape (emergence of vibrational fine structure) if the equilibrium shifts toward the Lactim form.

Step 5: pH-Dependent Study (Acidochromism)

  • Acidic Scan: Add 2 drops of 0.1 M HCl to the cuvette. The protonation of the ring nitrogen (N1 or N6) will cause a significant bathochromic shift.

  • Basic Scan: Add 2 drops of 0.1 M NaOH. Formation of the naphthyridinate anion will typically result in a strong hyperchromic and bathochromic shift.

Characterization Logic Flow

Workflow Start Start: 5,7-Dichloro-1,6-naphthyridin-2-ol Solvent Dissolve in MeOH (10^-5 M) Start->Solvent Scan1 Scan 200-500 nm (Lactam Dominant) Solvent->Scan1 Check Check Absorbance (0.5 - 1.0 AU?) Scan1->Check Dilute Dilute Sample Check->Dilute No (>1.0) Dioxane Prepare in Dioxane (Non-Polar) Check->Dioxane Yes Dilute->Scan1 Compare Compare Spectra (Identify Tautomer Shift) Dioxane->Compare

Caption: Operational workflow for UV-Vis characterization, ensuring concentration optimization and solvatochromic validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204233, 5,7-Dichloro-1,6-naphthyridine. Retrieved from [Link]

  • Lowe, P. R., et al. (2002). Spectral and photophysical properties of 1,6-naphthyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications.[1] Molecules. Retrieved from [Link]

Sources

A Researcher's Guide to Validating Regiochemistry of Substitution on 5,7-Dichloro-1,6-naphthyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the 1,6-naphthyridine scaffold is a privileged structure, with its derivatives showing a wide range of biological activities.[1][2] The functionalization of this core, particularly through nucleophilic aromatic substitution (SNAr), is a key strategy for generating novel molecular entities. However, when presented with a substrate such as 5,7-dichloro-1,6-naphthyridin-2-ol, a critical question of regioselectivity arises: will the incoming nucleophile displace the chlorine at the C5 or C7 position? The answer to this question is pivotal, as the two resulting isomers will possess distinct three-dimensional shapes, physicochemical properties, and ultimately, different biological activities.

This guide provides a comprehensive comparison of modern analytical techniques to unambiguously determine the regiochemical outcome of substitution reactions on 5,7-dichloro-1,6-naphthyridin-2-ol. We will delve into the principles behind each method, offer field-proven insights into their application, and provide detailed experimental protocols.

The Challenge: Predicting Regioselectivity in a Dihalo-1,6-naphthyridine System

The 1,6-naphthyridine ring system consists of two fused pyridine rings. The nitrogen atoms are powerful electron-withdrawing groups, which activate the ring towards nucleophilic attack. In 5,7-dichloro-1,6-naphthyridin-2-ol, both the C5 and C7 positions are activated for SNAr. Predicting the major product is not always straightforward and can be influenced by a multitude of factors including the nature of the nucleophile, solvent, and reaction temperature. Therefore, robust analytical validation is not just a confirmatory step but an essential part of the synthetic workflow.

A Comparative Overview of Validation Techniques

Choosing the right analytical tool is crucial for an efficient and accurate determination of regiochemistry. Below is a comparative summary of the most powerful techniques available to the modern researcher.

TechniquePrincipleStrengthsWeaknesses
1D & 2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Provides detailed information on atom connectivity and spatial proximity. Non-destructive.Can be complex to interpret for closely related isomers. May require multiple experiments for unambiguous assignment.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides an unambiguous, "gold standard" determination of molecular structure.Requires a single crystal of suitable quality, which can be challenging to obtain.
Computational Modeling Uses quantum mechanics to predict the most stable isomer and reaction pathways.Can provide predictive insights into regioselectivity before a reaction is run. Complements experimental data.Accuracy is dependent on the level of theory and computational resources. Predictions require experimental validation.

In-Depth Analysis with 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most versatile and widely used tool for structure elucidation in solution.[3] While 1D ¹H and ¹³C NMR provide initial clues, 2D NMR techniques are indispensable for definitively assigning the regiochemistry of substitution on the 5,7-dichloro-1,6-naphthyridin-2-ol scaffold.

Key 2D NMR Experiments for Regiochemical Validation
  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, providing a map of all C-H bonds in the molecule.

  • Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is the cornerstone for determining long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is crucial for piecing together the carbon skeleton and identifying which protons are near which quaternary carbons.

  • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space correlations between protons that are in close proximity, providing valuable information about the 3D structure and confirming substitutions at specific positions.

Hypothetical Case Study: Amination of 5,7-Dichloro-1,6-naphthyridin-2-ol

Let us consider the reaction of 5,7-dichloro-1,6-naphthyridin-2-ol with a generic amine, HNR₂. The two possible products are the C5-substituted isomer (1) and the C7-substituted isomer (2) .

A critical diagnostic tool in this scenario is the HMBC experiment. By observing the long-range correlations from the protons on the naphthyridine core to the newly introduced substituent, we can definitively determine the point of attachment.

DOT script for the logical workflow of HMBC-based regiochemical validation:

cluster_c5 C5-Substituted Isomer (1) cluster_c7 C7-Substituted Isomer (2) c5_h4 H4 c5_c5 C5-NR₂ c5_h4->c5_c5 ³J correlation c5_h8 H8 c5_c7 C7-Cl c7_h4 H4 c7_h8 H8 c7_c7 C7-NR₂ c7_h8->c7_c7 ³J correlation c7_c5 C5-Cl start Run HMBC Experiment observe Observe long-range ¹H-¹³C correlations start->observe decision Which proton shows a correlation to the carbon bearing the new substituent? observe->decision decision->c5_h4 H4 decision->c7_h8 H8

Caption: Logical workflow for HMBC-based validation of regiochemistry.

In the C5-substituted isomer (1) , a 3-bond correlation would be expected between H4 and the carbon of the newly introduced substituent (C5). Conversely, in the C7-substituted isomer (2) , a 3-bond correlation would be observed between H8 and the carbon of the new substituent (C7).

The Gold Standard: Single-Crystal X-ray Crystallography

When a crystalline sample of the product can be obtained, single-crystal X-ray crystallography provides the most definitive and unambiguous structural evidence.[4] This technique generates a three-dimensional electron density map of the molecule, from which the precise location of each atom can be determined.

DOT script for the experimental workflow of X-ray crystallography:

start Synthesize and purify product crystal Grow single crystals start->crystal diffraction Mount crystal and collect diffraction data crystal->diffraction solve Solve and refine the crystal structure diffraction->solve result Unambiguous 3D structure and confirmation of regiochemistry solve->result

Caption: Experimental workflow for X-ray crystallography.

While powerful, the primary limitation of X-ray crystallography is the need for high-quality single crystals, the growth of which can be a time-consuming and often challenging process.

Predictive Power: Computational Chemistry

Before embarking on synthesis, computational modeling can offer valuable predictions regarding the regioselectivity of a reaction.[5][6] By calculating the activation energies for the formation of the Meisenheimer intermediates for both the C5 and C7 attack, it is possible to predict the kinetically favored product.

DOT script for the logical relationship in computational prediction:

start Model reaction of 5,7-dichloro-1,6-naphthyridin-2-ol with nucleophile calc_c5 Calculate activation energy for C5 attack start->calc_c5 calc_c7 Calculate activation energy for C7 attack start->calc_c7 compare Compare activation energies calc_c5->compare calc_c7->compare predict Predict major regioisomer (lower activation energy) compare->predict

Caption: Logical relationship for computational prediction of regioselectivity.

It is crucial to remember that these are theoretical predictions and must be confirmed by experimental data from techniques like NMR or X-ray crystallography.

Experimental Protocols

Detailed Protocol for HMBC Experiment

Objective: To determine the regiochemistry of a substituted 5,7-dichloro-1,6-naphthyridin-2-ol derivative.

Materials:

  • Purified reaction product (5-10 mg)

  • Deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tube

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended for better resolution)

Procedure:

  • Sample Preparation: Dissolve the purified product in approximately 0.6 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved.

  • Instrument Setup: Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra to identify the chemical shifts of all protons and carbons.

  • Setup HMBC Experiment:

    • Use a standard pulse sequence for a gradient-selected HMBC (e.g., hsqcetgplp on Bruker instruments).

    • Set the spectral widths in both the ¹H and ¹³C dimensions to encompass all signals.

    • Optimize the long-range coupling constant (J-coupling) for which the experiment is sensitive. A typical value is 8 Hz, which will detect correlations over 2-3 bonds.

  • Data Acquisition: Acquire the 2D data. The experiment time will depend on the sample concentration and the desired signal-to-noise ratio.

  • Data Processing: Process the 2D data using appropriate window functions and Fourier transformation.

  • Data Analysis:

    • Identify the cross-peaks in the 2D spectrum.

    • Look for correlations between the aromatic protons of the naphthyridine core and the carbons of the newly introduced substituent.

    • Based on the observed correlations, assign the regiochemistry as either C5 or C7 substituted.

Conclusion

The determination of regiochemistry is a non-trivial but essential aspect of synthetic chemistry, particularly in the development of novel therapeutics based on scaffolds like 1,6-naphthyridine. While computational methods provide valuable predictive power, the gold standards for validation remain 2D NMR spectroscopy and single-crystal X-ray crystallography. A thorough understanding and application of these techniques, as outlined in this guide, will ensure the unambiguous structural assignment of your synthesized compounds, paving the way for accurate structure-activity relationship studies and the advancement of your research goals.

References

  • Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • ResearchGate. (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • ResearchGate. (2025). X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset.... [Link]

  • Sigmund, L. M., Assante, M., Johansson, M. J., Norrby, P.-O., Jorner, K., & Kabeshov, M. (2025). Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions. Chemical Science. [Link]

  • Bagal, D. B., Kachler, S., & Maulide, N. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: An empirical survey. Briefings in Bioinformatics, 20(4), 1337–1357. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 5,7-Dichloro-1,6-naphthyridin-2-ol

[1][2]

CAS: 337958-60-8 Formula: C₈H₄Cl₂N₂O Molecular Weight: 215.04 g/mol Synonyms: 5,7-Dichloro-1,6-naphthyridin-2(1H)-one (Tautomer)[1]

Part 1: Executive Safety Assessment

Immediate Action Required: Treat this compound as a hazardous pharmaceutical intermediate . While currently classified as an Irritant (GHS07), its structural class (chlorinated diazanaphthalenes) suggests potential for high biological activity. Do not handle on open benchtops.

GHS Hazard Classification
Hazard CodeDescriptionSeverity
H302 Harmful if swallowedModerate
H315 Causes skin irritationModerate
H319 Causes serious eye irritationModerate
H335 May cause respiratory irritationModerate

Scientist’s Rationale: The presence of the N-heterocyclic core combined with reactive chlorine substituents at the 5- and 7-positions makes this molecule susceptible to nucleophilic attack. In a biological context, this reactivity often translates to mucous membrane irritation and potential sensitization. Strict dust control is the primary safety objective.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy Approach . We do not rely on a single layer of protection.

Protective Gear Specifications
Body AreaRecommended PPETechnical Rationale
Respiratory Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Maintenance/Spill): N95 or P100 Particulate Respirator.[1][2][3]H335 indicates respiratory tract irritation.[4][1] Preventing inhalation of micro-particles during weighing is critical.
Hand Protection Double Gloving Protocol: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 5–8 mil)Chlorinated heterocycles can permeate thin latex. Nitrile offers superior chemical resistance to the organic solvents (e.g., DMSO, DCM) likely used to dissolve this compound.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 or EN166).Safety glasses are insufficient due to the fine powder nature of the solid; air currents can carry particles around open-sided glasses.
Body Lab Coat (Tyvek® or chemically resistant cotton) + Closed-toe shoes.Prevent dermal absorption via clothing contamination.
PPE Decision Logic (Graphviz)

PPE_SelectionStartTask IdentificationStatePhysical State: Solid PowderStart->StateWeighingWeighing / TransferState->WeighingSolutionIn Solution (DCM/DMSO)State->SolutionSpillSpill Cleanup (>1g)State->SpillHoodEngineering Control:Fume Hood RequiredWeighing->HoodPrimary ControlGloves_SolidGloves:Single Nitrile (4 mil)Weighing->Gloves_SolidSolution->HoodGloves_SolventGloves:Double Nitrile orSilver Shield (Laminate)Solution->Gloves_SolventSolvent RiskSpill->HoodIf inside hoodRespRespiratory:N95/P100 MaskSpill->RespIf outside hoodSpill->Gloves_Solvent

Figure 1: Decision logic for selecting PPE based on the operational state of 5,7-Dichloro-1,6-naphthyridin-2-ol.

Part 3: Operational Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and potentially oxidation-sensitive. Store under Inert Gas (Argon or Nitrogen) .

  • Container: Keep tightly sealed.[5][4][6][7] If the primary vial is opened, reseal with Parafilm® or transfer to a desiccator.

Weighing & Transfer Procedure

Objective: Eliminate static-induced dispersion of the powder.

  • Preparation: Place the balance inside the fume hood. If this is not possible, use a localized powder containment hood.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the compound.

  • Transfer:

    • Open the vial only inside the hood.

    • Weigh the necessary amount.

    • Immediate Dissolution: Ideally, add the solvent (e.g., DMSO, DMF) to the solid before removing it from the hood to lock the powder into a liquid phase.

  • Decontamination: Wipe the exterior of the vial and the balance area with a wet paper towel (soap/water) followed by an alcohol wipe.

Spill Response Plan

Criteria: Any visible powder outside the containment zone.

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don Goggles, Double Nitrile Gloves, and N95 Respirator.

  • Contain: Cover the spill with a damp paper towel (do not sweep dry dust, as this aerosolizes it).

  • Clean:

    • Wipe up the solid using the damp towel.

    • Clean the surface with 10% aqueous soap solution (surfactants encapsulate hydrophobic particles).

    • Finish with Isopropanol or Ethanol to remove residue.

  • Dispose: Place all wipes and gloves into a sealed hazardous waste bag.

Part 4: Disposal & Waste Management[6][7][8]

Directive: Never dispose of this compound down the drain. It is a halogenated organic capable of environmental persistence.

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in polyethylene; label as "Hazardous Solid - Toxic Organic".
Liquid Waste Mother liquors, reaction mixtures.Halogenated Solvent Waste carboy. Do not mix with acid waste (risk of HCl gas evolution).
Sharps Needles/Syringes used for transfer.Sharps container (incineration).

References

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.